1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
説明
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特性
IUPAC Name |
1-(2-chloroethyl)-2-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZFVGZRGNLSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072304 | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71215-95-7 | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71215-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride"
An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound (C₆H₁₀Cl₂N₂), a key heterocyclic building block in pharmaceutical research and development. The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] This document details a robust and widely employed two-step synthetic strategy, beginning with the hydroxyethylation of 2-methylimidazole, followed by chlorination and subsequent salt formation. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss critical parameters for process control and product validation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important intermediate.
Introduction: The Significance of N-Alkylated Imidazoles
The imidazole ring is a privileged scaffold in drug discovery, renowned for its unique electronic properties and its ability to engage in various biological interactions.[2] N-alkylation of the imidazole core is a fundamental transformation that allows for the introduction of diverse functionalities, significantly modulating the parent molecule's physicochemical and pharmacological properties.[1][3] The target compound, 1-(2-Chloroethyl)-2-methyl-1H-imidazole, incorporates a reactive chloroethyl side chain, making it a versatile precursor for introducing the 2-methyl-imidazolyl-ethyl moiety into larger molecules through nucleophilic substitution reactions. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in subsequent synthetic steps and formulation studies.
Physicochemical and Structural Properties
A clear understanding of the target compound's properties is essential for its handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | [4] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [5][6] |
| Molecular Weight | 181.06 g/mol | [5][6] |
| Appearance | Solid | [5] |
| InChI Key | ANZFVGZRGNLSBV-UHFFFAOYSA-N | [5][6] |
| SMILES String | ClCCN1C(C)=NC=C1.[H]Cl | [5][6] |
| CAS Number | Not explicitly found, but related structures are well-documented. | |
| MDL Number | MFCD09864555 | [5] |
Recommended Synthetic Strategy: A Two-Step Approach
While direct N-alkylation of 2-methylimidazole with an agent like 1-bromo-2-chloroethane is feasible, a more controlled and often higher-yielding approach involves a two-step sequence: (I) hydroxyethylation of the imidazole ring, followed by (II) deoxychlorination of the resulting alcohol. This strategy avoids potential side reactions and purification challenges associated with bifunctional alkylating agents.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols & Mechanistic Insights
Part I: Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethanol
This initial step involves the N-alkylation of 2-methylimidazole with 2-chloroethanol. The reaction proceeds via a standard Sₙ2 mechanism. A base is required to deprotonate the acidic N-H proton of the imidazole ring, generating the more nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq) and a suitable solvent such as isopropanol or DMF.
-
Base Addition: Add a strong base, such as sodium hydroxide (1.1 eq), to the mixture and stir until dissolved or well-suspended. The formation of the sodium salt of 2-methylimidazole is the critical activation step.
-
Alkylation: Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, filter off any inorganic salts. Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 2-(2-Methyl-1H-imidazol-1-yl)ethanol as a liquid or low-melting solid.
Part II: Synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole
The conversion of the primary alcohol to the corresponding alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[7] This reagent is particularly effective because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[7][8]
Protocol:
-
Safety First: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[8] This entire procedure must be performed in a well-ventilated fume hood.
-
Setup: Dissolve the intermediate, 2-(2-Methyl-1H-imidazol-1-yl)ethanol (1.0 eq), in an inert anhydrous solvent like dichloromethane (DCM) or chloroform in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Carefully remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude product is the free base, 1-(2-Chloroethyl)-2-methyl-1H-imidazole.
Mechanism of Chlorination with Thionyl Chloride:
The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.
Caption: Simplified mechanism of alcohol chlorination using SOCl₂.
The first step is the attack of the alcohol's oxygen on the electrophilic sulfur of thionyl chloride, displacing a chloride ion.[9] This forms a protonated alkyl chlorosulfite. A base (like pyridine, if used, or the displaced chloride ion) removes the proton. The chloride ion then attacks the carbon atom in an Sₙ2 fashion, leading to the alkyl chloride product with the liberation of SO₂ and HCl gases.[9][10]
Part III: Formation of the Hydrochloride Salt
To improve the stability and handling of the final compound, it is converted to its hydrochloride salt.
-
Dissolution: Dissolve the crude free base from Part II in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Precipitation: Slowly add a solution of hydrochloric acid in ether or isopropanol to the stirred solution.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash it with a small amount of cold anhydrous ether, and dry it under vacuum.
Characterization and Quality Control
Validation of the final product's identity and purity is paramount. The following data are typical for this compound.
| Analysis Method | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl group protons (~2.5 ppm), the imidazole ring protons (~7.0-7.5 ppm), and the two methylene groups of the chloroethyl chain (triplets, ~3.9 ppm and ~4.4 ppm). The N-H proton of the hydrochloride may appear as a broad singlet at a lower field. |
| ¹³C NMR | Signals for the methyl carbon, the two methylene carbons, and the three distinct carbons of the imidazole ring. |
| Mass Spec (ESI+) | A molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₆H₉ClN₂. |
| Melting Point | A sharp melting point is indicative of high purity. |
| FT-IR | Characteristic peaks for C-H, C=N, and C-N stretching vibrations of the imidazole ring and alkyl chain. |
Safety and Handling
-
2-Methylimidazole: Can cause skin and eye irritation.[11]
-
2-Chloroethanol: Toxic and should be handled with care in a fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to produce HCl and SO₂ gas.[8] Always handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Hydrochloric Acid: Corrosive. Handle with care.
All waste should be neutralized and disposed of according to institutional safety guidelines.
Conclusion
The synthesis of this compound via the hydroxyethylation and subsequent deoxychlorination pathway represents a reliable and scalable method for producing this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently prepare this compound with high purity, enabling its application in the broader field of medicinal chemistry and drug discovery.
References
- N-Alkylation of imidazole, 2-methylimidazole and 2-methyl-4-nitroimidazole have been carried out to achieve effective antibacterial agents. PubMed,
- Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. Benchchem,
- This compound AldrichCPR. Sigma-Aldrich,
- 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1). PubChem,
- Thionyl chloride. Wikipedia,
- 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR. Sigma-Aldrich,
- This compound AldrichCPR. Sigma-Aldrich,
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry,
- Reaction of a primary alcohol with thionyl chloride, SOCl2. YouTube,
- 2-BROMO-5-CHLORO-1-METHYL-1H-IMIDAZOLE. Benchchem,
- 2-Methylimidazole. Wikipedia,
- 2-(2-Methyl-1H-imidazol-1-yl)ethanol. Sigma-Aldrich,
- Thionyl Chloride. Chemistry LibreTexts,
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- 11. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, a heterocyclic building block of significant interest in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's identity, physical and chemical characteristics, and a robust framework for its analytical characterization. By integrating theoretical principles with actionable experimental protocols, this guide serves as a critical resource for ensuring the quality, stability, and effective application of this compound in research and development settings.
Introduction: Strategic Importance of Physicochemical Profiling
This compound is a bifunctional molecule featuring a reactive chloroethyl group and a methylated imidazole core. This structure makes it a valuable intermediate for synthesizing a wide range of biologically active molecules and functional materials. The chloroethyl moiety acts as an electrophilic handle for alkylation reactions, while the imidazole ring can participate in coordination chemistry or hydrogen bonding.
Understanding the fundamental physicochemical properties of this hydrochloride salt is not merely an academic exercise; it is a prerequisite for its successful application. Properties such as solubility, pKa, and stability directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the performance and safety of the final product. This guide elucidates these critical parameters through a combination of compiled data and detailed analytical methodologies.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation. The key identifiers and structural details for this compound are summarized below.
Table 1: Chemical Identity and Structural Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [2] |
| Molecular Weight | 181.06 g/mol | |
| PubChem CID | 117084 | [3] |
| MDL Number | MFCD09864555 | [1] |
| InChI | 1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | [2] |
| InChI Key | ANZFVGZRGNLSBV-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=NC=CN1CCCl.Cl | [2] |
The structure consists of an imidazole ring substituted at the 1-position with a 2-chloroethyl group and at the 2-position with a methyl group. As a hydrochloride salt, the imidazole ring is protonated, forming an imidazolium cation, with chloride as the counter-ion. This salt form generally enhances water solubility and crystalline stability compared to the free base.
Physical and Chemical Properties
The macroscopic behavior and chemical reactivity of the compound are dictated by its physical and chemical properties.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Source |
| Physical Form | Solid | [2] |
| Melting Point | Data not readily available. Requires experimental determination (see Protocol 3.1). | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4] Requires experimental determination (see Protocol 3.2). | |
| pKa | Data not readily available. The pKa of the parent 2-methylimidazole is ~7.85, suggesting the imidazolium ion is a moderately strong acid. Requires experimental determination (see Protocol 3.3). | |
| Storage Class | 11 - Combustible Solids | [2] |
| Stability | The chloroethyl group presents a potential liability for hydrolysis or intramolecular cyclization. The compound may be hygroscopic.[5] Recommended storage is at room temperature in a dry, well-sealed container. |
Protocol for Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad or depressed range suggests the presence of impurities.
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Protocol for Aqueous Solubility Assessment
Causality: Solubility dictates the suitability of the compound for various applications, including reaction conditions and the preparation of stock solutions for biological assays.
Methodology (Equilibrium Shake-Flask Method):
-
Preparation: Add an excess amount of the compound to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and analyze the concentration of the compound using a validated analytical technique such as HPLC-UV (see Section 4.4).
-
Calculation: Report the solubility in units such as mg/mL or mol/L.
Protocol for pKa Determination
Causality: The pKa governs the ionization state of the molecule at a given pH. This is critical for understanding its behavior in biological systems, chromatographic separations, and acid-base extraction processes.
Methodology (Potentiometric Titration):
-
Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of deionized, carbonate-free water.
-
Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a calibrated burette to add a standardized solution of NaOH (e.g., 0.1 M).
-
Data Collection: Record the pH of the solution after each incremental addition of the NaOH titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Analytical Characterization Methodologies
A multi-technique approach is essential for the comprehensive characterization of this compound, confirming its structure and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the unique carbon environments.
Expected ¹H NMR Spectral Features (in D₂O):
-
Imidazole Protons (H-4, H-5): Two distinct signals in the aromatic region (approx. 7.0-7.5 ppm), likely appearing as doublets due to coupling.
-
Chloroethyl Protons (-CH₂-N, -CH₂-Cl): Two signals, likely triplets, in the range of 3.8-4.5 ppm. The protons attached to the nitrogen (-CH₂-N) would be downfield relative to the protons attached to the chlorine (-CH₂-Cl).
-
Methyl Protons (-CH₃): A singlet at approximately 2.3-2.6 ppm.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: Use a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMSP).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies. It is an excellent tool for confirming the presence of key structural motifs.
Expected FT-IR Absorption Bands (KBr Pellet or ATR):
-
N-H/C-H Stretch (Imidazolium): Broad absorptions in the 2800-3200 cm⁻¹ region.
-
C=N and C=C Stretch (Imidazole Ring): Strong absorptions around 1550-1650 cm⁻¹.
-
C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ range.
-
C-Cl Stretch: A characteristic band in the 600-800 cm⁻¹ region.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹) for an appropriate number of scans (e.g., 16-32).
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high precision.
Expected Mass Spectrum (Electrospray Ionization - ESI+): The primary species observed will be the cation [C₆H₉ClN₂]⁺.
-
Calculated Monoisotopic Mass: 144.0454 m/z.
-
Isotopic Pattern: A characteristic isotopic pattern for a compound containing one chlorine atom will be observed, with a peak at M+2 (m/z ~146.04) that is approximately one-third the intensity of the monoisotopic peak (M).
Experimental Protocol (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion or LC-MS.
-
Data Acquisition: Acquire data in positive ion mode over an appropriate mass range.
-
Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass calculated from the molecular formula to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. It separates the main component from any impurities, allowing for quantification.
Protocol for Purity Assessment (Reversed-Phase HPLC):
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
System Suitability: Equilibrate the column with the initial mobile phase conditions. Make replicate injections of a standard solution to ensure system precision (retention time RSD < 1%, peak area RSD < 2%).
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~0.5 mg/mL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
Diagram: General Analytical Characterization Workflow
Caption: A generalized workflow for comprehensive analytical characterization.
Conclusion
This guide has detailed the essential physicochemical properties and analytical methodologies for this compound. While some physical constants require experimental determination, the provided protocols offer a robust framework for obtaining this data. The structural, physical, and chemical characteristics outlined herein are fundamental to the intelligent design of synthetic routes, the development of stable formulations, and the assurance of quality and consistency in research and manufacturing. Adherence to these analytical principles will enable scientists and researchers to confidently utilize this versatile building block in their development pipelines.
References
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"1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride CAS number"
An In-depth Technical Guide to 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride for Advanced Research
Executive Summary: this compound is a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its structure combines the versatile 2-methylimidazole core, a scaffold present in numerous biologically active molecules, with a reactive chloroethyl side chain, characteristic of alkylating agents.[1][2][3] This guide provides a comprehensive technical overview of its chemical identity, a plausible synthesis pathway, critical safety and handling protocols, and its potential applications as both a reactive intermediate and a candidate for drug discovery. The absence of a dedicated CAS Number for this specific salt form underscores its status as a specialized research chemical, primarily identified by its MDL number, MFCD09864555.[4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Chemical Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. For this compound, a set of unique identifiers and established properties are used in lieu of a specific CAS number. The MDL number is the most critical identifier for procurement and database referencing.[4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| MDL Number | MFCD09864555 | [4] |
| Empirical Formula | C₆H₁₀Cl₂N₂ | |
| Molecular Weight | 181.06 g/mol | |
| InChI | 1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H | |
| SMILES String | ClCCN1C(C)=NC=C1.[H]Cl | |
| Physical Form | Solid | |
| Storage Class | 11 - Combustible Solids |
Note: Detailed analytical data such as melting point and solubility are not consistently published by suppliers, who may offer the product on an "as-is" basis for early-stage research. Buyers are responsible for confirming the compound's identity and purity upon receipt.
Caption: Chemical structure of this compound.
Synthesis and Characterization
Proposed Synthesis Pathway
The synthesis of N-alkylated imidazoles is a well-established process in organic chemistry. This compound can be synthesized via the N-alkylation of 2-methylimidazole. A common and effective method involves reacting 2-methylimidazole with a suitable two-carbon electrophile containing a leaving group and a chlorine atom, such as 1-bromo-2-chloroethane, in the presence of a base, followed by acidification to form the hydrochloride salt.
Causality of Experimental Choices:
-
Starting Material: 2-methylimidazole is a commercially available and relatively inexpensive starting material.
-
Alkylating Agent: 1-bromo-2-chloroethane is chosen because the bromine atom is a better leaving group than chlorine, allowing for selective reaction at the bromo-position while preserving the chloro-group on the ethyl chain for subsequent applications.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the imidazole nitrogen, activating it for nucleophilic attack without competing in the alkylation reaction.
-
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) is ideal as it dissolves the reactants and facilitates the SN2 reaction mechanism.
-
Acidification: Hydrochloric acid (HCl) is used to protonate the resulting free base, yielding the stable and often crystalline hydrochloride salt, which simplifies purification by recrystallization.
Experimental Workflow: Synthesis and Purification
Protocol:
-
Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq). Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil or solid.
-
Extraction (Optional): Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
Purification: Collect the precipitated solid by filtration, wash with cold solvent to remove impurities, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified hydrochloride salt.
Caption: Workflow for the synthesis and purification of the target compound.
Characterization Protocols
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the methyl group, the two methylene groups of the chloroethyl chain, and the protons on the imidazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which validates the elemental composition (C₆H₉ClN₂).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A well-resolved peak with greater than 95% area is typically considered pure for research applications.[5]
Handling, Storage, and Safety
Hazard Assessment
As a chloroethyl-substituted amine, this compound should be handled as a potential alkylating agent. Alkylating agents are a class of hazardous compounds known for their ability to covalently modify DNA and other biomolecules, leading to cytotoxicity and potential mutagenicity or carcinogenicity.[6][7][8] Many hazardous drugs fall into this category.[5]
-
Primary Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.
-
Systemic Toxicity: Due to its alkylating nature, systemic exposure carries a risk of long-term health effects. There is no established safe level of exposure for many such compounds.[5]
-
Safe Handling Protocol (Self-Validating System)
This protocol is designed to minimize exposure at every step.
-
Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to control airborne particles.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs should be worn over a standard lab coat.
-
-
Engineering Controls: A chemical fume hood with adequate airflow is the primary engineering control. All transfers of the solid compound should be performed carefully to avoid generating dust.
-
Decontamination: At the end of the procedure, wipe down all surfaces in the fume hood with an appropriate decontamination solution (e.g., a high-pH solution followed by water and alcohol) to neutralize any residual alkylating agent.
-
Waste Disposal: All contaminated materials (gloves, gowns, pipette tips) must be disposed of in a clearly labeled hazardous waste container designated for cytotoxic compounds.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with a hazard warning.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Drug Discovery and Development
The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from antifungal to anticancer.[1][3][9][10] The addition of a chloroethyl group makes this particular compound a valuable tool for drug discovery.
Mechanism of Action as a Potential Alkylating Agent
The primary value of the chloroethyl moiety is its ability to act as a latent electrophile. In a physiological environment, the lone pair on the N-1 imidazole nitrogen can facilitate an intramolecular cyclization, displacing the chloride ion to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile that can be attacked by biological nucleophiles, such as the N7 atom of guanine in DNA.[7][8] This covalent modification (alkylation) can lead to DNA damage, strand breaks, and ultimately, cell death (apoptosis), which is the mechanistic basis for many anticancer chemotherapies.[8]
Caption: Proposed mechanism of action via aziridinium ion formation and DNA alkylation.
Role as a Synthetic Intermediate
Beyond its potential direct activity, the compound is a valuable building block. The terminal chlorine is a good leaving group that can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) in SN2 reactions. This allows for the facile synthesis of a library of derivatives where the 2-methylimidazole core is tethered to other pharmacophores or functional groups via a flexible ethyl linker. This strategy is central to modern medicinal chemistry for exploring structure-activity relationships (SAR).
Conclusion
This compound is a specialized research chemical with significant potential in the field of drug development. Its identity is firmly established by its MDL number and spectroscopic data, despite the lack of a specific CAS number. As a potential alkylating agent, it requires stringent handling protocols. Its true value lies in its dual potential: as a lead compound for the development of novel cytotoxic agents and as a versatile synthetic intermediate for building complex molecules with diverse therapeutic applications. This guide provides the foundational knowledge for researchers to handle, synthesize, and strategically deploy this compound in advanced scientific investigations.
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Center for Biotechnology Information. [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Cureus. [Link]
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Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). ResearchGate. [Link]
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Reviewing the Pharmacology of Alkylating Agents. (2022). American Nurse. [Link]
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Crystal structure and Hirfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. (n.d.). National Institutes of Health. [Link]
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2015). PubMed. [Link]
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Alkylating agent. (n.d.). Britannica. [Link]
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An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted imidazole core. The imidazole moiety is a crucial component in many biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive overview of the principles, experimental protocols, and detailed spectral interpretation for the ¹H and ¹³C NMR analysis of this compound.
PART 1: Foundational Principles of NMR Spectroscopy for Imidazole Derivatives
Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the quantum mechanical magnetic properties of an atom's nucleus. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule, providing a detailed map of the molecular structure.
For substituted imidazoles, the chemical shifts of the ring protons and carbons are particularly informative. The electron-donating or withdrawing nature of substituents, as well as their spatial arrangement, significantly influences the electron density around the imidazole ring, leading to predictable changes in the NMR spectrum.[1][2] The hydrochloride salt form of the target molecule will also impact the electronic environment, particularly of the nitrogen atoms and adjacent protons, generally leading to a downfield shift of nearby signals due to the increased positive charge.[3]
PART 2: Experimental Protocol for NMR Data Acquisition
The quality and reliability of NMR data are directly dependent on the meticulous execution of the experimental protocol. The following is a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice due to its high polarity and ability to dissolve a wide range of organic salts. Deuterium oxide (D₂O) is another option, although it will lead to the exchange of the acidic N-H proton, causing its signal to disappear.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration range is generally sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.
II. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Acquisition Time | 3-4 s | 1-2 s |
| Relaxation Delay | 2-5 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Temperature | 298 K | 298 K |
PART 3: Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Doublet | 1H | H-4 or H-5 |
| ~7.3 - 7.6 | Doublet | 1H | H-5 or H-4 |
| ~4.4 - 4.6 | Triplet | 2H | N-CH₂-CH₂-Cl |
| ~3.9 - 4.1 | Triplet | 2H | N-CH₂-CH₂-Cl |
| ~2.5 - 2.7 | Singlet | 3H | C2-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-2 |
| ~125 - 130 | C-4 or C-5 |
| ~120 - 125 | C-5 or C-4 |
| ~48 - 52 | N-CH₂-CH₂-Cl |
| ~40 - 44 | N-CH₂-CH₂-Cl |
| ~12 - 16 | C2-CH₃ |
Interpretation of the Predicted Spectra
-
Imidazole Ring Protons (H-4 and H-5): The two protons on the imidazole ring are expected to appear as doublets in the aromatic region of the spectrum due to coupling with each other. Their exact chemical shifts will depend on the electronic influence of the N-chloroethyl and C-methyl groups.[1]
-
Chloroethyl Group Protons: The two methylene groups of the chloroethyl substituent will each appear as a triplet. The methylene group attached to the nitrogen (N-CH₂) will be deshielded and appear at a lower field compared to the methylene group attached to the chlorine (CH₂-Cl) due to the electron-withdrawing effect of the positively charged imidazole ring.[6][7] They will be coupled to each other, resulting in the triplet multiplicity.
-
Methyl Group Protons: The protons of the methyl group at the C-2 position will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for a methyl group attached to an sp²-hybridized carbon.
-
Imidazole Ring Carbons: The C-2 carbon, being attached to two nitrogen atoms, will be the most deshielded of the ring carbons. The C-4 and C-5 carbons will have chemical shifts in the aromatic region.[2][8]
-
Chloroethyl Group Carbons: The carbon atom directly attached to the nitrogen will be more deshielded than the carbon atom attached to the chlorine.
-
Methyl Group Carbon: The methyl carbon will appear at a high field (low ppm value), which is characteristic of sp³-hybridized carbons in alkyl groups.
Caption: Molecular structure and key proton-proton couplings.
PART 4: Troubleshooting and Advanced NMR Techniques
I. Potential Issues
-
Signal Broadening: The hydrochloride salt can be hygroscopic. The presence of water can lead to the broadening of signals, particularly those of exchangeable protons. Tautomerism, a common phenomenon in imidazoles, can also cause signal broadening if the rate of exchange is on the NMR timescale.[8][9]
-
Impurity Peaks: Always check for residual solvent peaks and any signals that do not correspond to the expected structure. These could be from starting materials, byproducts, or degradation products.
II. Advanced NMR Experiments
To confirm the assignments made from the 1D spectra, several 2D NMR experiments can be performed:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It would confirm the coupling between H-4 and H-5, and between the two methylene groups of the chloroethyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to, allowing for unambiguous assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the connectivity of the entire molecule.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. A combination of ¹H and ¹³C NMR, along with 2D correlation experiments, provides a complete and unambiguous picture of the molecular structure. By understanding the fundamental principles of NMR and following a systematic approach to data acquisition and interpretation, researchers can confidently characterize this and other related imidazole derivatives, ensuring the integrity and quality of their materials for drug discovery and development.
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Unraveling the Cytotoxic Enigma: A Mechanistic Deep Dive into 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
Abstract
This technical guide delineates the putative mechanism of action of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, a compound of interest in contemporary oncological research. Drawing from the established bioactivities of its core structural motifs—the imidazole ring and the chloroethyl group—we posit a primary mechanism centered on DNA alkylation, a hallmark of classical chemotherapy. This is likely complemented by secondary effects, including the induction of oxidative stress and impairment of mitochondrial function. This document provides a comprehensive exploration of these proposed pathways, substantiated by detailed experimental protocols for their validation. Our objective is to furnish researchers and drug development professionals with a foundational understanding and a practical framework for investigating this promising cytotoxic agent.
Introduction: The Rationale for Investigation
The imidazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The therapeutic potential of imidazole-based compounds often stems from their ability to engage with a variety of biological targets, such as enzymes and nucleic acids.[1] The incorporation of a 2-chloroethyl moiety introduces a reactive electrophilic center, reminiscent of the nitrogen mustards, a well-established class of DNA alkylating agents used in cancer chemotherapy.[4] This structural amalgamation in this compound strongly suggests a potent cytotoxic potential, warranting a thorough mechanistic investigation.
Proposed Primary Mechanism of Action: DNA Alkylation
The central hypothesis for the cytotoxic action of this compound is its function as a DNA alkylating agent. This process is predicated on the chemical reactivity of the 2-chloroethyl side chain.
Chemical Activation and DNA Adduct Formation
The mechanism is proposed to initiate with an intramolecular cyclization of the chloroethyl group to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by electron-rich sites on DNA bases. The N7 position of guanine is a particularly favorable target for such alkylation. This initial monofunctional alkylation can be followed by a second alkylation event, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links are highly cytotoxic as they physically obstruct DNA replication and transcription.[4]
Diagram 1: Proposed DNA Alkylation Pathway
Caption: Proposed pathway of DNA alkylation and subsequent cellular responses.
Cellular Consequences of DNA Alkylation
The formation of DNA adducts and cross-links triggers the DNA Damage Response (DDR) pathway. Sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1), recognize the DNA lesions and activate downstream kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). This signaling cascade leads to the phosphorylation of a multitude of effector proteins, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway will initiate programmed cell death, or apoptosis.
Putative Secondary Mechanisms of Action
While DNA alkylation is the likely primary driver of cytotoxicity, the imidazole scaffold itself may contribute to cell death through other mechanisms.
Induction of Oxidative Stress
Several studies on imidazole derivatives have reported their ability to induce the production of reactive oxygen species (ROS).[5] An excess of ROS can lead to oxidative stress, a condition that damages cellular components, including lipids, proteins, and DNA. This can further exacerbate the DNA damage caused by alkylation and can also trigger apoptosis through independent pathways.
Mitochondrial Dysfunction
The mitochondrion is a key regulator of apoptosis. Some imidazole compounds have been shown to impair mitochondrial membrane potential.[5] A loss of mitochondrial membrane integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates the caspase cascade, a family of proteases that execute the apoptotic program.
Diagram 2: Interplay of Proposed Cytotoxic Mechanisms
Caption: Synergistic pathways leading to cytotoxicity.
Experimental Validation Protocols
To substantiate the proposed mechanisms of action, a series of in vitro experiments are recommended.
Assessment of Cytotoxicity
The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.
Table 1: Experimental Protocol for MTT Assay
| Step | Procedure | Rationale |
| 1 | Seed cancer cells (e.g., A549, HCT116) in 96-well plates and allow to adhere overnight. | To establish a healthy, proliferating cell population for treatment. |
| 2 | Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. | To determine the dose- and time-dependent effects on cell viability. |
| 3 | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. | Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals. |
| 4 | Solubilize the formazan crystals with DMSO or another suitable solvent. | To allow for spectrophotometric quantification. |
| 5 | Measure the absorbance at 570 nm using a microplate reader. | The absorbance is directly proportional to the number of viable cells. |
| 6 | Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point. | To quantify the cytotoxic potency of the compound. |
Verification of DNA Alkylation
Direct evidence of DNA alkylation can be obtained through various methods.
Table 2: Experimental Protocol for Comet Assay (Single Cell Gel Electrophoresis)
| Step | Procedure | Rationale |
| 1 | Treat cancer cells with the compound at its IC50 concentration for a defined period. | To induce DNA damage. |
| 2 | Embed the treated cells in a low-melting-point agarose on a microscope slide. | To immobilize the cells for electrophoresis. |
| 3 | Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid. | To expose the DNA. |
| 4 | Subject the slides to alkaline electrophoresis. | The alkaline conditions will unwind the DNA, and the electric field will cause fragmented DNA to migrate out of the nucleoid, forming a "comet tail". |
| 5 | Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. | To visualize the comet. |
| 6 | Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. | The amount of DNA in the tail is proportional to the number of DNA strand breaks. |
Analysis of Cell Cycle and Apoptosis
Flow cytometry is a powerful tool to assess the effects of the compound on cell cycle progression and apoptosis.
Diagram 3: Experimental Workflow for Flow Cytometry Analysis
Caption: Flowchart for cell cycle and apoptosis analysis.
Measurement of Reactive Oxygen Species (ROS)
The intracellular generation of ROS can be quantified using fluorescent probes.
Table 3: Experimental Protocol for ROS Detection
| Step | Procedure | Rationale |
| 1 | Treat cells with the compound in the presence or absence of an antioxidant (e.g., N-acetylcysteine). | The antioxidant will serve as a negative control to confirm that the observed effect is due to ROS. |
| 2 | Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). | DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). |
| 3 | Measure the fluorescence intensity using a fluorometer or flow cytometer. | The fluorescence intensity is proportional to the intracellular ROS levels. |
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a DNA alkylating agent, leading to cell cycle arrest and apoptosis. This primary mechanism may be potentiated by the induction of oxidative stress and mitochondrial dysfunction. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and further elucidating the intricate molecular interactions of this compound. Future research should focus on identifying the specific DNA adducts formed, characterizing the key proteins involved in the cellular response, and evaluating the in vivo efficacy and toxicity of this compound in preclinical cancer models. A comprehensive understanding of its mechanism of action is paramount for its potential translation into a clinically effective anticancer agent.
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"reactivity of the chloroethyl group in imidazole derivatives"
An In-Depth Technical Guide to the Reactivity of the Chloroethyl Group in Imidazole Derivatives
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloroethyl group appended to imidazole scaffolds, a common structural motif in medicinal chemistry. We delve into the fundamental electronic and steric factors governing this reactivity, with a primary focus on the pivotal role of the imidazole nitrogen in accelerating nucleophilic substitution via neighboring group participation (NGP). The formation and subsequent reactions of the highly electrophilic aziridinium ion intermediate are elucidated as the key mechanistic pathway. This guide contrasts the NGP-mediated route with direct SN2 displacement and E2 elimination, providing a framework for predicting and controlling reaction outcomes. Key modulatory factors, including pH, solvent, and steric effects, are discussed in detail. To bridge theory and practice, we provide field-tested experimental protocols for conducting nucleophilic substitution and for monitoring reaction kinetics by High-Performance Liquid Chromatography (HPLC). Finally, we explore the strategic application of this unique reactivity profile in the rational design of targeted covalent inhibitors for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of chloroethyl-imidazole derivatives.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the natural amino acid histidine.[1] Its unique combination of aromaticity, basicity, and hydrogen bonding capability makes it a versatile component in drug design. When functionalized with a 2-chloroethyl side chain, the imidazole moiety is transformed from a stable aromatic core into a potent and tunable alkylating agent.
The reactivity of the chloroethyl group in these derivatives is not analogous to that of a simple primary alkyl chloride. Instead, it is dramatically enhanced and mechanistically dictated by the adjacent imidazole ring. Understanding and controlling this reactivity is paramount for chemists aiming to use these compounds as synthetic intermediates or as active pharmacophores, such as covalent inhibitors.[2] This guide will dissect the underlying principles of this reactivity and provide practical, actionable insights for laboratory applications.
Chapter 1: The Dominant Role of Neighboring Group Participation (NGP)
The enhanced reactivity of 1-(2-chloroethyl)imidazole and its analogues is a classic example of neighboring group participation (NGP), also known as anchimeric assistance.[3][4] NGP is the intramolecular interaction of a functional group with a reaction center, which often leads to a significant increase in reaction rate and can alter the stereochemical outcome.[3][5]
In this system, the lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as an internal nucleophile. This nitrogen is perfectly positioned to attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This initial, rate-accelerating step displaces the chloride leaving group and forms a strained, three-membered cationic ring known as an aziridinium ion .[6][7]
This intramolecular pathway is kinetically favored over a direct intermolecular attack by an external nucleophile for two primary reasons:
-
Proximity: The internal nucleophile (the imidazole nitrogen) is tethered to the electrophilic center, resulting in a high effective concentration and a more favorable entropy of activation compared to an external nucleophile.[6]
-
Formation of a Potent Electrophile: The resulting aziridinium ion is a highly strained, charged species. This makes it an exceptionally potent electrophile, readily attacked by even weak external nucleophiles in the second step of the reaction.[8]
The overall reaction is a two-step process: a slow (but accelerated) intramolecular cyclization followed by a very fast intermolecular ring-opening. This mechanism is directly analogous to the activation of nitrogen mustards, a well-studied class of alkylating agents.[7][9]
Chapter 2: Competing Reaction Pathways
While the NGP-mediated pathway is often dominant, other mechanisms can compete depending on the substrate, nucleophile, and reaction conditions. A full understanding requires consideration of these alternative routes.
-
Pathway A: Neighboring Group Participation (via Aziridinium Ion) : This is the principal mechanism. The imidazole N-3 attacks the chloroethyl group to form the aziridinium intermediate, which is then opened by an external nucleophile (Nu⁻). This two-step sequence results in overall retention of stereochemistry if the starting material were chiral.
-
Pathway B: Direct SN2 Substitution : A strong external nucleophile directly attacks the carbon bearing the chlorine, displacing it in a single concerted step. This pathway is more likely with highly potent nucleophiles and under conditions that suppress the nucleophilicity of the imidazole nitrogen (e.g., low pH).
-
Pathway C: E2 Elimination : If the external nucleophile is also a strong, sterically hindered base, it can abstract a proton from the carbon adjacent to the chloro-substituted carbon, leading to the formation of a vinyl-imidazole product.
Chapter 3: Factors Modulating Reactivity
The ability to control the reaction outcome is a hallmark of a skilled synthetic chemist. For chloroethyl-imidazoles, several factors can be tuned to favor one pathway over another.
pH
The pH of the reaction medium is arguably the most critical factor. The neighboring group participation pathway requires a neutral, nucleophilic imidazole nitrogen. The pKa of the imidazolium ion is approximately 7.
-
Neutral to Basic Conditions (pH > 7): The imidazole nitrogen is deprotonated and highly nucleophilic, strongly favoring the NGP pathway (Pathway A).
-
Acidic Conditions (pH < 6): The imidazole nitrogen becomes protonated to form an imidazolium salt. This protonation completely neutralizes its nucleophilicity, shutting down the NGP pathway. Under these conditions, the chloroethyl group behaves more like a conventional alkyl halide, and direct SN2 substitution (Pathway B) by an external nucleophile becomes the more probable route, albeit at a much slower overall rate.
Solvent
The choice of solvent impacts reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are ideal for promoting the NGP pathway. They can solvate the departing chloride anion and the cationic aziridinium intermediate, stabilizing the transition state for the first, rate-limiting step.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can hydrogen-bond with the imidazole nitrogen, slightly reducing its nucleophilicity. More importantly, they can also solvate the external nucleophile, potentially decreasing its reactivity for a direct SN2 attack.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions are generally much slower in nonpolar solvents, as they do not effectively stabilize the charged intermediates and transition states involved in either the NGP or SN2 pathways.
Nucleophile Strength and Steric Hindrance
The nature of the external nucleophile determines the rate of the second step in the NGP pathway and whether direct SN2 or E2 pathways can compete.
-
Strong, Unhindered Nucleophiles (e.g., N₃⁻, I⁻, RS⁻): These will rapidly open the aziridinium ion. They can also participate in direct SN2 reactions, but this is often slower than the NGP pathway unless the NGP mechanism is inhibited (e.g., by low pH).
-
Weak Nucleophiles (e.g., H₂O, ROH): These are generally not potent enough for a direct SN2 reaction but can efficiently open the highly activated aziridinium ion intermediate.
-
Strong, Sterically Hindered Bases (e.g., t-BuOK): These nucleophiles may be too bulky to efficiently attack the aziridinium ion or the primary carbon in an SN2 reaction. They are more likely to act as bases, promoting the E2 elimination pathway (Pathway C).
Summary of Influencing Factors
| Factor | Condition | Favored Pathway | Rationale |
| pH | > 7 (Basic/Neutral) | NGP (A) | Imidazole nitrogen is a strong internal nucleophile. |
| < 6 (Acidic) | Direct SN2 (B) | Imidazole nitrogen is protonated and non-nucleophilic. | |
| Solvent | Polar Aprotic | NGP (A) | Stabilizes the charged aziridinium intermediate. |
| Nonpolar | (Very Slow) | Poor stabilization of charged transition states. | |
| Nucleophile | Weak (H₂O, ROH) | NGP (A) | Can only react with the highly activated aziridinium ion. |
| Strong, Unhindered | NGP (A) > SN2 (B) | NGP pathway is kinetically faster. | |
| Strong, Hindered Base | E2 (C) | Steric bulk favors proton abstraction over substitution. |
Chapter 4: Experimental Protocols & Applications
The enhanced reactivity of the chloroethyl group makes these imidazole derivatives powerful tools in synthesis and drug discovery.
Application: Design of Targeted Covalent Inhibitors
A major application of this chemistry is in the design of targeted covalent inhibitors.[10][11] In this strategy, a drug molecule is designed with two key components: a "guidance system" that provides reversible binding affinity and selectivity for a target protein, and a "warhead," which is a reactive electrophile that forms a permanent covalent bond with a nearby nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine).[12]
The chloroethyl-imidazole moiety can function as a latent warhead. In the non-binding pocket environment of general circulation, it may be relatively stable. However, upon binding to the target protein, the specific microenvironment of the active site can facilitate the intramolecular cyclization to the highly reactive aziridinium ion, which is then immediately trapped by a protein nucleophile. This provides a mechanism for achieving target-proximal activation, enhancing selectivity and reducing off-target reactions.
Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a general method for reacting a 1-(2-chloroethyl)imidazole hydrochloride salt with a generic nucleophile (e.g., a thiol or amine).
Materials:
-
1-(2-chloroethyl)imidazole hydrochloride
-
Nucleophile (e.g., 4-methoxythiophenol), 1.1 equivalents
-
Potassium Carbonate (K₂CO₃), 2.5 equivalents
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1-(2-chloroethyl)imidazole hydrochloride (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (2.5 eq). The base serves two purposes: to neutralize the hydrochloride salt and to ensure the imidazole ring remains in its neutral, nucleophilic state to facilitate the NGP mechanism.
-
Nucleophile Addition: Add the nucleophile (1.1 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress should be monitored. Causality Note: Acetonitrile is chosen as it is a polar aprotic solvent that effectively promotes the formation of the aziridinium intermediate.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield the desired substituted product.
Protocol: Monitoring Reaction Kinetics by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantitatively monitoring the progress of a reaction by separating the reactant from the product and measuring their respective peak areas over time.[13][14]
Methodology:
-
Instrument Setup:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or another wavelength where both reactant and product have good absorbance.
-
-
Reaction Preparation: Prepare the reaction as described in Protocol 4.2 in a thermostatted vessel to ensure a constant temperature.
-
Kinetic Run:
-
At time t=0, initiate the reaction by adding the final reagent.
-
At predetermined intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it into a known, large volume (e.g., 1 mL) of the initial mobile phase in an HPLC vial. This dilution effectively stops the reaction.[15]
-
Inject the diluted sample onto the HPLC system.
-
-
Data Analysis:
-
For each time point, integrate the peak areas of the starting material and the product.
-
Convert peak areas to concentrations using a pre-established calibration curve.
-
Plot the concentration of the starting material versus time. Use appropriate integrated rate laws to determine the reaction order and calculate the rate constant (k).
-
Conclusion
The chloroethyl group on an imidazole ring is not a passive leaving group; it is a reactive handle whose behavior is fundamentally controlled by the intramolecular participation of the imidazole nitrogen. The formation of a high-energy aziridinium ion intermediate via neighboring group participation is the dominant mechanistic pathway, leading to dramatically accelerated reaction rates. By carefully controlling experimental conditions—particularly pH and solvent—chemists can modulate this reactivity, favoring substitution or elimination pathways as needed. This deep mechanistic understanding allows for the rational application of chloroethyl-imidazole derivatives, transforming them from simple building blocks into sophisticated tools for constructing complex molecules and designing targeted covalent therapeutics.
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Moussa, Z. et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Available at: [Link]
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Kukor, A. J. et al. (2018). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Available at: [Link]
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Klan, K. et al. (2018). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. Available at: [Link]
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Dalal Institute (n.d.). The Neighbouring Group Mechanisms. Available at: [Link]
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Vedantu. (n.d.). Neighbouring Group Participation: Key Concepts, Mechanism & Examples. Available at: [Link]
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Mayr, H. et al. (2011). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Tlili, A. & Lakhdar, S. (2019). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. Available at: [Link]
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Pitschmann, V. et al. (2014). Tris(2-chloroethyl)amine isomerization and subsequent spectrophotometric determination using sulfonephthaleins. ResearchGate. Available at: [Link]
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Harrison, D. & Ralph, J. T. (1965). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society (Resumed). Available at: [Link]
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Erdogan, T. & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Available at: [Link]
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Ghosh, A. K. & Samanta, I. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC - NIH. Available at: [Link]
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Lior-Hoffmann, L. et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. PubMed. Available at: [Link]
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Lee, J. & Park, S. B. (2025). Recent advances in the development of covalent inhibitors. Semantic Scholar. Available at: [Link]
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Singh, J. et al. (2011). Targeted Covalent Inhibitors for Drug Design. ResearchGate. Available at: [Link]
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Zhao, Z. et al. (2025). Innovative design and potential applications of covalent strategy in drug discovery. PubMed. Available at: [Link]
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Guan, Y. et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
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Brookes, P. & Lawley, P. D. (1961). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed. Available at: [Link]
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The Multifaceted Biological Activities of Substituted 2-Methylimidazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatile 2-Methylimidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[2] Among its many derivatives, substituted 2-methylimidazoles have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted 2-methylimidazoles, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for the rational design of novel 2-methylimidazole-based therapeutics.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted 2-methylimidazoles have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.[4][5]
Mechanism of Action
The antimicrobial action of 2-methylimidazole derivatives is often multifaceted. One key mechanism involves the disruption of microbial DNA replication and cell wall synthesis.[5] Certain derivatives can interfere with essential enzymatic processes within the pathogen, leading to cell death. For instance, some nitroimidazole derivatives, a class that includes 2-methylimidazole analogs, are known to be reductively activated within anaerobic bacteria and protozoa, generating reactive nitroso radicals that damage cellular macromolecules.[6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of substituted 2-methylimidazoles is highly dependent on the nature and position of the substituents on the imidazole ring.
| Compound Class | Key Substituents | Observed Activity | Reference |
| Hemiaminals of 2-methylimidazole | 1-hydroxymethyl group | Moderate antibacterial activity, particularly against Staphylococcus strains.[7][8] | [7][8] |
| Metal Complexes (Co(II), Zn(II)) | Halogenometallates with 2-methylimidazole | Promising antibacterial activity.[9] | [9] |
| N-substituted benzimidazoles | Tosyl and benzoyl groups | Activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[10] | [10] |
Experimental Protocol: Broth Macrodilution for MIC and MBC Determination
A fundamental method to assess the antibacterial efficacy of novel compounds is the broth macrodilution assay, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Objective: To determine the lowest concentration of a substituted 2-methylimidazole derivative that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Materials:
-
Substituted 2-methylimidazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile test tubes
-
Incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB in a series of test tubes.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the tubes at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity.
-
MBC Determination: Subculture 100 µL from each clear tube onto TSA plates. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.[7]
Caption: Workflow for MIC and MBC determination.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The imidazole scaffold is a key component of many anticancer agents.[2][11] Substituted 2-methylimidazoles have demonstrated significant cytotoxic effects against various cancer cell lines, acting through diverse mechanisms to inhibit tumor growth.[2][12][13]
Mechanism of Action
The anticancer activity of 2-methylimidazole derivatives can be attributed to several mechanisms, including:
-
Induction of Apoptosis: Many imidazole-based compounds trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[2] This can involve the activation of caspase cascades and subsequent DNA fragmentation.[13]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing the uncontrolled proliferation of cancer cells.[2]
-
Enzyme Inhibition: Substituted 2-methylimidazoles can act as inhibitors of key enzymes involved in cancer progression. For example, they have been shown to inhibit carbonic anhydrases and acetylcholinesterase.[14] Some derivatives also target kinases and DNA-associated enzymes.[2]
-
Sirtuin Inhibition: Certain 2-methylimidazole derivatives have been identified as inhibitors of sirtuins, a class of proteins implicated in carcinogenesis.[3]
It is important to note that 2-methylimidazole itself has been classified as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals, where it caused an increased incidence of thyroid and liver tumors.[15][16] The proposed mechanism involves the induction of hepatic uridine diphosphate glucuronosyltransferase (UDPGT), leading to hormonal imbalances that promote tumor growth.[15] This underscores the critical importance of careful structural modification and rigorous toxicological evaluation in the development of 2-methylimidazole-based anticancer drugs.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of substituted 2-methylimidazoles is highly influenced by the nature of the substituents.
| Compound Class | Key Substituents | Observed Activity | Reference |
| Long-chain imidazole-based ionic liquids | Varies | Potent anticancer activity against neuroblastoma and leukemia cell lines.[12] | [12] |
| 2-(substituted phenyl)-4,5-diphenyl-1H-imidazoles | Phenyl groups at C4 and C5 | ROS scavenging and induction of apoptosis in MCF-7 breast cancer cells.[13] | [13] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | 4-chlorophenyl and acetate groups | Inhibitory effect on nuclear sirtuins in non-small cell lung cancer cell lines.[3] | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To evaluate the cytotoxic effect of substituted 2-methylimidazole derivatives on cancer cell lines.
Materials:
-
Substituted 2-methylimidazole compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Substituted imidazoles have shown promise as anti-inflammatory agents.[17][18][19]
Mechanism of Action
The anti-inflammatory effects of substituted 2-methylimidazoles can be mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. For example, some fluorophenyl imidazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK and NF-κB, leading to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-17, and IFN-γ.[19]
Caption: Inhibition of pro-inflammatory signaling.
Experimental Protocol: In Vivo Murine Model of Acute Respiratory Distress Syndrome (ARDS)
To evaluate the in vivo anti-inflammatory efficacy of substituted 2-methylimidazoles, a lipopolysaccharide (LPS)-induced ARDS model in mice can be utilized.[19]
Objective: To assess the ability of a substituted fluorophenyl imidazole to reduce lung inflammation in an in vivo model of ARDS.
Materials:
-
Substituted fluorophenyl imidazole
-
Lipopolysaccharide (LPS) from E. coli
-
BALB/c mice
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for cytokine measurement (TNF-α, IL-6, etc.)
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
LPS Challenge: Administer a single intranasal injection of LPS to induce ARDS.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a specified time before or after the LPS challenge.
-
BAL Fluid Collection: At a designated time point post-LPS challenge, euthanize the mice and collect BAL fluid.
-
Leukocyte Count: Determine the total and differential leukocyte counts in the BAL fluid.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the BAL fluid using ELISA.
-
MPO Assay: Assess neutrophil infiltration in the lung tissue by measuring MPO activity.
-
Histopathological Analysis: Perform histological examination of lung tissue to evaluate inflammation and injury.[19]
Conclusion and Future Directions
Substituted 2-methylimidazoles represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on:
-
Rational Design and Synthesis: Leveraging SAR data to design and synthesize novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetic properties, and toxicological profiles of lead compounds.
By integrating synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of substituted 2-methylimidazoles can be realized, leading to the development of novel and effective treatments for a range of human diseases.
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A Senior Application Scientist's Guide to 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride: A Potent Alkylating Agent for Advanced Synthesis
Executive Summary
This technical guide provides an in-depth analysis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, a bifunctional molecule poised as a significant alkylating agent in medicinal chemistry and drug development. We will dissect its core chemical properties, explore the mechanistic underpinnings of its reactivity, and provide validated protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique characteristics for creating novel molecular entities. By grounding our discussion in established chemical principles and field-proven insights, this guide aims to be an authoritative resource for both strategic planning and practical laboratory execution.
The Strategic Role of Imidazole-Based Alkylating Agents
A Legacy of Reactivity: The Alkylating Agent Paradigm
Alkylating agents are a cornerstone of modern chemotherapy and synthetic chemistry, acting through the formation of covalent bonds with nucleophilic moieties in cellular molecules.[1] Their historical significance, stemming from the development of nitrogen mustards, has paved the way for a vast arsenal of anti-neoplastic drugs.[2] The fundamental mechanism often involves an intramolecular cyclization to form a highly reactive, positively charged intermediate, which is then readily attacked by electron-rich atoms in biological macromolecules like DNA.[1] This covalent modification can disrupt cellular processes, leading to cytotoxicity, a principle harnessed in cancer therapy.[2][3]
The Imidazole Scaffold: A Privileged Structure in Drug Design
The imidazole ring is a "privileged scaffold" in medicinal chemistry. Its presence in essential biological molecules, such as the amino acid histidine and purines, makes it an excellent framework for designing molecules that can interact with biological systems.[4] Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[4][5] The incorporation of an alkylating function, specifically a 2-chloroethyl group, onto the imidazole core creates a hybrid molecule with both a targeting element (the imidazole) and a reactive warhead (the chloroethyl group), making it a valuable tool for developing targeted therapeutics and complex molecular probes.
Physicochemical Profile
This compound is a solid, combustible compound that serves as a key intermediate in organic synthesis. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂N₂ | |
| Molecular Weight | 181.06 g/mol | |
| Form | Solid | |
| InChI Key | ANZFVGZRGNLSBV-UHFFFAOYSA-N | |
| SMILES String | ClCCN1C(C)=NC=C1.[H]Cl | |
| MDL Number | MFCD09864555 | |
| Storage Class | 11 (Combustible Solids) |
The Alkylation Mechanism: A Tale of Two Steps
The efficacy of 1-(2-Chloroethyl)-2-methyl-1H-imidazole as an alkylating agent is rooted in the reactivity of the chloroethyl side chain. This is not a direct SN2 displacement of the chloride by an external nucleophile. Instead, it follows a well-established pathway for nitrogen mustards, involving the formation of a highly strained and electrophilic intermediate.[1]
Causality Behind the Mechanism: The lone pair of electrons on the N-1 nitrogen of the imidazole ring is sterically and electronically positioned to facilitate an intramolecular cyclization. This internal SN2-type reaction displaces the chloride ion, forming a transient, three-membered aziridinium ring. This cation is highly reactive due to ring strain and the positive charge on the nitrogen. It is a potent electrophile that is rapidly attacked by available nucleophiles (e.g., thiols, amines, or the N7 of guanine in DNA), opening the ring and completing the alkylation.
Caption: Mechanism of alkylation via an aziridinium intermediate.
Synthesis and Characterization
While numerous methods exist for the synthesis of imidazole derivatives, a common strategy for N-alkylation involves the reaction of the parent heterocycle with a suitable alkyl halide in the presence of a base.[6][7]
General Synthetic Pathway
The synthesis of this compound can be logically achieved by reacting 2-methylimidazole with an agent like 1-bromo-2-chloroethane, followed by conversion to the hydrochloride salt.[8] The base deprotonates the imidazole, creating a more nucleophilic anion that attacks the alkyl halide.
Caption: Generalized workflow for the synthesis of the title compound.
Protocol: Illustrative Synthesis
This protocol is illustrative and should be adapted and optimized based on laboratory capabilities and safety assessments.
-
Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in anhydrous acetonitrile, add powdered potassium carbonate (1.5 eq). Stir the suspension under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product (the free base) by silica gel column chromatography.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery
This compound is not typically an end-product but rather a versatile building block. Its bifunctional nature—a targeting imidazole and a reactive chloroethyl group—makes it an ideal starting point for synthesizing more complex molecules.
-
Lead Generation: It can be used to alkylate various nucleophile-containing scaffolds to rapidly generate libraries of novel compounds for biological screening.
-
Pro-drug Development: The chloroethyl group can be used to link the imidazole moiety to other pharmacophores, creating potential pro-drugs or targeted covalent inhibitors.
-
Anticancer Research: Given the known activity of both imidazole-containing compounds and alkylating agents against cancer, this reagent is a valuable precursor for developing novel anticancer agents.[4] Research into benzimidazole derivatives, a related class, has shown promising antifungal and anticancer activity, highlighting the potential of such scaffolds.[9]
Experimental Protocol: General Alkylation
This protocol outlines a general procedure for using the title compound to alkylate a generic thiol nucleophile (R-SH).
Caption: General workflow for an alkylation reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the thiol substrate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) in an anhydrous polar aprotic solvent like DMF.
-
Reagent Addition: Add this compound (1.1 eq) to the solution in portions at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using flash column chromatography or preparative HPLC to isolate the desired alkylated product.
Safety, Handling, and Storage
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. The self-validating nature of any protocol relies on its safe and reproducible execution.
Hazard Identification
This compound is classified as a hazardous substance.[10]
-
GHS Classification: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[10] It may also be harmful if swallowed and cause respiratory irritation.[11]
-
Pictograms: GHS07 (Exclamation Mark).
-
Signal Word: Warning.[10]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[12]
-
PPE: Wear appropriate personal protective equipment, including impervious gloves, chemical safety goggles, and a lab coat.[10][13]
-
Hygiene: Wash hands and skin thoroughly after handling.[10] Avoid generating dust.[10] Contaminated clothing should be removed and washed before reuse.[10]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its predictable reactivity, based on the formation of a strained aziridinium intermediate, combined with the biologically relevant imidazole core, provides a powerful platform for constructing novel molecular architectures. Future work will likely focus on incorporating this moiety into diverse scaffolds to explore new therapeutic avenues, particularly in the development of targeted covalent inhibitors and novel anti-proliferative agents. As our understanding of disease pathways becomes more nuanced, the ability to strategically place reactive groups like the one offered by this reagent will be paramount in designing the next generation of precision medicines.
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The Imidazole Scaffold: A Cornerstone of Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in numerous intermolecular interactions have made it a central component in a vast array of clinically significant pharmaceuticals. This guide provides a comprehensive technical overview of the multifaceted applications of imidazole-containing compounds in drug discovery and development. We will delve into the fundamental physicochemical properties that underpin their biological activity, explore their diverse therapeutic applications with a focus on anticancer and antifungal agents, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and scientists, offering not only established methodologies but also the scientific rationale behind key experimental choices, thereby empowering the design and development of next-generation imidazole-based therapeutics.
The Imidazole Core: Physicochemical Properties and Biological Significance
The imidazole ring's prevalence in pharmaceuticals is not coincidental; it is a direct consequence of its unique physicochemical characteristics. As a heterocyclic aromatic compound, it possesses a stable π-electron system.[1] The two nitrogen atoms, one pyrrole-like and one pyridine-like, impart an amphoteric nature, allowing it to act as both a weak acid and a weak base.[2] This property is crucial for its biological activity, as it enables the formation of hydrogen bonds and coordination with metal ions, facilitating interactions with a wide range of biological targets such as enzymes and receptors.[1]
The structural features of the imidazole ring enhance its ability to form multiple drug-ligand interactions via hydrogen bonds, van der Waals forces, and hydrophobic interactions.[3] Furthermore, the imidazole core is a key component of naturally occurring biomolecules like the amino acid histidine and the neurotransmitter histamine, underscoring its inherent biocompatibility and evolutionary significance.[2] This inherent biological relevance provides a strong foundation for the development of imidazole-based drugs with favorable pharmacokinetic profiles.
Therapeutic Landscapes of Imidazole Compounds
The versatility of the imidazole scaffold has led to its incorporation into drugs across a broad spectrum of therapeutic areas. Imidazole derivatives have demonstrated significant pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties.[4][5]
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
The development of imidazole-based anticancer agents represents a highly active area of research. These compounds exert their effects through diverse mechanisms of action, including the inhibition of key signaling pathways, disruption of DNA replication, and induction of apoptosis.[6][7]
A prominent strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that play a critical role in regulating cell growth and proliferation.[1] Many cancers are characterized by the dysregulation of kinase activity. Imidazole derivatives have proven to be effective scaffolds for the design of potent and selective kinase inhibitors.[8] Their ability to mimic the purine structure allows them to bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.[9]
Targeting BRAF in Melanoma:
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma. Imidazole-based compounds have been developed as potent inhibitors of mutant BRAF.
Caption: Imidazole-based inhibitors targeting the BRAF kinase in the MAPK/ERK signaling pathway.
Targeting Cyclin-Dependent Kinases (CDKs) in Cell Cycle Control:
Cyclin-dependent kinases are essential for the regulation of the cell cycle. Their aberrant activity is a hallmark of many cancers. Imidazole-based molecules have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[8]
Caption: Imidazole-based inhibitors targeting Cyclin-Dependent Kinases (CDKs) to halt cell cycle progression.
Antifungal Applications: Disrupting Fungal Cell Integrity
Imidazole-based antifungal agents are a cornerstone in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] By inhibiting this enzyme, imidazole antifungals disrupt the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.
Caption: Mechanism of action of imidazole-based antifungal agents.
Synthesis of Bioactive Imidazole Derivatives: Experimental Protocols
The synthesis of imidazole derivatives can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[12] Common synthetic strategies include the Debus-Radziszewski synthesis, the van Leusen reaction, and the Wallach synthesis.[13]
General Workflow for Imidazole Synthesis
A generalized workflow for the synthesis and purification of imidazole derivatives is depicted below. The causality behind this workflow is to ensure the efficient formation of the target compound, followed by rigorous purification to remove unreacted starting materials, byproducts, and catalysts, which is critical for subsequent biological evaluation.
Caption: A generalized workflow for the synthesis and characterization of imidazole derivatives.
Detailed Protocol: Synthesis of Clotrimazole
This protocol describes a common and industrially viable method for the synthesis of the antifungal drug clotrimazole, utilizing o-Chlorobenzotrichloride as a key starting material.[14]
Step 1: Formation of the Trityl Chloride Intermediate
-
Rationale: This step involves a Friedel-Crafts alkylation to create the triphenylmethyl (trityl) core of the molecule.
-
Procedure:
-
To a solution of (2-chlorophenyl)diphenylmethanol in a suitable solvent (e.g., toluene), add a chlorinating agent (e.g., thionyl chloride) dropwise at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting solution containing (2-chlorophenyl)diphenylchloromethane can often be used directly in the next step without purification.[12]
-
Step 2: Condensation with Imidazole
-
Rationale: This is a nucleophilic substitution reaction where the imidazole nitrogen attacks the electrophilic carbon of the trityl chloride, forming the final product.
-
Procedure:
-
Add imidazole and a base (e.g., triethylamine) to the solution of (2-chlorophenyl)diphenylchloromethane.[12]
-
Heat the reaction mixture to 50-60°C and maintain for several hours.[12]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water or cooling to a low temperature (-10 to -5°C).[12]
-
Filter the crude product, wash with a suitable solvent (e.g., acetonitrile, water), and dry to obtain clotrimazole.[12]
-
Step 3: Purification
-
Rationale: Recrystallization is a robust method for purifying solid compounds, leveraging differences in solubility between the product and impurities.
-
Procedure:
-
Dissolve the crude clotrimazole in a minimal amount of a hot solvent (e.g., acetone).[14]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Detailed Protocol: Synthesis of Metronidazole
This protocol outlines a common synthetic route for the antibacterial and antiprotozoal drug metronidazole.
Step 1: Nitration of 2-Methylimidazole
-
Rationale: This electrophilic aromatic substitution introduces the nitro group, which is crucial for the drug's mechanism of action.
-
Procedure:
-
Dissolve 2-methylimidazole in a mixture of sulfuric acid and nitric acid at a low temperature.
-
Carefully control the temperature during the addition of the nitrating mixture to prevent runaway reactions.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., ammonia) to precipitate 2-methyl-5-nitroimidazole.[4]
-
Filter, wash, and dry the product.
-
Step 2: N-Alkylation with Ethylene Oxide or 2-Chloroethanol
-
Rationale: This step attaches the hydroxyethyl side chain to the imidazole ring, which is important for the drug's solubility and pharmacokinetic properties.
-
Procedure using Ethylene Oxide:
-
React 2-methyl-5-nitroimidazole with ethylene oxide in the presence of a catalyst (e.g., an acid) at elevated temperature and pressure.[3]
-
-
Procedure using 2-Chloroethanol:
-
React 2-methyl-5-nitroimidazole with 2-chloroethanol in the presence of a base (e.g., sodium hydroxide) in a suitable solvent.
-
Heat the reaction mixture to drive the reaction to completion.
-
After the reaction, purify the metronidazole by recrystallization.
-
Biological Evaluation of Imidazole Compounds: Methodologies
The biological evaluation of newly synthesized imidazole derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their potency, selectivity, and mechanism of action.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the imidazole compound for a specified period (e.g., 48-72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol for a Generic Kinase Inhibition Assay:
-
Assay Setup: In a microplate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the imidazole compound at various concentrations.
-
Incubation: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP consumed.
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Example: BRAF Kinase Inhibition Assay
-
Substrate: Recombinantly expressed GST-MEK.[7]
-
Detection: An ELISA-based assay to detect the phosphorylation of MEK.[7]
In Vitro Antifungal Susceptibility Testing
Disc Diffusion Method:
-
Principle: This method provides a qualitative assessment of antifungal activity.
-
Procedure:
-
Inoculate an agar plate with a standardized suspension of the fungal strain.[18]
-
Place paper discs impregnated with the imidazole compound onto the agar surface.[19]
-
Incubate the plate and measure the diameter of the zone of growth inhibition around each disc.[19] A larger zone of inhibition indicates greater antifungal activity.
-
Broth Microdilution Method:
-
Principle: This method provides a quantitative measure of antifungal activity, determining the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare serial dilutions of the imidazole compound in a liquid growth medium in a 96-well plate.[20]
-
Inoculate each well with a standardized fungal suspension.
-
Incubate the plate and visually or spectrophotometrically determine the lowest concentration of the compound that inhibits fungal growth. This concentration is the MIC.[18]
-
Structure-Activity Relationship (SAR) and Future Directions
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of imidazole-based drugs. By systematically modifying the substituents on the imidazole ring, researchers can identify key structural features that contribute to biological activity.[4] For instance, the introduction of halogen atoms or lipophilic groups can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[19]
The future of imidazole-based drug discovery lies in the rational design of novel derivatives with improved therapeutic profiles. This includes the development of multi-target agents that can simultaneously modulate several disease-related pathways, as well as the design of compounds with enhanced selectivity to minimize off-target effects and associated toxicities. The continued exploration of the vast chemical space around the imidazole scaffold, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new and innovative medicines.
Conclusion
The imidazole nucleus is a testament to the power of a privileged scaffold in medicinal chemistry. Its remarkable versatility has enabled the development of a wide array of drugs that have had a profound impact on human health. This guide has provided a technical overview of the key aspects of imidazole-based drug discovery, from fundamental principles to detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers in the field, fostering innovation and accelerating the development of the next generation of life-saving imidazole-containing pharmaceuticals.
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A Technical Guide to the Solubility of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a key intermediate in synthetic chemistry, particularly in the pharmaceutical industry. Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physical and chemical properties, among which solubility is paramount. This guide provides a detailed examination of the solubility characteristics of this compound in various organic solvents. We will explore the underlying chemical principles that govern its solubility, present available qualitative solubility data, and detail a robust experimental protocol for quantitative determination. This document is intended to serve as a practical resource for scientists in process development, formulation, and medicinal chemistry, enabling informed solvent selection for reaction, purification, and formulation workflows.
Introduction to this compound
Chemical Structure and Properties
This compound is a salt, which dictates much of its solubility behavior. The molecule consists of a substituted imidazole ring, a polar heterocyclic system, and a chloroethyl side chain, bonded to a hydrochloride salt.[1]
-
Molecular Formula: C₆H₁₀Cl₂N₂[1]
-
Molecular Weight: 181.06 g/mol [1]
-
Structure: The presence of the hydrochloride salt means the compound is ionic. The imidazole ring is capable of hydrogen bonding, and the overall molecule possesses a significant dipole moment. This inherent polarity is the primary determinant of its solubility profile.
The Critical Role of Solubility in Synthesis and Development
Understanding solubility is not merely an academic exercise; it is a critical factor for successful drug development and chemical synthesis.[2] Poor solubility can lead to significant challenges, including:
-
Reaction Kinetics: Inadequate solubility of a reactant can lead to slow or incomplete reactions, reducing yield and efficiency.
-
Purification: Solvent selection is crucial for crystallization processes. The ideal solvent will dissolve the compound at elevated temperatures but allow for high recovery of pure crystals upon cooling.
-
Formulation: For APIs, solubility directly impacts bioavailability.[2] For intermediates like the topic compound, its solubility characteristics influence handling and downstream processing.
Theoretical Principles of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful starting point, indicating that polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]
Impact of the Hydrochloride Salt Form
As a hydrochloride salt, 1-(2-Chloroethyl)-2-methyl-1H-imidazole is an ionic compound. In solution, it can dissociate into a protonated imidazolium cation and a chloride anion. This ionic nature means that a significant amount of energy is required to overcome the crystal lattice energy of the solid. Solvents with high dielectric constants and the ability to solvate ions effectively are therefore required.
Key Solvent Parameters
-
Polarity and Dielectric Constant: Polar solvents, particularly those with high dielectric constants, are effective at shielding the electrostatic interactions between the dissociated ions, thereby favoring dissolution.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, interacting strongly with the chloride anion and the nitrogen atoms of the imidazole ring. Aprotic polar solvents (e.g., DMSO) can act as hydrogen bond acceptors.
-
Solvent-Solute Interactions: The overall free energy change of dissolution must be favorable. This involves the energy cost of breaking solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4]
Solubility Profile of this compound
Precise quantitative public data on the solubility of this specific intermediate is limited. However, based on its chemical structure and general principles, a qualitative profile can be established. The following table summarizes the expected solubility in common organic solvents, categorized by solvent type.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | The compound is a salt and highly polar, readily dissolving in water. |
| Methanol | Polar Protic | Soluble | The high polarity and hydrogen-bonding ability of methanol make it a good solvent for polar salts. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, though slightly lower polarity may result in slightly lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar solvent capable of solvating the cation effectively.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another polar aprotic solvent with a high dielectric constant, suitable for dissolving ionic compounds.[5] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Moderately polar, but generally less effective at dissolving ionic salts compared to DMSO or DMF. |
| Dichloromethane (DCM) | Nonpolar | Insoluble/Very Sparingly Soluble | While it has a dipole, its overall polarity is too low to effectively dissolve an ionic salt. Studies on similar imidazoles show very low solubility in chloroalkanes.[6] |
| Toluene | Nonpolar | Insoluble | A nonpolar aromatic solvent, incapable of solvating ions.[6] |
| Hexanes | Nonpolar | Insoluble | A nonpolar aliphatic solvent, will not dissolve the polar, ionic compound. |
Experimental Workflow for Quantitative Solubility Determination
To obtain precise, quantitative data, an experimental approach is necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[7][8] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug.[9]
The Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a known volume of the solvent.[7] The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.[9][10] After equilibration, the undissolved solid is separated, and the concentration of the solute in the supernatant is measured.
Step-by-Step Protocol
-
Preparation: Add an excess of this compound to a series of vials, each containing a precise volume of the desired organic solvent. "Excess" is critical to ensure a saturated solution is formed.[7]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.[9][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.[7] Centrifuge the vials to ensure complete separation of the solid phase.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the saturated solution.[9]
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Experimental workflow for the shake-flask solubility method.
Factors Influencing Solubility and Practical Considerations
Several factors beyond solvent choice can influence the measured solubility.[4]
-
Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature.[3][10] This is a key principle used in recrystallization for purification.
-
pH of the Medium: While less relevant for organic solvents, in aqueous or protic organic systems, the pH can significantly impact the ionization state of a molecule and thus its solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.
The following diagram illustrates the relationship between the properties of the solute and solvent that determine the final solubility outcome.
Caption: Factors determining the solubility of the target compound.
Conclusion
The solubility of this compound is dominated by its ionic, polar nature. It is expected to be highly soluble in polar protic solvents like water and methanol, and soluble in polar aprotic solvents such as DMSO and DMF. Conversely, it will be largely insoluble in nonpolar solvents like toluene and hexanes. For precise process design and optimization, the qualitative assumptions presented here must be confirmed by quantitative experimental measurement. The shake-flask method provides a reliable and universally accepted protocol for generating this critical data, empowering researchers to make informed decisions that enhance the efficiency, yield, and purity of their synthetic and formulation processes.
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Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation using 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
Introduction: The Strategic Role of the Imidazole Moiety
The N-alkylation of heterocyclic compounds and amines is a cornerstone of modern synthetic and medicinal chemistry. This transformation is fundamental for constructing the core scaffolds of countless pharmaceutical agents, modulating their pharmacological profiles, and fine-tuning their pharmacokinetic properties. Among the vast array of alkylating agents, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride emerges as a highly valuable reagent for introducing the 2-methyl-1-imidazolylethyl group—a motif present in various biologically active molecules.
This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and optimization strategies for employing this reagent in N-alkylation reactions. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this versatile building block with precision and efficiency.
Reagent Profile and Physicochemical Properties
This compound is a solid, bifunctional compound featuring a reactive primary alkyl chloride for nucleophilic substitution and a 2-methyl-imidazole ring. Its hydrochloride salt form enhances stability for storage but requires consideration during reaction setup, as at least one equivalent of base is necessary to neutralize the salt before deprotonating the nucleophile.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₆H₁₀Cl₂N₂ | |
| Molecular Weight | 181.06 g/mol | |
| Appearance | Solid | |
| CAS Number | Not explicitly found, but related structures are indexed. | |
| MDL Number | MFCD09864555 |
The Causality of the N-Alkylation Reaction: A Mechanistic Dissection
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Understanding the role of each component is critical for troubleshooting and optimization.
Pillar 1: Nucleophile Activation The reaction is initiated by the deprotonation of the N-H bond of the substrate (e.g., an amine, indole, or pyrazole) by a suitable base. This generates a potent anionic nucleophile, which is essential for efficient reaction with the alkyl chloride. The choice of base is critical and substrate-dependent; stronger bases are required for less acidic N-H bonds.[1][2][3]
Pillar 2: The Electrophilic Attack The activated nucleophile attacks the electrophilic methylene carbon (Cα) adjacent to the chlorine atom on the 1-(2-chloroethyl)-2-methyl-1H-imidazole. The reaction proceeds through a backside attack, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.
Pillar 3: The Role of the Solvent Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are typically employed. These solvents are crucial as they can solvate the cation of the base but do not form a strong solvation shell around the anionic nucleophile, leaving it highly reactive for the SN2 attack.[3]
Caption: General mechanism for base-mediated N-alkylation.
Core Principles for Reaction Optimization
Achieving high yield and purity in N-alkylation requires careful control over several parameters. The interplay between the base, solvent, and temperature dictates the reaction's success.
-
Base Selection: The pKa of the nucleophile is the primary determinant.
-
Weak Bases (K₂CO₃, Cs₂CO₃): Ideal for alkylating relatively acidic N-H bonds found in many secondary amines and some heterocycles like indoles.[4] They are generally safer and easier to handle.
-
Strong Bases (NaH, t-BuOK): Necessary for deprotonating less acidic N-H bonds, such as those in amides or certain electron-deficient heterocycles.[1][5][6] These require anhydrous conditions and an inert atmosphere.
-
-
Solvent System: Polar aprotic solvents (DMF, MeCN, DMSO) are standard choices that effectively promote SN2 kinetics.[1][3] Acetonitrile is often preferred for its lower boiling point, which simplifies product isolation.
-
Temperature Control: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] A typical range is 60-100 °C.[1] However, excessive heat can lead to side reactions, including elimination or decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal balance of temperature and time.[1][7]
-
Managing Side Reactions:
-
Over-alkylation: Primary amines can undergo subsequent alkylation to form tertiary amines.[8][9] This can be minimized by using a molar excess of the amine or by carefully controlling the stoichiometry of the alkylating agent.
-
Regioselectivity: For unsymmetrical N-heterocycles (e.g., substituted indoles or pyrazoles), alkylation can potentially occur at multiple nitrogen atoms.[2][10] The regiochemical outcome is influenced by steric hindrance and the electronic properties of substituents on the heterocyclic ring.[5][6][10]
-
Validated Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol uses a mild inorganic base and is suitable for a wide range of secondary amines.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the secondary amine (1.1 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the stirred solution. The use of 3.0 equivalents ensures neutralization of the reagent's hydrochloride salt and deprotonation of the amine hydrochloride formed in situ.
-
Alkylating Agent Addition: Add this compound (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for MeCN) under an inert atmosphere (e.g., Nitrogen).
-
Monitoring: Monitor the reaction's progress every 2-4 hours using TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).[11]
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Purification: a. Partition the resulting residue between ethyl acetate and water. b. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. c. Concentrate the organic layer in vacuo. d. Purify the crude product via column chromatography on silica gel to yield the pure N-alkylated product.[1]
Protocol 2: N-Alkylation of an N-Heterocycle (e.g., Indole)
This protocol employs a strong base for less nucleophilic substrates and requires stringent anhydrous and inert conditions.
Materials:
-
This compound (1.1 eq)
-
N-Heterocycle (e.g., Indole) (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (flame-dried), magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen, add the N-heterocycle (1.0 eq) and dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the anion.[2]
-
Alkylating Agent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. An additional equivalent of NaH may be needed to neutralize the HCl salt.
-
Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is slow.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-18 hours).
-
Workup: a. Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Purification: a. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. b. Concentrate the organic phase under reduced pressure. c. Purify the crude product using column chromatography on silica gel.[2]
Data Summary and Analytical Characterization
The optimal conditions are highly substrate-dependent. The following table provides a general framework for experimentation based on established N-alkylation methodologies.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Reference |
| Secondary Amines | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 60 - Reflux | 12 - 24 | [4][11] |
| Anilines | K₂CO₃, DIPEA | DMF, DMSO | 80 - 120 | 12 - 36 | [3] |
| Indoles | NaH, K₂CO₃ | DMF, THF | 25 - 60 | 6 - 18 | [5][6][12] |
| Pyrazoles | NaH, DBU | DMF, THF | 25 - 100 | 12 - 48 | [1][13][14] |
| Imidazoles | NaH, K₂CO₃ | DMF | 25 - 80 | 8 - 24 | [1][2] |
Analytical Monitoring & Characterization:
-
TLC: An indispensable tool for real-time reaction monitoring.[1] Use a suitable eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to resolve the starting material and product.
-
LC-MS: Provides rapid confirmation of product formation by identifying the molecular weight of the desired compound.
-
NMR Spectroscopy (¹H, ¹³C): The definitive method for structural elucidation of the final, purified product.[5] Key diagnostic signals include the appearance of new methylene protons from the ethyl linker and shifts in the protons of the imidazole and substrate rings.
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- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Facile Functionalization of Amines with 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride for Drug Discovery Scaffolds
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordination with metal ions in metalloenzymes make it a cornerstone for designing molecules with tailored biological functions.[1][3] Specifically, the 2-methyl-1H-imidazole-1-ethanamine framework is a key component in the development of various therapeutic agents, notably as antagonists for the histamine H3 receptor.[4] This application note provides a detailed protocol for the functionalization of primary and secondary amines with 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, a critical step in synthesizing diverse libraries of imidazole-containing compounds for drug discovery and development.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol, explains the underlying chemical principles, and provides essential data for successful synthesis, purification, and characterization of the target compounds.
Reaction Mechanism and Core Principles: An SN2 Approach to C-N Bond Formation
The fundamental reaction detailed in this protocol is a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as a nucleophile, attacks the electrophilic carbon atom of the chloroethyl group on the 1-(2-Chloroethyl)-2-methyl-1H-imidazole. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.
A critical aspect of this reaction is the management of the acidic byproduct. Since the starting material is a hydrochloride salt and the reaction itself generates an equivalent of hydrochloric acid (HCl), the inclusion of a base is imperative. The base neutralizes the HCl, preventing the protonation of the nucleophilic amine, which would otherwise render it unreactive.[5] The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions.[6]
Visualizing the Workflow: From Reactants to Product
The following diagram outlines the general workflow for the functionalization of an amine with this compound.
Caption: General workflow for amine functionalization.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of a primary or secondary amine with this compound. Researchers should optimize conditions for their specific amine nucleophile.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Primary or Secondary Amine | Magnetic stirrer and stir bar |
| Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) | Reflux condenser |
| Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) | Heating mantle or oil bath |
| Ethyl Acetate (EtOAc) | Thin Layer Chromatography (TLC) plates and chamber |
| Deionized Water | Rotary evaporator |
| Brine (saturated aq. NaCl) | Glassware for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Column chromatography setup |
| Silica Gel for column chromatography | NMR tubes, Mass spectrometry vials |
Physicochemical and Safety Data
It is crucial to be aware of the properties and hazards of the reactants.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | C₆H₁₀Cl₂N₂ | 181.06[7] | Causes skin and serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE).[9] |
| Amine (generic) | Varies | Varies | Varies depending on the amine. Consult the specific Safety Data Sheet (SDS). |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the primary or secondary amine (1.1-1.2 eq).
-
Add anhydrous potassium carbonate (2.5-3.0 eq) or diisopropylethylamine (3.0 eq) as the base.[5]
-
Add a suitable volume of anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.5 M.
-
-
Reaction:
-
Place the flask under a nitrogen or argon atmosphere and fit it with a reflux condenser.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).[5]
-
If acetonitrile was used, filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.
-
Alternatively, purification can sometimes be achieved by recrystallization.[4]
-
-
Characterization:
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient base | Ensure the base is anhydrous and used in sufficient excess (at least 2.5 eq for K₂CO₃, 3.0 eq for DIPEA).[5] |
| Low reaction temperature | Gradually increase the temperature, but be mindful of potential decomposition.[6] | |
| Protonated amine | The base may be too weak. Consider a stronger base for less reactive amines.[6] | |
| Formation of Side Products | Dialkylation of primary amine | Use a slight excess of the amine (1.1-1.2 eq) and monitor the reaction closely to stop it once the desired product is formed. |
| Impure starting materials | Ensure all reactants and solvents are of high purity and anhydrous where specified. | |
| Difficult Purification | Product is highly polar | Use a more polar eluent system for column chromatography (e.g., with a small percentage of triethylamine to prevent streaking on the silica gel). |
| Product co-elutes with impurities | Consider alternative purification techniques such as preparative HPLC. |
Conclusion
The functionalization of amines with this compound is a robust and versatile method for the synthesis of a wide range of imidazole-containing compounds. By following the detailed protocol and considering the key principles outlined in this application note, researchers can efficiently generate novel molecular entities for screening in drug discovery programs. The strategic incorporation of the 2-methyl-1H-imidazole-1-ethanamine scaffold offers a promising avenue for the development of new therapeutic agents.
References
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
- Affinity purification methods involving imidazole elution. Google Patents.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. Available from: [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available from: [Link]
-
Optimization of reaction conditions. ResearchGate. Available from: [Link]
-
synthesis-of-some-substituted-imidazole-derivatives.pdf. TSI Journals. Available from: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Available from: [Link]
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Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. PMC - NIH. Available from: [Link]
-
Safety Data Sheet: Imidazole. Carl ROTH. Available from: [Link]
-
methyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate. PubChem. Available from: [Link]
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Affects of imidazole on protein solubility and labeling reactions?. ResearchGate. Available from: [Link]
-
1-(2-Azidoethyl)-2-methyl-5-nitro-1H-imidazole. Automated Topology Builder (ATB) and Repository. Available from: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. NIH. Available from: [Link]
-
(PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. Available from: [Link]
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Application Notes and Protocols: Reaction Conditions for Coupling 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a versatile bifunctional reagent of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a reactive chloroethyl group, which is an excellent electrophile for alkylation reactions, and a 2-methylimidazole core, a common motif in many biologically active compounds. This reagent serves as a key building block for introducing the ethyl-2-methylimidazole moiety onto various nucleophilic scaffolds, a strategy frequently employed in the synthesis of H1-antihistamines, proton-pump inhibitors, and other therapeutic agents.[1][2]
This guide provides a comprehensive overview of the reaction conditions for coupling this valuable intermediate with a range of nucleophiles. It delves into the underlying mechanistic principles, summarizes effective reaction conditions, and offers a detailed, field-proven protocol for a representative N-alkylation reaction.
Mechanistic Rationale and Key Parameters
The coupling reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu-) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.
Causality of Experimental Choices
-
The Role of the Base: The starting material is a hydrochloride salt. Therefore, a sufficient quantity of base is crucial for two reasons:
-
To neutralize the hydrochloride salt and generate the free base of the 1-(2-chloroethyl)-2-methyl-1H-imidazole.
-
To deprotonate the nucleophile (e.g., an amine, phenol, or thiol), generating the more potent anionic nucleophile required for the SN2 attack. A common error is using only one equivalent of base, which leads to incomplete reaction. Typically, 2.5 to 3 equivalents of base are recommended to ensure the reaction proceeds to completion.[3]
-
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred.[4] These solvents can dissolve the ionic species involved but do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.
-
Temperature: Heating is often necessary to provide the activation energy for the reaction to proceed at a reasonable rate.[3] Temperatures typically range from room temperature to the reflux temperature of the chosen solvent, depending on the nucleophilicity of the coupling partner and steric hindrance.
-
Phase-Transfer Catalysis: For reactions involving a solid base (like K₂CO₃ or NaOH) and an organic solvent, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the deprotonated nucleophile or hydroxide ions from the solid/aqueous phase into the organic phase where the electrophile resides, accelerating the reaction rate.[3]
General Reaction Mechanism
The diagram below illustrates the fundamental steps of the coupling reaction.
Caption: General mechanism for nucleophilic substitution.
Summary of Reaction Conditions
The optimal conditions for coupling 1-(2-Chloroethyl)-2-methyl-1H-imidazole are highly dependent on the nucleophile. The following table summarizes proven conditions for various nucleophilic partners based on literature precedents.
| Entry | Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Catalyst | Reference |
| 1 | Secondary Amine | Dibenzylamine | K₂CO₃ | Acetonitrile | Reflux | KI (cat.) | Adapted from[1] |
| 2 | Primary Amine | Aniline | NaOH | Acetonitrile | Reflux | TBAB (cat.) | Adapted from[3] |
| 3 | Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 80-100 °C | None | Williamson Ether Synthesis Principles |
| 4 | Thiol | Thiophenol | NaH | THF | rt - 50 °C | None | Adapted from[4][5] |
| 5 | Imidazole | 2-Mercaptoimidazole | NaOH | Ethanol | Reflux | None | Adapted from |
Detailed Experimental Protocol: Synthesis of 1-(2-(Dibenzylamino)ethyl)-2-methyl-1H-imidazole
This protocol provides a detailed, step-by-step methodology for the N-alkylation of a secondary amine, a common reaction in the synthesis of antihistamine analogues.
Materials
-
This compound
-
Dibenzylamine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), powdered anhydrous K₂CO₃ (2.5 eq), and KI (0.1 eq).
-
Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Add dibenzylamine (1.0 eq) to the mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol eluent system). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KCl, KI), washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
-
Aqueous Extraction:
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-(Dibenzylamino)ethyl)-2-methyl-1H-imidazole.
Troubleshooting
-
Low or No Conversion:
-
Cause: Insufficient base. Ensure at least 2.5 equivalents of a strong, non-nucleophilic base are used.
-
Cause: Inactive nucleophile. Ensure the nucleophile is of high purity. For weakly acidic nucleophiles like phenols, a stronger base like NaH may be required.[4]
-
Cause: Low temperature. Increase the reaction temperature or allow for a longer reaction time.
-
-
Formation of Side Products:
-
Cause: Elimination (E2) can compete with substitution, especially with sterically hindered nucleophiles or strong, bulky bases. Using a less hindered base or milder conditions may help.
-
Cause: For nucleophiles with multiple reactive sites (e.g., primary amines), double alkylation is possible. Using an excess of the nucleophile can disfavor this side reaction.
-
Conclusion
This compound is a robust and highly effective reagent for the introduction of the ethyl-2-methylimidazole scaffold. Successful coupling hinges on the careful selection of base, solvent, and temperature, tailored to the specific nucleophile being used. By understanding the underlying SN2 mechanism and the critical role of the base in neutralizing the hydrochloride salt and activating the nucleophile, researchers can reliably and efficiently synthesize a diverse range of derivatives for applications in drug discovery and materials science.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
-
Cale, A. D. et al. (1989). Benzo- and Pyrido- 1,4-oxazepin-5-onesand -thiones: Synthesis and Structure-Activity Relationships of a New Series of H1 Antihistamines. Journal of Medicinal Chemistry, 32(9), 2178-2192.
-
BenchChem. (2025). Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates.
-
Gomtsyan, A. et al. (2020). Synthesis of anti-allergic drugs. RSC Medicinal Chemistry, 11(2), 148-166.
-
Ghodsinia, L. et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 3(2), 133-143.
-
Shcherbakov, S. V. et al. (2019). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles and thiazolo[3,2-a]benzimidazoles. RSC Advances, 9(34), 19579-19587.
-
Patel, H. R. et al. (2012). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Der Pharma Chemica, 4(1), 182-187.
-
Warren, J. D. et al. (2012). Probing concerted proton–electron transfer in phenol–imidazoles. Proceedings of the National Academy of Sciences, 109(20), 7621-7626.
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Synthesis of Novel Heterocyclic Compounds from 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride: An Application and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds, specifically imidazo[2,1-b]thiazoles and imidazo[2,1-b][1][2][3]thiadiazoles, utilizing the versatile starting material, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust foundation for the exploration of new chemical entities with potential therapeutic applications.
Introduction: The Strategic Importance of this compound
This compound serves as a valuable and readily available building block in medicinal chemistry. Its structure incorporates two key reactive centers: the nucleophilic imidazole ring and the electrophilic chloroethyl side chain. This duality allows for a range of synthetic transformations, making it an ideal precursor for the construction of fused heterocyclic systems. The resulting imidazo-fused heterocycles are privileged scaffolds in drug discovery, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[1][4]
This guide will focus on two principal synthetic pathways originating from this compound:
-
Synthesis of Imidazo[2,1-b]thiazoles: These compounds are of significant interest due to their diverse pharmacological profiles, which include antimycobacterial and anticancer activities.[4]
-
Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles: This class of compounds has demonstrated potent biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
The protocols detailed below are designed to be clear, concise, and reproducible, with an emphasis on understanding the underlying reaction mechanisms to empower researchers to adapt and innovate upon these foundational methods.
Synthesis of 2,3-Dihydro-5-methylimidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole scaffold from this compound is a two-step process involving an initial nucleophilic substitution with thiourea, followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction proceeds via an initial S-alkylation of thiourea by the chloroethyl group of the imidazole derivative. The hydrochloride salt of the starting material must first be neutralized with a base to free the imidazole nitrogen and prevent unwanted side reactions. The liberated 1-(2-chloroethyl)-2-methyl-1H-imidazole then reacts with thiourea, a potent sulfur nucleophile, to form an S-alkylisothiourea intermediate. Subsequent heating in the presence of a base promotes an intramolecular cyclization, where the nitrogen of the isothiourea moiety attacks the C2 position of the imidazole ring, followed by dehydration to yield the fused imidazo[2,1-b]thiazole ring system.
Caption: Workflow for the synthesis of 2,3-Dihydro-5-methylimidazo[2,1-b]thiazole.
Detailed Experimental Protocol
Step 1: Synthesis of S-[2-(2-methyl-1H-imidazol-1-yl)ethyl]isothiourea dihydrochloride
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a solution of this compound in ethanol, add thiourea.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to 2,3-Dihydro-5-methylimidazo[2,1-b]thiazole
-
Reagents and Setup:
-
S-[2-(2-methyl-1H-imidazol-1-yl)ethyl]isothiourea dihydrochloride (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (2.2 eq)
-
Ethanol or another suitable high-boiling solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Suspend the S-alkylisothiourea intermediate in ethanol.
-
Add sodium bicarbonate in portions to neutralize the hydrochloride and facilitate the cyclization.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization |
| Key Reagents | Thiourea | Sodium Bicarbonate |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 80-90% | 60-75% |
Synthesis of 2-Methyl-6-substituted-imidazo[2,1-b][1][2][3]thiadiazoles
The synthesis of the imidazo[2,1-b][1][2][3]thiadiazole scaffold follows a similar strategy of nucleophilic substitution followed by cyclocondensation. In this case, a 2-amino-5-substituted-1,3,4-thiadiazole serves as the nucleophile.
Mechanistic Rationale
The initial step involves the N-alkylation of the exocyclic amino group of the 2-amino-1,3,4-thiadiazole with 1-(2-chloroethyl)-2-methyl-1H-imidazole. A base is required to neutralize the hydrochloride of the starting material and to deprotonate the amino group of the thiadiazole, enhancing its nucleophilicity. The resulting N-alkylated intermediate undergoes an intramolecular cyclocondensation upon heating. This cyclization is facilitated by the nucleophilic attack of the endocyclic nitrogen of the imidazole ring onto the carbon of the thiadiazole ring, followed by the elimination of a molecule of water to afford the fused aromatic system.
Caption: Workflow for the synthesis of 2-Methyl-6-substituted-imidazo[2,1-b][1][2][3]thiadiazoles.
Detailed Experimental Protocol
Step 1: Synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-substituted-1,3,4-thiadiazol-2-amine
-
Reagents and Setup:
-
This compound (1.0 eq)
-
2-Amino-5-substituted-1,3,4-thiadiazole (1.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq)
-
Dimethylformamide (DMF) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and a heating mantle.
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in DMF, add the 2-amino-5-substituted-1,3,4-thiadiazole.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Cyclization to 2-Methyl-6-substituted-imidazo[2,1-b][1][2][3]thiadiazole
-
Reagents and Setup:
-
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-5-substituted-1,3,4-thiadiazol-2-amine (1.0 eq)
-
Phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) as a cyclizing agent
-
Round-bottom flask with a reflux condenser and a calcium chloride guard tube.
-
-
Procedure (using POCl₃):
-
Carefully add phosphoryl chloride to the N-alkylated intermediate at 0 °C.
-
After the initial exothermic reaction subsides, heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization |
| Key Reagents | 2-Amino-5-R-1,3,4-thiadiazole, K₂CO₃ | POCl₃ or PPA |
| Solvent | DMF | Neat (POCl₃) |
| Temperature | 80-100 °C | Reflux |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 70-85% | 55-70% |
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely published synthetic methodologies. To ensure the integrity of the experimental results, the following self-validating practices are essential:
-
Starting Material Purity: The purity of this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and melting point analysis prior to use.
-
Reaction Monitoring: Consistent monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Product Characterization: The identity and purity of the synthesized intermediates and final products must be rigorously confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful formation of the desired compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (m.p.) Analysis: As an indicator of purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
By adhering to these validation steps, researchers can have a high degree of confidence in the outcomes of their synthetic efforts.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of medicinally important imidazo-fused heterocyclic compounds. The synthetic routes to imidazo[2,1-b]thiazoles and imidazo[2,1-b][1][2][3]thiadiazoles outlined in this guide provide a solid foundation for further exploration and derivatization. By understanding the underlying mechanistic principles and adhering to rigorous experimental and analytical practices, researchers can leverage these protocols to generate novel molecular entities for drug discovery and development programs.
References
-
Imidazo[2,1-b]thiazole scaffold: A versatile lead in medicinal chemistry. (URL: [Link])
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (URL: [Link])
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- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles: search for antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Procedure of Drug Discovery Utilizing Imidazole Precursors
Introduction: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its prevalence in numerous natural products, such as the amino acid histidine, and its integral role in the structure of many FDA-approved drugs underscore its significance.[2] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets with high affinity and specificity.[2][3] This versatility has rendered imidazole derivatives a fertile ground for the discovery of novel therapeutic agents across a broad spectrum of diseases, including cancer, infectious diseases, inflammation, and neurological disorders.[4]
This comprehensive guide provides a detailed experimental workflow for a drug discovery program centered on the synthesis and evaluation of imidazole-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower informed and efficient drug discovery campaigns.
PART 1: Synthesis of Imidazole-Based Compound Libraries
The successful identification of novel drug candidates is contingent upon the availability of a structurally diverse library of compounds for screening. Several robust synthetic methodologies exist for the construction of the imidazole core from readily available precursors. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the library to be generated.
Classical Synthesis: The Debus-Radziszewski Reaction
First reported in the 19th century, the Debus-Radziszewski synthesis remains a viable method for the preparation of polysubstituted imidazoles. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5]
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aldehyde (various aromatic and aliphatic aldehydes)
-
Ammonium acetate (as a source of ammonia)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
To a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq).
-
Add glacial acetic acid as the solvent.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Modern Approaches: Microwave-Assisted Organic Synthesis (MAOS)
To accelerate the synthesis of imidazole libraries, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique significantly reduces reaction times, often improves yields, and is amenable to high-throughput synthesis formats.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Trisubstituted Imidazoles
-
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Aldehyde (various)
-
Ammonium acetate
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Solvent (e.g., ethanol or solvent-free)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 eq), aldehyde (1.0 eq), and ammonium acetate (2.0-5.0 eq).[6]
-
If using a catalyst, add it at this stage.
-
Add the chosen solvent or proceed under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 5-30 minutes).[6]
-
After cooling, work up the reaction mixture as described in the Debus-Radziszewski protocol.
-
PART 2: High-Throughput Screening (HTS) and Hit Identification
Once a diverse library of imidazole derivatives has been synthesized, the next critical step is to screen these compounds for biological activity against a specific therapeutic target. High-throughput screening (HTS) enables the rapid evaluation of thousands of compounds in a cost-effective and time-efficient manner.
In Vitro Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology.[3] Imidazole-based compounds have shown significant promise as kinase inhibitors.[7]
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Protocol)
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing MgCl2)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, TR-FRET reagents)
-
-
Procedure:
-
In a 384-well microplate, add the test compounds at various concentrations.
-
Add the recombinant kinase and its substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC50 value for active compounds.
-
Cytotoxicity Assays
For anticancer drug discovery, it is essential to assess the cytotoxic effects of the synthesized compounds on cancer cell lines. The MTT and SRB assays are two commonly used colorimetric methods for determining cell viability.
Protocol 4: MTT Cytotoxicity Assay
-
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Test compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Antimicrobial Susceptibility Testing
Imidazole derivatives are well-known for their antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol 5: Broth Microdilution for MIC Determination
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
96-well microplates
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
PART 3: Structure-Activity Relationship (SAR) and Lead Optimization
Following the identification of initial "hits" from the HTS campaign, the next phase involves a systematic medicinal chemistry effort to improve the potency, selectivity, and pharmacokinetic properties of these compounds. This process is guided by Structure-Activity Relationship (SAR) studies.
Data Presentation and SAR Analysis
The data generated from the in vitro assays should be meticulously organized to facilitate SAR analysis. By comparing the biological activity of structurally related compounds, chemists can deduce which molecular features are crucial for activity.
Table 1: Illustrative SAR Data for Imidazole-Based Kinase Inhibitors
| Compound ID | R1-substituent | R2-substituent | Kinase A IC50 (µM) | Kinase B IC50 (µM) |
| IM-01 | H | Phenyl | 10.5 | >50 |
| IM-02 | 4-Cl-Phenyl | Phenyl | 2.1 | 25.3 |
| IM-03 | 4-MeO-Phenyl | Phenyl | 0.8 | 15.1 |
| IM-04 | 4-Cl-Phenyl | 3-pyridyl | 0.5 | 5.2 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, one could infer that:
-
Substitution at the R1 position with an electron-withdrawing (Cl) or electron-donating (MeO) group on the phenyl ring enhances activity against Kinase A.
-
Replacing the R2 phenyl group with a 3-pyridyl moiety further improves potency and selectivity for Kinase A over Kinase B.
Table 2: Anticancer Activity of Imidazole-Triazole Hybrids against Various Cancer Cell Lines [5]
| Compound | R | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 4g | 4-F-C6H4 | 8.45 ± 0.18 | 15.31 ± 0.35 | 12.33 ± 0.41 | 10.29 ± 0.28 |
| 4i | 2,4-di-F-C6H3 | 6.31 ± 0.17 | 10.25 ± 0.29 | 9.49 ± 0.33 | 8.16 ± 0.22 |
| 4k | 4-COOH-C6H4 | 4.67 ± 0.11 | 8.19 ± 0.21 | 7.55 ± 0.26 | 6.47 ± 0.19 |
| 6e | 4-COOH-C6H4 | 5.22 ± 0.20 | 9.33 ± 0.25 | 8.12 ± 0.29 | 7.03 ± 0.21 |
| Doxorubicin | - | 5.17 ± 0.25 | 7.95 ± 0.31 | 7.21 ± 0.28 | 6.13 ± 0.18 |
Data extracted from a study on imidazole-1,2,3-triazole hybrids.[5]
This data suggests that the presence of a carboxylic acid group on the aromatic ring (compounds 4k and 6e) contributes to potent anticancer activity, comparable to the standard drug doxorubicin.[5]
PART 4: Visualization of the Drug Discovery Workflow and Biological Pathways
Visual aids are indispensable for conceptualizing complex processes in drug discovery. The following diagrams, rendered in Graphviz DOT language, illustrate key aspects of the experimental procedure.
The Imidazole-Based Drug Discovery Workflow
Caption: A generalized workflow for an imidazole-based drug discovery program.
Representative Signaling Pathway: Kinase Inhibition
Caption: Mechanism of action of an imidazole-based kinase inhibitor.
Conclusion
The imidazole scaffold continues to be a highly productive starting point for the discovery of new medicines. The experimental procedures outlined in this guide, from the synthesis of diverse compound libraries to their systematic evaluation in biological assays and subsequent optimization, provide a robust framework for a successful drug discovery program. By integrating modern synthetic techniques with high-throughput screening and rational drug design principles, researchers can efficiently navigate the complex path from initial concept to a promising drug candidate.
References
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Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org. Retrieved January 18, 2026, from [Link]
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Recent pharmacological insights about imidazole hybrids: a comprehensive review. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Imidazoles as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega. Retrieved January 18, 2026, from [Link]
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Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed. Retrieved January 18, 2026, from [Link]
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Recent pharmacological insights about imidazole hybrids: a comprehensive review. (n.d.). Medicinal Chemistry Research. Retrieved January 18, 2026, from [Link]
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An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). The Pharma Innovation. Retrieved January 18, 2026, from [Link]
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Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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An overview of imidazole and its analogues as potent anticancer agents. (2023). PubMed. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Imidazole Scaffold in Kinase Inhibitor Design
The landscape of modern oncology and immuno-oncology is profoundly shaped by the development of small-molecule kinase inhibitors. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. Within the medicinal chemist's toolkit, the imidazole ring stands out as a "privileged scaffold" due to its unique electronic properties and its ability to engage in multiple non-covalent interactions within the ATP-binding pocket of kinases.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride , a key building block for introducing a functionally significant ethyl-methyl-imidazole moiety into kinase inhibitor scaffolds. We will focus on its application in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a critical regulator of cell cycle progression.[3][4]
Chemical Properties and Reactivity of the Reagent
This compound is a bifunctional reagent. The chloroethyl group serves as a reactive electrophile, readily participating in nucleophilic substitution reactions, particularly N-alkylation of amine-containing scaffolds. The 2-methyl-imidazole moiety, once incorporated into the final molecule, can act as a crucial pharmacophore, forming key hydrogen bonds and hydrophobic interactions within the kinase active site.
The hydrochloride salt form enhances the stability and handling of the compound. In a typical reaction, the free base can be generated in situ or by a pre-reaction workup with a suitable base to initiate its nucleophilic substitution reactivity.
Featured Application: Synthesis of a Purine-Based CDK2 Inhibitor
Here, we present a detailed protocol for the synthesis of a potent CDK2 inhibitor, adapting known synthetic routes for purine-based inhibitors by employing this compound for the key side-chain installation step. The target molecule is a conceptual analogue of known CDK inhibitors like Roscovitine, designed to have improved properties based on the inclusion of the 2-methyl-1H-imidazol-1-yl)ethyl side chain.[5][6]
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from a commercially available purine scaffold.
Sources
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Application Note: A Robust and Scalable Synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride
Abstract
1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The transition from a laboratory-scale procedure to a robust, safe, and efficient large-scale manufacturing process presents significant challenges related to reaction control, safety, and product purity.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this key imidazole derivative. We delve into the underlying chemical principles, offer a detailed and optimized protocol, and address critical process development considerations, including safety, impurity control, and analytical characterization.
Introduction: The Significance of Imidazole Derivatives
Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents, including antifungal medications and anti-inflammatory drugs.[4][5] The five-membered heterocyclic ring of imidazole is a versatile scaffold, and its derivatives are crucial building blocks for creating a wide array of bioactive molecules.[5][6][7] this compound, in particular, serves as a key precursor, valued for the reactive chloroethyl group that allows for further molecular elaboration.
Developing a manufacturing process for such intermediates requires a systematic approach that transforms a laboratory discovery into a commercially viable product, ensuring that the final compound can be produced consistently, safely, and efficiently at scale.[2][8]
Synthetic Strategy and Mechanistic Considerations
The most common and industrially viable route to this compound involves a two-step process starting from 2-methylimidazole.
-
Step 1: Hydroxyethylation. 2-Methylimidazole is first reacted with 2-chloroethanol or ethylene oxide to yield 2-(2-methyl-1H-imidazol-1-yl)ethanol. This reaction introduces the necessary hydroxyethyl side chain.
-
Step 2: Chlorination and Salt Formation. The intermediate alcohol is then chlorinated, typically using thionyl chloride (SOCl₂), to produce the target molecule. The reaction with thionyl chloride also generates hydrochloric acid in situ, which protonates the imidazole ring to form the desired hydrochloride salt directly.
Causality in Reagent Selection: Why Thionyl Chloride?
Thionyl chloride is the reagent of choice for the chlorination step in a scale-up scenario for several key reasons:
-
High Reactivity: It readily converts alcohols to alkyl chlorides.
-
Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the work-up and purification process, as they can be easily removed from the reaction mixture by distillation or under vacuum, driving the reaction to completion.
-
In-situ Salt Formation: The generated HCl gas reacts with the basic imidazole nitrogen to directly form the stable hydrochloride salt, often facilitating its precipitation and isolation.
Synthetic Pathway Diagram
Caption: Overall synthetic route from 2-methylimidazole to the target hydrochloride salt.
Process Development and Scale-Up Protocols
Transitioning from a lab-scale reaction to a multi-kilogram production requires careful optimization of reaction parameters and stringent safety protocols.[3]
Safety First: Handling Thionyl Chloride at Scale
Thionyl chloride is a highly corrosive and water-reactive substance that releases toxic gases (SO₂ and HCl) upon contact with moisture.[9][10] A comprehensive safety protocol is non-negotiable.
-
Personal Protective Equipment (PPE): Wear solvent-resistant gloves, chemical splash goggles, a face shield, and appropriate protective clothing.[11] Work should be conducted in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions.
-
Reaction Setup: The reactor must be completely dry and purged with an inert gas (e.g., nitrogen) to prevent violent reactions with atmospheric moisture.
-
Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to a cooled, stirred base or alcohol, or vice-versa, under controlled conditions.
-
Waste Disposal: Contaminated materials and waste streams must be neutralized and disposed of according to local regulations.[12]
Optimized Reaction Parameters
The following table summarizes the key parameters for the chlorination step and their impact on the process.
| Parameter | Recommended Range | Rationale & Impact on Scale-Up |
| Reactant Stoichiometry | 1.1 - 1.5 eq. SOCl₂ | A slight excess of thionyl chloride ensures complete conversion of the alcohol. A large excess increases cost and complicates the work-up. |
| Solvent | Dichloromethane (DCM), Chloroform, or Toluene | An inert, dry solvent is crucial. DCM is often preferred for its low boiling point, which aids in removal, but environmental and safety regulations at scale may favor other options. |
| Temperature | 0°C to 10°C (during addition) | The reaction is exothermic. Maintaining a low temperature during the addition of thionyl chloride is critical to control the reaction rate, minimize side-product formation, and ensure safety. |
| Reaction Time | 2 - 6 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., HPLC, TLC) to determine the point of completion and avoid unnecessary heating or extended reaction times that could lead to degradation. |
Detailed Scale-Up Protocol (10 kg Batch)
This protocol outlines the synthesis starting from the intermediate alcohol, 2-(2-methyl-1H-imidazol-1-yl)ethanol.
Materials and Equipment:
-
200 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.
-
Addition funnel or pump for controlled liquid addition.
-
Scrubber system containing a caustic solution (e.g., NaOH) to neutralize evolved HCl and SO₂ gases.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted by purging with dry nitrogen gas.
-
Charging Reactants: Charge the reactor with 2-(2-methyl-1H-imidazol-1-yl)ethanol (10.0 kg) and dry dichloromethane (100 L). Begin stirring and cool the mixture to 0-5°C.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (10.3 kg, 1.1 eq.) to the reactor over 2-3 hours, maintaining the internal temperature below 10°C. Vent the reactor outlet to the caustic scrubber system.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by HPLC analysis until the starting material is <1%.
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.
-
Crystallization: Add a suitable anti-solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (50 L), to the concentrated residue to induce crystallization of the hydrochloride salt. Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.
-
Isolation and Washing: Isolate the solid product by filtration. Wash the filter cake with cold anti-solvent (2 x 10 L) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the large-scale synthesis protocol.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the final product meets the required specifications of identity, strength, and purity.
| Technique | Purpose | Typical Parameters / Expected Results |
| HPLC | Purity assessment and impurity quantification. | Column: C18 reversed-phase; Mobile Phase: Gradient of water/acetonitrile with an ion-pairing agent (e.g., TFA); Detection: UV at ~210 nm. Expected Result: Purity ≥ 99.0%. |
| ¹H NMR | Structural confirmation. | The spectrum should show characteristic peaks for the methyl, ethyl, and imidazole protons, consistent with the structure of 1-(2-Chloroethyl)-2-methyl-1H-imidazole. |
| Mass Spec. | Molecular weight confirmation. | The mass spectrum should exhibit the molecular ion peak corresponding to the free base of the target compound. |
| Melting Point | Identity and purity check. | A sharp melting point within the specified range indicates high purity. |
| Loss on Drying | Residual solvent analysis. | Determines the amount of volatile matter (e.g., residual solvent, water) in the final product. |
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up or transfer; Suboptimal crystallization. | Confirm reaction completion with HPLC before work-up; Optimize anti-solvent choice and crystallization temperature/time; Ensure efficient solid-liquid separation. |
| High Impurity Levels | Reaction temperature too high; Presence of moisture in reactants or solvent; Inefficient purification. | Maintain strict temperature control during SOCl₂ addition; Use anhydrous solvents and reagents; Optimize the washing steps or consider recrystallization.[13] |
| Poor Product Color | Degradation of product or impurities due to prolonged heating. | Minimize reaction time and avoid excessive temperatures during solvent removal and drying. |
| Crystallization Fails | Incorrect solvent/anti-solvent system; Product is too soluble. | Screen different anti-solvents; Adjust the solvent-to-anti-solvent ratio; Ensure the crude product is sufficiently concentrated before adding the anti-solvent. |
Conclusion
The scale-up synthesis of this compound is a well-defined process that can be executed safely and efficiently with proper engineering controls and process optimization. The key to a successful scale-up lies in understanding the reaction mechanism, meticulous control over reaction parameters—especially temperature—and a robust safety protocol for handling hazardous reagents like thionyl chloride. The detailed protocol and analytical methods described herein provide a solid foundation for the large-scale production of this valuable pharmaceutical intermediate, ensuring high purity and consistent yields.
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Scibay. [Link]
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Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. [Link]
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Imidazole derivatives and salts thereof and their synthesis. European Patent Office. [Link]
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A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
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Application Notes and Protocols for Monitoring Reactions with 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
Introduction: The Imperative for Real-Time Reaction Analysis
1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a reactive heterocyclic compound featuring both a nucleophilic imidazole core and an electrophilic chloroethyl side chain. This dual reactivity makes it a versatile building block in the synthesis of pharmaceuticals and other functional molecules. The chloroethyl group, in particular, renders the molecule susceptible to nucleophilic substitution reactions, making it a potent alkylating agent. Understanding the kinetics, mechanism, and endpoint of reactions involving this compound is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This guide provides detailed application notes and protocols for the real-time monitoring of a representative N-alkylation reaction using modern analytical techniques: online High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Reaction: N-Alkylation of a Secondary Amine
For the purpose of illustrating the analytical methodologies, we will consider the N-alkylation of morpholine with 1-(2-Chloroethyl)-2-methyl-1H-imidazole. This reaction is a classic example of nucleophilic substitution where the secondary amine displaces the chloride, forming a new carbon-nitrogen bond.
Reaction Scheme:
Monitoring this reaction involves tracking the consumption of the two starting materials and the formation of the alkylated product.
Part 1: Online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Monitoring
Online HPLC-MS is a powerful technique for reaction monitoring, offering the separation of complex mixtures with high sensitivity and specificity. By automating the sampling, dilution, and injection process, a near real-time concentration profile of reactants, intermediates, and products can be generated.[1][2]
Causality of Method Selection:
-
Separation Power: HPLC is essential for separating the starting materials (1-(2-Chloroethyl)-2-methyl-1H-imidazole and morpholine) from the product, which may have similar UV chromophores.
-
Sensitivity and Specificity: Mass spectrometry provides highly specific detection based on the mass-to-charge ratio (m/z) of each component, allowing for unambiguous identification and quantification even at low concentrations.
-
Automation: Automated sampling systems ensure consistent and reproducible data collection without manual intervention, which is critical for kinetic studies.[3]
Experimental Workflow and Protocol
The overall workflow involves setting up the reaction in a temperature-controlled reactor, which is connected via a sampling probe to an automated dilution and injection system coupled to the HPLC-MS.
Caption: Workflow for online HPLC-MS reaction monitoring.
Detailed Protocol: Online HPLC-MS
-
Reaction Setup:
-
In a 50 mL jacketed glass reactor equipped with a magnetic stirrer and a condenser, add this compound (1 eq), morpholine (1.2 eq), and a suitable solvent such as acetonitrile (e.g., 20 mL).[4]
-
Set the reactor temperature to 60°C and begin stirring.
-
-
Automated Sampling Setup:
-
Insert an online sampling probe (e.g., Mettler Toledo EasySampler) into the reaction mixture.
-
Program the automated system to withdraw a small aliquot (e.g., 10 µL) of the reaction mixture at specified time intervals (e.g., every 5 minutes).
-
The withdrawn sample is immediately diluted with a pre-defined volume of a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) to quench the reaction and bring the concentration into the linear range of the detector.
-
-
HPLC-MS Instrumentation and Parameters:
-
HPLC System: Agilent 1200 series or equivalent.[5]
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is a good starting point for separating the relatively polar reactants and product.[6]
-
Mobile Phase: A gradient elution is recommended to achieve good separation in a short time.
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Detector: Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer (MS) for specific detection.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode is suitable for these nitrogen-containing compounds.
-
-
Data Acquisition and Analysis:
-
Monitor the m/z values for the starting material and the product.
-
Generate extracted ion chromatograms (EICs) for each species.
-
Plot the peak area of each component against time to generate reaction profiles.
-
The concentration can be determined by creating a calibration curve with known standards or by using a method that converts peak area to concentration using nonlinear regression if the overall mass balance is known.[5]
-
| Parameter | Setting | Rationale |
| HPLC Column | C18 Reverse Phase (100 x 4.6 mm, 5 µm) | Good retention and separation for polar to moderately polar compounds like imidazoles.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ESI and improves peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the C18 column. |
| Gradient | 5% B to 95% B over 5 min | Allows for rapid elution of all components of interest. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume is sufficient with sensitive MS detection. |
| UV Detection | 210 nm | Imidazole rings typically have UV absorbance at lower wavelengths. |
| MS Ionization | ESI Positive | Imidazole compounds readily form positive ions. |
| MS Scan Range | m/z 100 - 400 | Covers the expected molecular weights of reactants and products. |
Part 2: In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
In-situ NMR spectroscopy allows for the direct observation of a reaction as it occurs within an NMR tube, providing rich structural and quantitative information without the need for sampling and quenching.[8] It is a non-invasive technique that can provide detailed kinetic data.
Causality of Method Selection:
-
Non-Invasive: The reaction is monitored directly in the NMR tube, eliminating the need for sampling and potential sample degradation during transfer and workup.
-
Quantitative Nature: NMR is an inherently quantitative technique. The integral of a signal is directly proportional to the number of nuclei, allowing for the determination of relative concentrations of all species in the mixture without the need for individual calibration curves (qNMR).[9][10]
-
Structural Information: Provides unambiguous structural information, which can be crucial for identifying unexpected intermediates or byproducts.
Experimental Workflow and Protocol
The workflow for in-situ NMR involves preparing the reaction mixture in a deuterated solvent, placing it in the NMR spectrometer, and acquiring spectra at regular time intervals.
Caption: Workflow for in-situ NMR reaction monitoring.
Detailed Protocol: In-Situ ¹H NMR
-
Sample Preparation:
-
In a clean, dry vial, dissolve this compound (e.g., 0.05 mmol), morpholine (0.06 mmol), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆).[11]
-
The choice of deuterated solvent is critical; it must dissolve all components and be stable at the reaction temperature.[12][13]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterated solvent signal.
-
Set the probe temperature to the desired reaction temperature (e.g., 60°C). Allow the temperature to equilibrate.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Set up an arrayed experiment to automatically acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for several hours).
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of the protons for accurate quantification (typically 5 times the longest T1 value).
-
-
Data Processing and Analysis:
-
Process the arrayed spectra (phasing and baseline correction).
-
Identify characteristic, non-overlapping peaks for the starting material, product, and internal standard.
-
Integrate these peaks for each time point.
-
Calculate the concentration of each species relative to the known concentration of the internal standard. The concentration of a component 'x' can be calculated using the formula: Conc(x) = (Integral(x) / N(x)) * (N(std) / Integral(std)) * Conc(std) where N is the number of protons giving rise to the signal.[9]
-
Plot the concentration of each species versus time to obtain the reaction profile.
-
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d₆ | Good solvating power for polar compounds and a high boiling point suitable for elevated temperature studies.[11] |
| Temperature | 60°C | To achieve a reasonable reaction rate. |
| Pulse Program | Standard 1D ¹H (e.g., zg30) | A simple and robust pulse sequence for quantitative analysis. |
| Relaxation Delay (D1) | 20 s | A long delay ensures accurate integration for quantitative analysis (qNMR). |
| Number of Scans (NS) | 4-8 | A balance between signal-to-noise and the time resolution required to monitor the reaction. |
| Internal Standard | 1,3,5-Trimethoxybenzene | Chemically inert with sharp singlet peaks in a region of the spectrum that is typically uncongested. |
Conclusion: A Synergistic Approach to Reaction Understanding
Both online HPLC-MS and in-situ NMR offer powerful, complementary insights into the progress of reactions involving this compound. HPLC-MS provides superior separation and sensitivity, making it ideal for tracking low-level impurities and complex mixtures. In-situ NMR offers a non-invasive, structurally rich, and inherently quantitative method for determining reaction kinetics and identifying unknown species. The choice of technique will depend on the specific goals of the study, the nature of the reaction mixture, and the available instrumentation. By employing these advanced analytical strategies, researchers can gain a deeper understanding of reaction mechanisms, optimize process conditions, and accelerate the development of novel molecules.
References
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PubMed. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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ACS Publications. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]
-
kluedo. Quantitative NMR methods for reaction and process monitoring. [Link]
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RSC Publishing. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link]
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ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]
-
ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. [Link]
-
Mettler Toledo. Online HPLC Analysis with DirectInject-LC. [Link]
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Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
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SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. [Link]
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Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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ResearchGate. (2023). Can I use Immidazole solution for HPLC?. [Link]
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-
University of Otago. N-Alkylation of imidazoles. [Link]
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Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. [Link]
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Application Notes and Protocols for the Use of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride in Creating Coordination Complexes
Introduction: The Versatility of Imidazole Ligands in Coordination Chemistry
Imidazole and its derivatives are fundamental building blocks in the realm of coordination chemistry.[1] The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a key component in various biological molecules, most notably the amino acid histidine. This biological prevalence underscores the imidazole moiety's innate ability to coordinate with a wide range of metal ions, a function that is central to the activity of many metalloenzymes.[1] In the broader field of chemical synthesis, imidazole-based ligands are prized for their versatile coordination behavior, enabling the construction of metal complexes with diverse geometries and electronic properties.[2] These complexes have found applications in catalysis, materials science, and as therapeutic agents.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride as a ligand for the synthesis of novel coordination complexes. While specific literature on the coordination chemistry of this particular ligand is not abundant, the protocols and methodologies presented herein are derived from well-established procedures for structurally analogous imidazole derivatives. This guide aims to provide a robust starting point for exploring the potential of this and related ligands in the development of new metal-based materials and therapeutics.
Ligand Overview: this compound
This compound is a solid organic compound with the empirical formula C₆H₁₀Cl₂N₂ and a molecular weight of 181.06 g/mol . The structure features a 2-methylimidazole core, which is known to be a sterically hindered imidazole that can be used to model the coordination of histidine to heme complexes. The N-1 position is substituted with a 2-chloroethyl group, which introduces a reactive site that could potentially undergo nucleophilic substitution or elimination reactions under certain conditions. The hydrochloride salt form indicates that the imidazole ring is protonated, which will necessitate deprotonation in situ or prior to the coordination reaction.
Proposed Synthesis of Coordination Complexes: A Rational Approach
The following protocols are proposed based on general methods for the synthesis of transition metal complexes with imidazole-based ligands.[3] The key considerations for this specific ligand are the deprotonation of the hydrochloride salt and the potential reactivity of the chloroethyl group.
Protocol 1: General Synthesis of a Metal(II) Complex with 1-(2-Chloroethyl)-2-methyl-1H-imidazole
This protocol outlines a general procedure for the synthesis of a metal(II) complex, which can be adapted for various transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).
Materials:
-
This compound
-
A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnBr₂)
-
A weak, non-coordinating base (e.g., triethylamine, sodium carbonate)
-
Anhydrous ethanol or methanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Experimental Procedure:
-
Ligand Preparation: In a round-bottom flask, dissolve this compound (2 molar equivalents) in anhydrous ethanol.
-
Deprotonation: To the stirred solution, add a weak base such as triethylamine (2.2 molar equivalents) dropwise at room temperature. The addition of the base is crucial to deprotonate the imidazole ring, making the nitrogen atom available for coordination. Stir the mixture for 30 minutes.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in a minimal amount of anhydrous ethanol.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, any precipitate formed is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the desired coordination complex.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol or methanol are commonly used as they readily dissolve both the ligand and many metal salts, and their boiling points are suitable for refluxing.
-
Base: A weak, non-coordinating base is chosen to deprotonate the ligand without competing for coordination sites on the metal center.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is a common starting point for forming complexes with bidentate or two monodentate ligands, but the optimal ratio may vary depending on the metal and desired coordination number.
-
Reflux: Heating the reaction mixture can overcome activation energy barriers and promote the formation of the thermodynamically favored complex.
Characterization of the Coordination Complexes
A comprehensive characterization of the newly synthesized complexes is essential to confirm their structure and purity. The following techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Comparison of the FT-IR spectra of the free ligand and the metal complex can provide evidence of coordination. A shift in the vibrational frequencies of the C=N and C-N bonds of the imidazole ring upon complexation is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution. Shifts in the proton and carbon signals of the imidazole ring upon coordination can be observed.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for complexes of transition metals with d-d electronic transitions. The position and intensity of these bands can provide information about the geometry of the metal center.
-
Elemental Analysis (C, H, N): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which can be compared with the calculated values for the proposed formula to confirm its stoichiometry.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
Potential Applications
While the specific applications of complexes derived from this compound require experimental investigation, the broader class of imidazole-containing coordination complexes has shown promise in several areas:
-
Catalysis: Metal-imidazole complexes can act as catalysts in a variety of organic transformations.
-
Antimicrobial Agents: The coordination of imidazole ligands to metal ions like copper and silver has been shown to enhance their antimicrobial activity.[1]
-
Anticancer Agents: Some metal complexes of imidazole derivatives have been investigated for their potential as anticancer drugs.[1]
-
Materials Science: Imidazole-based complexes are used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with interesting magnetic, optical, or porous properties.
Data Presentation and Visualization
Table 1: Hypothetical Reaction Conditions and Observational Data
| Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Time (h) | Observation |
| CuCl₂ | 2:1 | Ethanol | 4 | Formation of a blue precipitate |
| Ni(OAc)₂ | 2:1 | Methanol | 6 | Green solution |
| ZnBr₂ | 2:1 | Ethanol | 5 | Colorless solution, white precipitate upon addition of ether |
| Co(NO₃)₂ | 2:1 | Methanol | 6 | Pink solution |
Diagrams
Caption: Workflow for the synthesis of a metal complex.
Caption: A hypothetical tetrahedral coordination complex.
References
- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2153.
- BenchChem. (2025).
- Ward, H. A., Musa, T. M., & Nasif, Z. N. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science, 33(2), 31-38.
- Alias, M. F., & AbdulHassan, M. M. (2020). Synthesis and Characterization of Some Metal Complexes with their Sulfamethoxazoleand 4,4'-dimethyl-2,2'-bipyridyl and study Cytotoxic Effect on Hep-2 Cell Line. Baghdad Science Journal, 17(1), 249-260.
Sources
"derivatization of peptides with 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride"
Application Note & Protocol
Topic: Derivatization of Peptides with 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride for Enhanced Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
In mass spectrometry-based proteomics, the physicochemical properties of peptides significantly influence their ionization efficiency and chromatographic behavior, directly impacting detection sensitivity and sequence coverage.[1] Chemical derivatization is a robust strategy to overcome these limitations by introducing moieties that enhance these properties.[2] This guide provides a comprehensive overview and a detailed protocol for the derivatization of peptides using this compound. This reagent acts as an alkylating agent, covalently modifying specific amino acid residues. The primary targets are nucleophilic side chains, most notably the thiol group of cysteine and the imidazole ring of histidine.[3][4][5] The modification introduces a methyl-imidazole ethyl group, which can increase peptide hydrophobicity and potentially improve ionization in electrospray ionization mass spectrometry (ESI-MS), leading to enhanced signal intensity and more reliable quantification.[1][6] This document details the underlying chemical principles, a step-by-step experimental workflow, methods for verification, and expert insights into potential challenges.
Principle and Reaction Mechanism
The derivatization process is based on a nucleophilic substitution reaction (SN2 mechanism). The reagent, 1-(2-Chloroethyl)-2-methyl-1H-imidazole, contains a reactive chloroethyl group. This group is susceptible to attack by nucleophilic functional groups present in peptide side chains.
Key Reactive Residues:
-
Cysteine (Cys): The thiol (-SH) group of cysteine is a primary target. At a slightly alkaline pH (7.5-8.5), the thiol group deprotonates to form a highly nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion.[7] Cysteine modification is a widely used strategy in proteomics for various applications.[5][8]
-
Histidine (His): The imidazole ring of histidine contains two nitrogen atoms (Nτ and Nπ) that are also nucleophilic and can be alkylated.[9] The reaction with histidine is often favorable and plays a crucial role in modifying peptides lacking cysteine residues.[3]
-
Other Potential Targets: While less reactive than cysteine and histidine, other nucleophiles such as the ε-amino group of lysine (Lys) and the α-amino group at the peptide's N-terminus can also be modified, particularly under forcing conditions (e.g., higher pH or reagent concentration).[6][7] These are often considered side reactions.
The covalent addition of the 2-(2-methyl-1H-imidazol-1-yl)ethyl moiety results in a predictable mass increase, which is fundamental for verification by mass spectrometry.
Caption: Reaction of a peptide's Cysteine residue with 1-(2-Chloroethyl)-2-methyl-1H-imidazole.
Applications in Proteomics & Drug Development
-
Enhanced MS Signal: The addition of the imidazole-containing group can increase the hydrophobicity of small, hydrophilic peptides, leading to improved retention on reversed-phase liquid chromatography (RPLC) columns and potentially better ionization efficiency.[6]
-
Quantitative Proteomics: This derivatization can be used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays. The modified peptide will have a distinct mass and fragmentation pattern, allowing for specific and sensitive quantification.[1]
-
Peptide Mapping: In quality control of therapeutic peptides or proteins, derivatization helps in achieving complete sequence coverage by improving the detection of otherwise poorly observed peptides.[10]
-
Structural Probing: The reaction's selectivity for exposed, nucleophilic residues like cysteine and histidine can be used to probe a peptide's or protein's surface topology and conformation.
Detailed Experimental Protocol
This protocol provides a general framework for derivatizing a purified peptide sample. Optimization may be required depending on the specific peptide sequence and concentration.
Materials and Reagents
-
Peptide Sample: Lyophilized or in a known buffer concentration.
-
Derivatization Reagent: this compound.
-
Reaction Buffer: 100 mM Ammonium Bicarbonate (NH₄HCO₃) or 100 mM HEPES, pH 8.0.
-
(Optional) Reducing Agent: 10 mM Dithiothreitol (DTT) for reducing disulfide bonds.
-
Quenching Solution: 1 M DTT or 5% (v/v) Trifluoroacetic Acid (TFA).
-
Solvents: Acetonitrile (ACN) and mass spectrometry-grade water.
-
Cleanup: C18 solid-phase extraction (SPE) cartridges or ZipTips.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for peptide derivatization.
Step-by-Step Procedure
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in the Reaction Buffer (e.g., 100 mM NH₄HCO₃, pH 8.0) to a final concentration of approximately 1 mg/mL.
-
Scientist's Note: A pH of 7.5-8.5 is crucial for efficient alkylation of cysteine by promoting the formation of the more nucleophilic thiolate anion.[7]
-
-
(Optional) Reduction of Disulfide Bonds:
-
If the peptide contains disulfide bonds that need to be derivatized, add DTT to a final concentration of 10 mM.
-
Incubate the sample at 56°C for 30 minutes.
-
Cool the sample to room temperature before proceeding.
-
-
Derivatization Reaction:
-
Prepare a fresh stock solution of this compound in the Reaction Buffer.
-
Add the derivatization reagent to the peptide solution. A 20- to 50-fold molar excess of the reagent over the concentration of reactive amino acids (Cys, His) is recommended as a starting point.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Scientist's Note: Incubation time and temperature are key parameters. A pilot experiment varying time (1-4 hours) and temperature (RT to 45°C) can optimize the reaction efficiency for a specific peptide.
-
-
Quenching the Reaction:
-
To stop the reaction, either add a thiol-containing reagent like DTT (to a final concentration of ~100 mM) to consume excess alkylating agent, or acidify the sample by adding TFA to a final concentration of 0.1-1% (to a pH < 4).
-
Scientist's Note: Acidification is often preferred as it makes the sample compatible with subsequent C18 SPE cleanup.
-
-
Sample Cleanup:
-
Before MS analysis, it is essential to remove excess reagent and buffer salts, which can cause ion suppression.
-
Use a C18 ZipTip or SPE cartridge according to the manufacturer's protocol to desalt and concentrate the derivatized peptide sample.
-
Elute the peptide in a solution suitable for MS analysis (e.g., 50% ACN, 0.1% TFA).
-
Verification and Data Analysis
Successful derivatization is primarily confirmed by mass spectrometry. The covalent addition of the C6H9N2 group results in a specific mass shift.
| Parameter | Value |
| Molecular Formula of Added Group | C₆H₉N₂ |
| Monoisotopic Mass Shift | +109.0766 Da |
| Average Mass Shift | +109.1453 Da |
Table 1: Expected mass shifts upon successful derivatization.
Mass Spectrometry Analysis
-
Full Scan MS: Acquire a full scan mass spectrum of the derivatized sample. Look for a new peak corresponding to the original peptide mass plus multiples of 109.0766 Da. The number of additions will depend on the number of reactive residues and the reaction efficiency.
-
Tandem MS (MS/MS): To confirm the site of modification, perform MS/MS on the derivatized peptide's precursor ion.
-
In the fragment ion spectrum (b- and y-ions), the mass of the modified amino acid will be increased by 109.0766 Da.
-
For example, if a cysteine residue (monoisotopic residue mass = 103.0092 Da) is modified, its new residue mass within the peptide backbone will be 212.0858 Da. This shift will be evident in the mass difference between consecutive fragment ions spanning the modification site.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Derivatization Efficiency | Suboptimal pH; Insufficient reagent concentration or reaction time; Reagent degradation. | Verify buffer pH is ~8.0. Increase molar excess of reagent. Increase incubation time/temperature. Use freshly prepared reagent solution. |
| Multiple Derivatizations | High reagent concentration or pH; Long reaction time. | Reduce molar excess of the reagent. Lower the reaction pH slightly (e.g., to 7.5). Decrease incubation time. |
| No Reaction | Peptide lacks accessible Cys or His residues; Disulfide bonds not reduced. | Confirm peptide sequence. If targeting Cys in a disulfide bond, ensure the reduction step (Section 3.3, Step 2) is performed. |
| Poor MS Signal | Incomplete sample cleanup (salt or reagent suppression). | Ensure thorough desalting using C18 cleanup. Check for reagent-related adducts. |
| Off-Target Modifications | Reaction conditions are too harsh, leading to modification of Lys or N-terminus.[11] | Use milder conditions (lower pH, temperature, and reagent concentration) to improve specificity for Cys and His. |
Table 2: Common troubleshooting scenarios and solutions.
Conclusion
Derivatization of peptides with this compound is an effective method for enhancing their analytical characteristics for mass spectrometry. By covalently modifying cysteine and histidine residues, this technique can improve chromatographic retention and ionization efficiency, leading to better sensitivity and more comprehensive data in proteomics and related fields.[1][6] The protocol described herein provides a robust starting point, which, coupled with systematic verification and optimization, can be a valuable tool for peptide analysis.
References
-
Kulevich, S. E., Frey, B. L., Kreitinger, G., & Smith, L. M. (2010). Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis. Analytical Chemistry, 82(24), 10135–10142. [Link]
-
Li, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(47), 18617–18622. [Link]
-
Saito, K., et al. (2021). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Molecules, 26(1), 193. [Link]
-
Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274. [Link]
-
Hulme, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3464–3470. [Link]
-
Davidson, V. L., & Hu, F. Y. (1988). Chemical modification of the two histidine and single cysteine residues in the channel-forming domain of colicin E1. The Journal of biological chemistry, 263(32), 16582–16586. [Link]
-
Kulevich, S. E., Frey, B. L., Kreitinger, G., & Smith, L. M. (2010). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. Analytical chemistry, 82(24), 10135–10142. [Link]
-
Hovorka, O., et al. (2020). Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation. Angewandte Chemie International Edition, 59(28), 11527-11532. [Link]
-
Wang, L., et al. (2023). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society. [Link]
-
Borysik, A. J., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2535–2543. [Link]
-
Wang, L., et al. (2023). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society, 145(35), 19576-19584. [Link]
-
Wang, M., et al. (2021). Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers. Chemical Science, 12(3), 1135-1141. [Link]
-
An, Y., & Gao, Y. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Integrated OMICS, 5(2), 79. [Link]
-
Vrkic, B., et al. (2004). A new charge derivatization procedure for peptide sequencing. Organic & Biomolecular Chemistry, 2(17), 2518-2524. [Link]
-
Aebersold, R., & Mann, M. (2016). Proteomics: Technologies and Their Applications. Chemical Reviews, 116(11), 6463-6528. [Link]
-
Takeda, H., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 11(12), 2401. [Link]
-
Pira, E., et al. (2000). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. A, 886(1-2), 165–175. [Link]
-
Wang, H., & Karger, B. L. (2001). Femtomole peptide mapping by derivatization, high-performance liquid chromatography, and fluorescence detection. Analytical biochemistry, 294(2), 147–154. [Link]
Sources
- 1. Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical modification of the two histidine and single cysteine residues in the channel-forming domain of colicin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Femtomole peptide mapping by derivatization, high-performance liquid chromatography, and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the alkylation of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the alkylation of this compound, a key intermediate in the synthesis of various pharmacologically active compounds, including the anticancer agent procarbazine.[1][2]
Issue 1: Low or No Product Yield
"I've set up my alkylation reaction, but upon analysis (TLC, LC-MS), I'm seeing very little or no desired product. What could be the problem?"
Possible Causes & Solutions:
-
Inadequate Deprotonation of the Imidazole Nitrogen: The nitrogen atom on the imidazole ring must be deprotonated to become a nucleophile and attack the alkylating agent. The hydrochloride salt form of the starting material means a base is essential.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the imidazole. Common bases for this reaction include alkali metal hydroxides (e.g., potassium hydroxide) or carbonates.[3] The molar ratio of the imidazole to the base is crucial and can range from 1:0.9 to 1:1.5.[3] For sensitive substrates, a milder base like potassium carbonate may be preferred to minimize side reactions.
-
-
Reaction Temperature is Too Low: Alkylation reactions often require a specific temperature range to proceed at a reasonable rate.
-
Improper Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.
-
Solution: Non-reactive aromatic solvents like toluene are often effective for this type of alkylation.[3] Polar aprotic solvents such as DMF or DMSO can also be used, but caution is advised as they can sometimes lead to side reactions or decomposition, especially with strong bases like sodium hydride.[4]
-
-
Inactive Alkylating Agent: The alkylating agent may have degraded over time.
-
Solution: Use a fresh or properly stored alkylating agent. Verify its purity before use.
-
Experimental Workflow for Optimizing Base and Temperature:
Caption: Workflow for troubleshooting low yield in the alkylation reaction.
Issue 2: Formation of Impurities, Including Dialkylated Product
"My reaction is producing the desired product, but I'm also seeing significant amounts of a dialkylated imidazolium salt and other impurities."
Possible Causes & Solutions:
-
Over-alkylation (Dialkylation): The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary imidazolium salt.[4]
-
Solution 1: Stoichiometric Control: Carefully control the stoichiometry. Using a slight excess of the imidazole starting material relative to the alkylating agent can help minimize dialkylation.[4] A molar ratio of imidazole to alkyl halide of slightly more than 1:1 is recommended.
-
Solution 2: Gradual Addition: Add the alkylating agent gradually over a period of 1 to 5 hours.[3] This helps to maintain a low concentration of the alkylating agent at any given time, reducing the likelihood of the product reacting further.
-
Solution 3: Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS.[4] Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.[4]
-
-
Side Reactions due to High Temperature or Prolonged Reaction Time: Extended reaction times or excessive temperatures can lead to the formation of various side products.
-
Solution: Adhere to the recommended temperature range of 75-115°C and monitor the reaction to determine the optimal reaction time.[3]
-
Data Summary: Recommended Reaction Parameters to Minimize Impurities
| Parameter | Recommended Range | Rationale |
| Imidazole:Alkyl Halide Molar Ratio | 1.05 : 1 | A slight excess of imidazole minimizes dialkylation.[4] |
| Temperature | 75 - 115 °C | Balances reaction rate and minimizes side product formation.[3] |
| Alkyl Halide Addition Time | 1 - 5 hours | Gradual addition prevents a high concentration of the alkylating agent.[3] |
Issue 3: Difficulty in Product Purification
"I have the crude product, but I'm struggling to isolate the pure alkylated imidazole from unreacted starting material and byproducts."
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: The desired product, unreacted starting material, and some byproducts may have similar polarities, making separation by standard column chromatography challenging.
-
Solution 1: Acid-Base Extraction: This is a highly effective method for separating N-alkylated imidazoles.[5] Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole derivatives will move to the aqueous layer. The layers are then separated, and the aqueous layer is neutralized with a base, causing the purified N-alkylated imidazole to precipitate or be extractable with an organic solvent.[5]
-
Solution 2: Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
Solution 3: Column Chromatography with Additives: If column chromatography is necessary, consider adding a small amount of a modifier to the mobile phase. For example, adding 0.5% triethylamine can help reduce tailing of basic compounds on silica gel.[5]
-
Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The protonated imidazoles will partition into the aqueous layer.
-
Separation: Separate the aqueous and organic layers.
-
Neutralization: Neutralize the aqueous layer with a base (e.g., NaOH) to deprotonate the imidazole product.
-
Extraction/Filtration: If the product precipitates, collect it by filtration. If it remains in solution, extract it with several portions of an organic solvent.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-alkylation of imidazole?
A1: The N-alkylation of imidazole typically proceeds via an SN2 mechanism. The deprotonated imidazole acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group (e.g., a halide). When the imidazole is deprotonated, the negative charge is delocalized across both nitrogen atoms, allowing for alkylation at either position, which can be a challenge in unsymmetrical imidazoles.[4][6]
Caption: Simplified SN2 mechanism for imidazole alkylation.
Q2: How do steric and electronic effects influence the regioselectivity of alkylation in substituted imidazoles?
A2: For unsymmetrical imidazoles, both steric and electronic factors play a significant role in determining which nitrogen atom is alkylated.
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the nearby nitrogen, favoring alkylation at the more distant nitrogen atom.[7]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[4][7]
Q3: What analytical techniques are best for monitoring the reaction progress and assessing product purity?
A3: A combination of chromatographic techniques is generally employed.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the final product.[8] Reversed-phase HPLC with UV detection is a common setup.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and byproducts by providing molecular weight information.[9]
Q4: Can phase transfer catalysis be used for this reaction?
A4: Yes, phase transfer catalysis (PTC) can be an effective method for achieving selective N-alkylation while potentially avoiding quaternization (dialkylation).[4] PTC facilitates the transfer of the deprotonated imidazole from the solid or aqueous phase to the organic phase where the alkylating agent is located, often leading to milder reaction conditions and improved selectivity.
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
- preventing side reactions in sodium imidazole mediated alkylations - Benchchem. (n.d.).
- US Patent for Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (n.d.).
- US Patent for Process for preparing 1-alkylimidazoles. (n.d.).
- N-Alkylation of imidazoles - University of Otago. (n.d.).
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (2023, May 17).
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem. (n.d.).
- Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25).
- Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors. (n.d.).
- Antitumour imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent - ACS Publications - American Chemical Society. (1984, February 1).
Sources
- 1. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Reactions of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
Introduction
Welcome to the technical support guide for 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride (Product ID: C481255, Molecular Formula: C₆H₁₀Cl₂N₂, Molecular Weight: 181.06)[1][2]. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile alkylating agent. Its primary function is to facilitate the N-alkylation of various nucleophiles, a crucial step in the synthesis of many biologically active compounds[3]. However, like any reactive chemical, its use can present challenges, from common side reactions to unexpected product formation.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues in your experiments. The information herein is curated to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
The most prevalent side reaction is the elimination of HCl from the chloroethyl group to form the corresponding vinyl imidazole derivative, especially in the presence of a strong base. This can compete with the desired nucleophilic substitution (Sɴ2) reaction. Another common issue is over-alkylation, particularly when using amine nucleophiles, where the initially formed secondary amine can be further alkylated to a tertiary amine[4].
Q2: How does the choice of base affect the reaction outcome?
The base is critical. A strong, bulky, or non-nucleophilic base can favor the elimination side reaction. For Sɴ2 reactions, a milder base like potassium carbonate (K₂CO₃) is often preferred as it is sufficient to neutralize the generated HCl and deprotonate many nucleophiles without promoting significant elimination[3]. For sterically hindered imidazoles, stronger, non-nucleophilic bases like DBU may be required, but this increases the risk of side reactions[5].
Q3: My nucleophile is not very reactive. How can I improve the yield of my desired product?
For substrates with poor nucleophilicity, several strategies can be employed. Increasing the reaction temperature can enhance the reaction rate, but this must be done cautiously to avoid decomposition or an increase in side products[4]. Using a more polar aprotic solvent, such as DMF or acetonitrile, can help to solvate the cation and accelerate Sɴ2 reactions. In some cases, converting the chloride to a better leaving group, such as an iodide, by adding a catalytic amount of sodium iodide (NaI) can also significantly improve reaction rates.
Q4: Can the imidazole ring itself react?
The imidazole ring has two nitrogen atoms and can exhibit complex reactivity[6]. While the 2-methyl group sterically hinders one of the nitrogens, the other is part of the alkylation. In unsymmetrical imidazoles, the regioselectivity of N-alkylation can be influenced by both steric and electronic factors of substituents on the ring[7]. However, with the hydrochloride salt, the imidazole ring is protonated, which deactivates it towards further electrophilic attack. The primary reaction will be with the chloroethyl side chain.
Q5: What is the best way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. It allows you to visualize the consumption of the starting materials and the formation of the product(s)[4]. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it can help identify the desired product as well as any major side products or intermediates[3].
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired N-Alkylated Product
| Potential Cause | Proposed Solution & Scientific Rationale |
| Poor Nucleophilicity of Substrate | For less reactive nucleophiles, consider increasing the reaction temperature in increments of 10°C. Also, switching to a more polar aprotic solvent like DMF or DMSO can help stabilize the transition state of the Sɴ2 reaction. For substrates with poor nucleophilicity, using a more inert solvent like tert-amyl alcohol has been shown to improve reaction efficiency in similar heterocyclic syntheses[8]. |
| Insufficient Base | Ensure at least one equivalent of base is used to neutralize the hydrochloride salt of the starting material, and an additional equivalent to deprotonate the nucleophile and scavenge the HCl produced during the reaction. A common choice is K₂CO₃, often used in excess (2-3 equivalents)[3]. |
| Steric Hindrance | If either your nucleophile or the imidazole itself is sterically hindered, the reaction may require more forcing conditions. This could include higher temperatures and longer reaction times. Note that for highly hindered systems, yields may be inherently low[5]. |
| Decomposition of Starting Material | This compound can be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Ensure your starting material is pure and dry, as impurities can catalyze decomposition[4]. |
Problem 2: Formation of Multiple Products (Over-alkylation or Side Reactions)
| Potential Cause | Proposed Solution & Scientific Rationale |
| Over-alkylation of Amine Nucleophile | This occurs because the mono-alkylated product can be more nucleophilic than the starting amine[4]. To favor mono-alkylation, use a large excess of the amine nucleophile relative to the alkylating agent. Alternatively, running the reaction at a lower temperature can help to reduce the rate of the second alkylation step[4]. |
| Elimination Side Reaction | The formation of a vinyl-imidazole byproduct is favored by strong bases and high temperatures. If elimination is a significant issue, switch to a milder base (e.g., NaHCO₃ or K₂CO₃) and run the reaction at the lowest feasible temperature. |
| Reaction with Solvent | In some cases, particularly with alcohol solvents at high temperatures, the solvent itself can act as a nucleophile. If you suspect this, switch to a non-nucleophilic solvent such as acetonitrile, DMF, or THF. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Proposed Solution & Scientific Rationale |
| Product is Water-Soluble | Many imidazole derivatives are highly polar and have some water solubility. After quenching the reaction with water, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane)[9]. If the product remains in the aqueous layer, consider a salt-out procedure by saturating the aqueous layer with NaCl before extraction. |
| Co-elution of Product and Impurities | If the desired product and impurities have similar polarities, purification by column chromatography can be challenging. Try a different solvent system for your column, or consider an alternative purification method such as crystallization or preparative HPLC. |
| Residual Base/Salts | Inorganic salts (e.g., KCl from the reaction of K₂CO₃) should be removed by an aqueous workup before concentration and purification[3]. A brine wash of the combined organic layers can help remove residual water and some inorganic impurities. |
Visualized Workflows and Mechanisms
Diagram 1: Competing Reaction Pathways
Caption: Sɴ2 vs. Elimination Pathways.
Diagram 2: General Troubleshooting Workflow
Caption: Troubleshooting Decision Tree.
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol is a general guideline and should be optimized for your specific nucleophile.
Materials:
-
This compound (1.0 eq)
-
Secondary amine nucleophile (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine nucleophile (1.2 eq) and anhydrous acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed[3].
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product[3].
References
-
Caron, S., Jones, B. P., & Wei, L. (2012). Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates. Synthesis, 44, 3049-3054. ([Link])
-
BLD Pharmatech. This compound. ([Link])
-
Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 235-244. ([Link])
-
Benjes, P. A. (1994). N-Alkylation of imidazoles (Doctoral Thesis, University of Otago). ([Link])
-
Contreras, J., Padron, J., & Carrasco, R. (2011). Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? Journal of the Mexican Chemical Society, 55(1), 40-45. ([Link])
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Preparation of Substituted Benzimidazoles and Imidazopyridines Using 2,2,2-Trichloroethyl Imidates [organic-chemistry.org]
- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride and its subsequent reaction products. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Understanding the Chemistry: Common Reactions and Impurities
This compound is a versatile reagent often used in alkylation reactions, where the chloroethyl group serves as an electrophile. A primary challenge in purifying the products of these reactions is the separation of the desired product from unreacted starting material, byproducts, and reaction intermediates.
Common Reaction:
A typical reaction involves the N-alkylation of a nucleophile (e.g., an amine, thiol, or alcohol) with 1-(2-Chloroethyl)-2-methyl-1H-imidazole. The basicity of the imidazole nitrogen can complicate purification, as it can interact with acidic silica gel during chromatography.
Potential Impurities:
-
Unreacted 1-(2-Chloroethyl)-2-methyl-1H-imidazole: A common impurity if the reaction does not go to completion.
-
Dimeric byproducts: Self-reaction of the starting material or product can lead to the formation of dimers.
-
Hydrolysis products: The chloroethyl group can be susceptible to hydrolysis, especially under basic conditions, leading to the corresponding alcohol.
-
Salts: The hydrochloride salt form of the starting material and potentially the product can complicate extraction and chromatography.
II. General Purification Strategy: A Decision-Making Workflow
A systematic approach to purification is crucial for achieving high purity and yield. The following workflow provides a general decision-making framework.
Caption: A typical workflow for the purification of imidazole derivatives.
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
A. Initial Workup and Extraction
Q1: My product is soluble in both organic and aqueous layers during extraction. How can I improve the separation?
A1: This is a common issue with imidazole derivatives due to their ability to be protonated or deprotonated.
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. To extract the free base form of your imidazole product into an organic solvent, ensure the aqueous layer is basic (pH > 8). Conversely, to keep it in the aqueous layer as a salt, the pH should be acidic (pH < 6).
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Solvent Choice: Experiment with different organic solvents. Dichloromethane or chloroform are often effective for extracting imidazole derivatives. For more polar products, consider ethyl acetate or a mixture of solvents.
Q2: I've neutralized the reaction mixture, but my product has "oiled out" instead of precipitating or dissolving in the organic layer. What should I do?
A2: "Oiling out" occurs when the product is not soluble in the current solvent system at the given temperature.
-
Solvent Addition: Try adding a co-solvent. If you are in an aqueous/organic system, adding more of the organic solvent might dissolve the oil.
-
Temperature Change: Gently warming the mixture might dissolve the oil. Conversely, cooling it might induce crystallization.
-
Extraction of the Oil: If the oil is persistent, you may need to separate the layers and then extract the oily layer with a suitable organic solvent.[1]
B. Column Chromatography
Q1: My imidazole-containing product is streaking or tailing badly on the silica gel column. How can I improve the peak shape?
A1: Tailing is a frequent problem when purifying basic compounds like imidazoles on acidic silica gel.[1]
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your eluent system.[1] This will neutralize the acidic sites on the silica gel, minimizing strong interactions with your basic product and leading to sharper peaks.
-
Switch the Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[1]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite and load the resulting dry powder onto the column.[1] This often leads to more uniform sample application and better separation.
Q2: I'm having trouble separating my product from the unreacted 1-(2-Chloroethyl)-2-methyl-1H-imidazole starting material by column chromatography. What can I do?
A2: When compounds have similar polarities, separation can be challenging.
-
Optimize the Mobile Phase: A shallow solvent gradient can improve resolution. Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexanes and dichloromethane/methanol.[1]
-
Reverse-Phase Chromatography: If your product and starting material have different hydrophobicities, reverse-phase chromatography (e.g., using a C18 column) could provide better separation.[1]
-
Derivative Formation: In some cases, it may be beneficial to temporarily convert your product to a derivative with a significantly different polarity, purify the derivative, and then convert it back to the desired product.
Table 1: Common Solvent Systems for Chromatography of Imidazole Derivatives
| Stationary Phase | Mobile Phase System | Typical Application |
| Silica Gel | Dichloromethane / Methanol | For moderately polar to polar imidazole derivatives. |
| Silica Gel | Ethyl Acetate / Hexanes | For less polar imidazole derivatives. |
| Alumina (Neutral or Basic) | Dichloromethane / Methanol | Good for basic imidazole derivatives to reduce tailing. |
| C18 (Reverse-Phase) | Acetonitrile / Water (with 0.1% TFA or Formic Acid) | For separating compounds based on hydrophobicity. |
C. Crystallization
Q1: I can't find a suitable solvent for recrystallizing my crude product. What is a systematic way to screen for solvents?
A1: A systematic approach is key to finding the right recrystallization solvent.
-
Single Solvent Screening:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is too good.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it's a potential candidate.[1]
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. If crystals form, you've likely found a good solvent.[1]
-
-
Two-Solvent System: If no single solvent works well, try a two-solvent system.
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble).
-
Slowly add a "poor" solvent (one in which it is poorly soluble) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
Table 2: Common Solvents for Recrystallization of Imidazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for moderately polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, but less volatile. |
| Acetonitrile | Polar | 82 | Can be effective for compounds that are difficult to crystallize from alcohols. |
| Ethyl Acetate | Moderately Polar | 77 | Good for less polar compounds. |
| Toluene | Non-polar | 111 | Can be used in a two-solvent system with a more polar solvent.[2] |
| Water | Very Polar | 100 | Useful as an anti-solvent in a two-solvent system with a polar organic solvent. |
Q2: My product precipitates as an oil during cooling, even with a good recrystallization solvent. How can I induce crystallization?
A2: Oiling out during recrystallization is a sign of supersaturation or impurities inhibiting crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
IV. Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
To isolate a basic product, make the aqueous layer basic (pH > 8) with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution).
-
Extract the aqueous layer multiple times with an organic solvent.[1]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
Protocol 2: Column Chromatography with a Basic Modifier
-
Prepare the column by packing silica gel in the desired non-polar solvent of your eluent system.
-
Prepare your eluent system (e.g., 99:1 dichloromethane/methanol) and add 0.5% (v/v) triethylamine.
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the prepared mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
V. References
-
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from
Sources
Technical Support Center: Managing Regioselectivity in Imidazole Alkylation
A Guide for Research, Development, and Manufacturing Scientists
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of regioselective N-alkylation of the imidazole ring. This resource moves beyond simple protocols to provide in-depth, mechanistic explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to control your reaction outcomes with precision.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in imidazole alkylation.
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles so challenging?
A1: The primary challenge stems from the tautomeric nature of the imidazole ring. An unsymmetrical imidazole, such as 4-nitroimidazole, exists as a rapid equilibrium between two tautomeric forms. Deprotonation with a base generates a single, resonance-stabilized imidazolide anion where the negative charge is delocalized across both nitrogen atoms (N1 and N3).[1][2] This ambident nucleophile can be alkylated at either nitrogen, often leading to a mixture of N1 and N3 regioisomers.[1][2] Controlling which nitrogen acts as the dominant nucleophile is the key to achieving regioselectivity.
Q2: What are the primary factors that I can manipulate to control whether alkylation occurs at the N1 or N3 position?
A2: You have several levers to pull, each influencing the reaction through distinct mechanisms. The main factors are:
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen.[1][3]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the more distant nitrogen atom.[1][3] Conversely, electron-donating groups (EDGs) can enhance the reactivity of the proximal nitrogen.
-
Reaction Conditions: The choice of solvent, base, and counter-ion can significantly influence the isomeric ratio.[1][3] These factors can alter the solvation state of the imidazolide anion and the degree of ion-pairing, thereby exposing one nitrogen more favorably to the electrophile.
-
Kinetic vs. Thermodynamic Control: By manipulating temperature and reaction time, you can favor either the fastest-forming product (kinetic) or the most stable product (thermodynamic).[4]
Q3: What is the difference between kinetic and thermodynamic control in the context of imidazole alkylation?
A3: In a reaction with two competing pathways, the kinetic product is the one that forms faster because it has a lower activation energy.[4] The thermodynamic product is the most stable (lowest energy) product, but it may form more slowly due to a higher activation energy.[4][5]
-
To favor the kinetic product: Use low temperatures and shorter reaction times. These conditions provide enough energy to overcome the lower activation barrier but not the higher one.
-
To favor the thermodynamic product: Use higher temperatures and longer reaction times. This allows the initially formed kinetic product (if it's reversible) to revert to the starting materials and eventually form the more stable thermodynamic product.
Q4: When is it necessary to use a protecting group strategy?
A4: For complex syntheses where achieving high or exclusive regioselectivity is critical, a protecting group strategy is often the most reliable approach.[1] A protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be installed on one of the nitrogens, effectively blocking it from reacting.[1][6] Subsequent alkylation occurs exclusively at the unprotected nitrogen. The protecting group is then removed in a later step to yield the desired single regioisomer.[7][8] This multi-step process adds to the synthesis but provides definitive control over the outcome.[6]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific experimental problems you may encounter.
Problem 1: "My N-alkylation of 4-nitroimidazole is yielding a nearly 1:1 mixture of N1 and N3 isomers. How can I selectively synthesize the N1-alkylated product?"
Answer: A 1:1 mixture indicates that the intrinsic reactivities of the two nitrogens are nearly identical under your current conditions. To favor the N1 isomer (the nitrogen remote from the nitro group), you need to leverage the electronic and steric factors that differentiate the two positions.
Analysis: The C4-nitro group is a strong electron-withdrawing group (EWG). This EWG significantly reduces the electron density and nucleophilicity of the adjacent N3 nitrogen through an inductive effect.[3] Therefore, the N1 nitrogen is electronically favored for attack by an electrophile. If you are not observing this selectivity, other factors (like solvent or counter-ion effects) may be leveling the reactivity.
Troubleshooting Workflow: Poor N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Recommended Protocol: Kinetically Controlled N1-Alkylation
This protocol aims to maximize the inherent electronic preference for N1 attack under conditions that minimize isomerization.
Materials:
-
4-nitroimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitroimidazole (1.0 eq).
-
Deprotonation: Suspend the imidazole in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Add NaH (1.1 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH in a non-polar aprotic solvent like THF promotes the formation of a sodium imidazolide salt. The Na⁺ counter-ion may coordinate preferentially with the more electron-rich N1, sterically hindering it to some degree, but the dominant effect under kinetic control is the electronic deactivation at N3.[9]
-
Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC. Do not allow the reaction to warm to room temperature, as this may favor thermodynamic equilibration and lead to a mixture of isomers.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the desired N1-alkylated isomer from any minor N3 isomer and impurities.
Problem 2: "My reaction is producing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I prevent this?"
Answer: The formation of a quaternary imidazolium salt occurs when the N-alkylated imidazole product, which is still nucleophilic, reacts a second time with the alkylating agent. This is a common side reaction.[1]
Prevention Strategies:
| Strategy | Rationale & Implementation |
| Stoichiometry Control | The most direct cause of dialkylation is an excess of the alkylating agent. Implementation: Use a slight excess of the imidazole (e.g., 1.05 to 1.1 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the electrophile is the limiting reagent.[1] |
| Controlled Addition | Adding the alkylating agent all at once can create localized high concentrations, promoting the second alkylation. Implementation: Add the alkylating agent slowly (dropwise) to the solution of the deprotonated imidazole at a controlled temperature (e.g., 0 °C). |
| Reaction Monitoring | Allowing the reaction to run for too long after the starting material is consumed increases the chance of the product reacting further. Implementation: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting imidazole is fully consumed. |
| Lower Temperature | The activation energy for the second alkylation is often higher than the first. Implementation: Running the reaction at a lower temperature (e.g., 0 °C or below) can provide enough energy for the first alkylation to proceed while minimizing the second. |
References
-
Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research, 45(4), 350-354. [Link]
-
Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Semantic Scholar. [Link]
-
Grimmett, M. R. (1980). N-Alkylation of imidazoles. University of Otago Thesis. [Link]
-
Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. [Link]
-
Sharma, P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3974. [Link]
-
Al-Masoudi, N. A., et al. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones. Molecules, 29(17), 3958. [Link]
-
ResearchGate. (n.d.). Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. ResearchGate. [Link]
-
Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Angewandte Chemie International Edition, 50(8), 1852-1856. [Link]
-
Alam, M. S., & Keating, T. A. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2348-2361. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. [Link]
-
López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]
- DeMattei, J. A., & Larkin, J. M. (1991). Process for preparing 1-alkylimidazoles. U.S.
-
Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]
-
Venkatesh, P. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. [Link]
-
El-Sayed, N. N., et al. (2023). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 5, 100898. [Link]
-
Reddit User. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1217, 128424. [Link]
-
Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The effect of ultrasound on the N-alkylation of imidazole over alkaline carbons: Kinetic aspects. ResearchGate. [Link]
-
ResearchGate. (n.d.). Understanding the Reaction Kinetics and Microdynamics between Methylimidazole and Alkyl Thiocyanate for Ionic Liquid Synthesis through Experiments and Theoretical Calculation. ResearchGate. [Link]
-
Husain, A., et al. (2012). Synthesis and biological screening of substituted Imidazoles. Medicinal Chemistry Research, 21(10), 3249-3256. [Link]
-
Bakulina, O., et al. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(3), e202300234. [Link]
-
MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control. YouTube. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way?. ResearchGate. [Link]
-
Smith, S. B. (1987). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 64(10), 876. [Link]
-
Gabov, Y. A., et al. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 57(2), 274-279. [Link]
-
National Institutes of Health. (n.d.). Imidazole-Based Ionic Liquids with BF4 as the Counterion Perform Outstanding Abilities in both Inhibiting Clay Swelling and Lowing Water Cluster Size. National Institutes of Health. [Link]
-
Voth, G. A., et al. (2014). Tuning the adsorption interactions of imidazole derivatives with specific metal cations. The Journal of Physical Chemistry B, 118(26), 7435-7443. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Stability of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
Welcome to the Technical Support Center for 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental outcomes.
Introduction
This compound is a heterocyclic building block used in the synthesis of various pharmaceutical compounds. The inherent reactivity of the imidazole ring and the presence of a chloroethyl side chain can present stability challenges in different solvent systems and under various experimental conditions. Understanding these potential issues is critical for obtaining reliable and reproducible results. This guide provides a structured approach to addressing common stability-related questions and troubleshooting potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation kinetics for this exact molecule are not extensively published, based on the known chemistry of imidazole-containing compounds and haloalkanes, two primary degradation pathways are of concern:
-
Hydrolysis/Solvolysis of the Chloroethyl Side Chain: The chloroethyl group is susceptible to nucleophilic substitution by water (hydrolysis) or other nucleophilic solvents (solvolysis). In aqueous solutions, this can lead to the formation of the corresponding hydroxyethyl derivative. The rate of this reaction is influenced by pH, temperature, and the presence of other nucleophiles.
-
Oxidation of the Imidazole Ring: The imidazole moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents or through autoxidation, which may be mediated by base.[1] Forced degradation studies on other imidazole-containing drugs have shown that oxidation can be a significant degradation pathway.[1]
Q2: What are the recommended solvents for dissolving and storing solutions of this compound?
A2: For short-term use, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred to minimize the risk of solvolysis. For longer-term storage, it is recommended to store the compound as a solid in a tightly sealed container at the recommended temperature, protected from light and moisture. If a stock solution is required, prepare it fresh and store at a low temperature (e.g., -20°C) in an aprotic solvent.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of imidazole derivatives in aqueous solutions is often pH-dependent. Studies on other imidazole-containing compounds, such as the fungicide Prochloraz, have shown that degradation rates can vary significantly with pH.[2] For Prochloraz, degradation was found to be slower at neutral pH (7.0) compared to acidic (4.0) and alkaline (9.2) conditions, with the fastest degradation occurring at pH 9.2.[2] It is plausible that this compound would exhibit similar trends, with increased susceptibility to hydrolysis of the chloroethyl group at higher pH.
Q4: Is this compound sensitive to light?
A4: Photodegradation can be a concern for imidazole-containing compounds.[1] It is best practice to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. This can be achieved by using amber vials or wrapping containers with aluminum foil.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis after a short period of dissolving the compound in methanol.
-
Potential Cause: The appearance of new peaks likely indicates degradation of the parent compound. Given that methanol is a nucleophilic solvent, solvolysis of the chloroethyl side chain to a methoxyethyl derivative is a probable cause.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a less nucleophilic or aprotic solvent for your sample preparation and analysis, such as acetonitrile.
-
Temperature Control: Prepare your samples at a low temperature (e.g., on ice) to minimize the rate of degradation.
-
Time Sensitivity: Analyze your samples as quickly as possible after preparation.
-
Confirmation of Degradant: If possible, use mass spectrometry to determine the mass of the unexpected peak. A mass increase of 19.018 Da (corresponding to the replacement of Cl with OCH₃) would support the hypothesis of methanolysis.
-
Issue 2: My reaction yield is consistently lower than expected when using this compound in an aqueous basic solution.
-
Potential Cause: The combination of an aqueous environment and basic conditions can accelerate the hydrolysis of the chloroethyl group, consuming your starting material before it can react as intended. Additionally, base-mediated oxidation of the imidazole ring could be a competing reaction.[1]
-
Troubleshooting Steps:
-
pH Control: If possible, perform the reaction at a neutral or slightly acidic pH to slow down hydrolysis.
-
Solvent System: Consider using a biphasic system or a non-aqueous solvent with a non-nucleophilic base to minimize contact with water.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the degradation side reactions.
-
Inert Atmosphere: To mitigate the risk of oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: I notice a change in the color of my stock solution over time.
-
Potential Cause: Color change can be an indicator of degradation, often due to the formation of small quantities of chromophoric degradation products from oxidative processes.
-
Troubleshooting Steps:
-
Storage Conditions: Ensure your stock solution is stored at a low temperature, protected from light, and in a tightly sealed container to minimize exposure to air (oxygen).
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare your stock solutions, as impurities can sometimes catalyze degradation.
-
Fresh Preparation: It is always best to prepare stock solutions fresh. If storage is necessary, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Basic Stability Assessment in Different Solvents
This protocol outlines a general procedure to assess the short-term stability of this compound in various solvents using HPLC-UV.
Objective: To determine the relative stability of the compound in different solvents at a set temperature over a defined period.
Materials:
-
This compound
-
HPLC-grade solvents: Acetonitrile, Methanol, Water, Dichloromethane (DCM)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable, non-reactive solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each solvent to be tested (e.g., Acetonitrile, Methanol, 50:50 Acetonitrile:Water), prepare a solution at a known concentration (e.g., 0.1 mg/mL) from the stock solution.
-
Prepare a "time zero" sample for each solvent by immediately transferring an aliquot to an autosampler vial and placing it in the autosampler cooled to 4°C.
-
-
Incubation: Store the remaining solutions at the desired test temperature (e.g., room temperature).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution, transfer it to an autosampler vial, and place it in the cooled autosampler.
-
HPLC Analysis:
-
Analyze all samples (including the "time zero" samples) using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water with a suitable buffer is a good starting point.
-
Monitor the peak area of the parent compound at a suitable UV wavelength.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of the compound remaining versus time for each solvent.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound in different solvents.
Data Summary
| Solvent/Condition | Expected Stability | Primary Degradation Concern(s) |
| Aprotic Solvents (e.g., Acetonitrile, THF, DCM) | Good | Minimal degradation expected in the short term. |
| Protic, Non-nucleophilic Solvents (e.g., t-Butanol) | Moderate | Slower solvolysis compared to more nucleophilic alcohols. |
| Protic, Nucleophilic Solvents (e.g., Methanol, Ethanol) | Poor to Moderate | Solvolysis of the chloroethyl group. |
| Aqueous Solution (Acidic, pH < 6) | Moderate | Acid-catalyzed hydrolysis may occur. |
| Aqueous Solution (Neutral, pH ~7) | Moderate | Slower hydrolysis compared to acidic or basic conditions.[2] |
| Aqueous Solution (Basic, pH > 8) | Poor | Base-catalyzed hydrolysis and potential for ring oxidation.[1][2] |
| Presence of Oxidizing Agents | Poor | Oxidation of the imidazole ring.[1] |
| Exposure to UV/Visible Light | Poor to Moderate | Potential for photodegradation.[1] |
Mechanistic Insights
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3051-3059. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
- Ali, O. T., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 134.
- de Oliveira, A. M., et al. (2018). Development and validation of a stability-indicating HPLC method for the determination of dabigatran etexilate and its degradation products.
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
- ResearchGate. (2017).
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
- Meyyanathan, S.N., & Ramana, G. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
Kumari, B., et al. (2013). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 48(10), 856-863. [Link]
- Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product.
-
PubChem. (n.d.). 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1). [Link]
Sources
"common by-products in the synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your synthetic protocols, and ensure the highest possible purity of your final product. We will delve into the causality behind common by-product formations and provide actionable strategies for their mitigation.
Plausible Synthetic Workflow
The synthesis of this compound is typically approached via a two-step sequence starting from 2-methylimidazole. The initial step involves the regioselective N-alkylation to introduce the hydroxyethyl sidechain, followed by chlorination of the primary alcohol.
Caption: Competing reaction pathways in the synthesis of the target compound.
Frequently Asked Questions (FAQs)
-
Q: Why is the final product isolated as a hydrochloride salt?
-
A: The hydrochloride salt offers several advantages. It is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the corresponding free base, which may be an oil. [1]Critically, protonating the imidazole ring deactivates its nucleophilicity, preventing the dimerization side reaction and enhancing the product's shelf life.
-
-
Q: What are the recommended analytical techniques for purity assessment?
-
A: A combination of techniques is ideal.
-
¹H NMR: Excellent for structural confirmation and identifying isomeric impurities and by-products with distinct proton signals.
-
LC-MS: Ideal for detecting all components in the mixture, including non-volatile impurities like dimers and starting materials. It provides both retention time and mass-to-charge ratio data.
-
GC-MS: Useful for detecting volatile impurities, such as the vinyl elimination product.
-
Elemental Analysis (CHN): Confirms the elemental composition and the correct formation of the hydrochloride salt.
-
-
-
Q: What are the best general purification strategies for this compound?
-
A:
-
Recrystallization: If the crude product is reasonably pure (>90%), recrystallization is often the most effective method. A common solvent system is isopropanol/diethyl ether or ethanol/ethyl acetate.
-
Column Chromatography: For more complex mixtures, column chromatography on silica gel can be used. However, the basicity of the imidazole can cause peak tailing. This can often be remedied by adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent. [2] * Acid-Base Extraction: This can be a useful workup step to separate the N-alkylated imidazole product from any unreacted (and less basic) 2-methylimidazole starting material. [2]
-
-
Summary of Key By-products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Indicators |
| 1-(2-Chloroethyl)-2-methyl-1H-imidazole HCl (Product) | C₆H₁₀Cl₂N₂ | 181.07 | Target peaks in NMR and MS (m/z for free base ≈ 144.5) |
| 1-(2-Hydroxyethyl)-2-methylimidazole (Starting Material) | C₆H₁₀N₂O | 126.16 | Absence of Cl; presence of -OH group in NMR/IR. |
| 1-Vinyl-2-methylimidazole (Elimination Product) | C₆H₈N₂ | 108.14 | Characteristic vinyl proton signals in ¹H NMR. |
| Dimerization By-product (Piperazine derivative) | C₁₂H₁₈N₄²⁺ (as dication) | 218.30 (free base) | High m/z value in LC-MS corresponding to the dimer. |
| Regioisomer (from initial alkylation) | C₆H₁₀Cl₂N₂ | 181.07 | Different chemical shifts for imidazole/methyl protons in NMR. |
Experimental Protocols
Protocol 1: Chlorination of 1-(2-Hydroxyethyl)-2-methylimidazole
Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet, add 1-(2-hydroxyethyl)-2-methylimidazole (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (approx. 10 mL per gram of starting material) via syringe and stir to dissolve.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of SOCl₂: Slowly add thionyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 0.5% TEA) until the starting material is consumed.
-
Workup: Cool the flask back to 0°C. Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Caution: The off-gas should be passed through a base trap (e.g., NaOH solution).
-
Isolation: The resulting crude solid is the hydrochloride salt. It can be triturated with cold diethyl ether or acetone, filtered, and washed with the same cold solvent to remove soluble impurities.
-
Drying: Dry the white to off-white solid under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent system. A good starting point is isopropanol (IPA), ethanol, or a mixture like IPA/diethyl ether. The product should be soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
-
ResearchGate. (n.d.). Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole methylsulfonate. Retrieved from [Link]
- Google Patents. (n.d.). EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.
-
ResearchGate. (n.d.). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g. Retrieved from [Link]
- Google Patents. (n.d.). US3170849A - Recovery and purification of c-alkyl imidazoles by azeotropic distillation.
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR, 8(1), 161-163. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
YouTube. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions. Retrieved from [Link]
-
ResearchGate. (2014, November 17). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine)? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of imidazoles with alcohols over zeolites. Retrieved from [Link]
Sources
Technical Support Center: Stabilization of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride
Document ID: TSC-2026-01-IMID-STAB
Last Updated: January 18, 2026
Introduction
1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a valuable bifunctional molecule used in the synthesis of various pharmaceutical agents and specialty chemicals. Its structure, which combines a reactive chloroethyl group and a nucleophilic imidazole ring, makes it highly susceptible to self-initiated polymerization. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help researchers prevent, detect, and manage the polymerization of this compound, ensuring experimental success and material integrity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
The polymerization is primarily caused by an intramolecular cyclization followed by intermolecular nucleophilic attack. The process begins when the imidazole nitrogen, acting as an internal nucleophile, attacks the electrophilic carbon bearing the chlorine atom. This forms a highly strained and reactive aziridinium intermediate. This intermediate is then readily attacked by the nucleophilic imidazole ring of another monomer molecule, initiating a chain-reaction polymerization. The hydrochloride salt form is significantly more stable than the free base; deprotonation of the imidazole ring dramatically increases its nucleophilicity and accelerates the polymerization process.
Q2: What are the tell-tale signs of polymerization?
Researchers should be vigilant for the following indicators:
-
Physical Changes: A noticeable increase in the viscosity of solutions, progressing from a clear liquid to a thick, unpourable gel or the formation of a solid precipitate.
-
Spectroscopic Changes: In ¹H NMR, the characteristic peaks of the chloroethyl group (typically triplets around 3.8-4.5 ppm) will diminish or broaden, while new, broad signals corresponding to the polymer backbone will appear.
-
Chromatographic Changes: On HPLC or TLC, the peak corresponding to the monomer will decrease in area, while new peaks or a broad, unresolved hump corresponding to oligomers/polymers will appear, often at different retention times.
Q3: Which factors most significantly accelerate polymerization?
The key factors that can trigger or accelerate polymerization are:
-
Elevated pH (Basicity): Neutralizing the hydrochloride salt to the free base form is the most significant trigger. The free imidazole nitrogen is a much stronger nucleophile.
-
High Temperatures: Heat provides the activation energy needed for the initial intramolecular cyclization, accelerating the overall rate of polymerization.
-
High Concentrations: Increased monomer concentration raises the probability of intermolecular collisions, favoring polymer chain growth.
-
Solvent Choice: Protic solvents can sometimes stabilize the hydrochloride salt, while certain aprotic solvents may promote the formation of the reactive intermediate.
Part 2: Proactive Stabilization & Handling Protocols
Adherence to strict handling and storage protocols is the most effective strategy to prevent polymerization.
Protocol 2.1: Recommended Storage Conditions
Proper storage is the first line of defense against degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces thermal energy, slowing the rate of intramolecular cyclization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects from atmospheric moisture, which can affect pH and stability.[1][2] |
| Container | Tightly-sealed, amber glass vial | Prevents moisture ingress and protects from light, which can potentially catalyze degradation.[3][4] |
| State | Solid | The solid hydrochloride salt is the most stable form. Avoid storing in solution for extended periods. |
Protocol 2.2: pH Control During Experimental Use
Maintaining an acidic environment is critical to keep the imidazole ring protonated and non-nucleophilic.
Step-by-Step Protocol for Preparing an Aqueous Stock Solution:
-
Solvent Preparation: Use deionized water and adjust the pH to a range of 3.0-4.0 using dilute hydrochloric acid (HCl).
-
Dissolution: Slowly dissolve the this compound solid in the pre-acidified water at a low temperature (0-5°C, ice bath).
-
pH Verification: After dissolution, re-verify the pH of the solution and adjust if necessary.
-
Immediate Use: Use the solution immediately. Do not store aqueous solutions, even under acidic conditions, for more than a few hours. Studies on similar compounds show rapid decomposition at pH values greater than 6.[5]
Protocol 2.3: Solvent Selection for Reactions
If the reaction must be run under non-aqueous conditions, the choice of solvent is crucial.
-
Recommended: Aprotic, non-nucleophilic solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are generally preferred for reactions where the hydrochloride salt is carried through.
-
Use with Caution: Protic solvents like alcohols (methanol, ethanol) can potentially act as nucleophiles and compete in reactions, though they may help solvate the salt.
-
Avoid: Basic solvents (e.g., pyridine, triethylamine used as a solvent rather than a reagent) should be avoided as they will deprotonate the imidazole and induce rapid polymerization.
Part 3: Troubleshooting Guide
Issue: My solution became viscous and a precipitate formed during my reaction.
-
Probable Cause: Polymerization has occurred. This was likely triggered by the addition of a base, elevated temperature, or prolonged reaction time.
-
Immediate Action: Cease the reaction. Do not attempt to proceed.
-
Analysis: If possible, take an aliquot of the supernatant and analyze via ¹H NMR or HPLC to confirm the disappearance of the monomer and the presence of oligomers.
-
Prevention: Review your reaction conditions. If a base is required, can it be added slowly at a very low temperature? Can a non-nucleophilic, sterically hindered base be used? Can the reaction temperature be lowered?
Issue: My reaction yield is very low, and TLC/HPLC shows multiple new, closely-spaced spots/peaks.
-
Probable Cause: Oligomerization (formation of short-chain polymers) is likely occurring alongside your desired reaction.
-
Analysis: Use LC-MS to identify the masses of the new species. Oligomers will appear as repeating mass units corresponding to the monomer.
-
Prevention:
-
Reduce Concentration: Run the reaction at a higher dilution to disfavor intermolecular polymerization.
-
Shorten Reaction Time: Monitor the reaction closely (e.g., every 15-30 minutes) and quench it as soon as the starting material is consumed or the desired product formation plateaus.
-
Temperature Control: Ensure strict temperature control, avoiding any hot spots in the reaction vessel.
-
Part 4: Analytical Methods for Detection & Monitoring
Regularly assessing the purity of the starting material is crucial.
Method 4.1: ¹H NMR Spectroscopy
-
Procedure: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
What to Look For:
-
Pristine Monomer: Sharp, well-defined peaks corresponding to the chloroethyl group (e.g., -CH₂-Cl and -N-CH₂-) and the imidazole ring protons.
-
Onset of Polymerization: A decrease in the integral of the chloroethyl protons and the appearance of new, broad signals in the aliphatic region (typically 3.0-5.0 ppm), which are characteristic of the repeating units in a polymer backbone.
-
Method 4.2: High-Performance Liquid Chromatography (HPLC)
HPLC is excellent for quantifying the monomer and detecting the formation of oligomers.[6][7]
Example Protocol (Reverse-Phase):
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) (Solvent A) and Acetonitrile (0.1% Formic Acid) (Solvent B). Formic acid helps keep the imidazole protonated.[8]
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Detection: UV at 210 nm.
-
Analysis: The monomer should elute as a sharp, single peak. Oligomers will typically appear as a series of later-eluting, often broader peaks. Quantification can be achieved by integrating the monomer peak area against a standard curve.[6]
Part 5: Visualization of Mechanisms and Workflows
Polymerization Pathway
The diagram below illustrates the two-step mechanism that drives the polymerization of 1-(2-Chloroethyl)-2-methyl-1H-imidazole in its free base form.
Caption: Mechanism of polymerization and the role of pH in stabilization.
Workflow for Handling Incoming Material
This workflow ensures that the material's integrity is verified and maintained from the moment it is received.
Caption: Decision workflow for handling newly received compound.
References
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 2-Chloroethylamine hydrochloride. Retrieved January 18, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved January 18, 2026, from [Link]
-
Separations. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved January 18, 2026, from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Retrieved January 18, 2026, from [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. Retrieved January 18, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]
- 4. afgsci.com [afgsci.com]
- 5. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
"troubleshooting guide for low conversion rates with 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride"
Technical Support Center: 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
A Troubleshooting Guide for Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is showing very low conversion. What are the most likely causes?
Low conversion rates in alkylation reactions with this reagent often stem from a few critical factors:
-
Reagent Stability and Purity: The hydrochloride salt is generally stable.[1] However, the free base can be less stable, and both forms are hygroscopic, meaning they can absorb moisture from the air.[1] Water in the reaction can interfere with the nucleophile and reaction conditions. The purity of the starting material is also crucial, as impurities can introduce side reactions.
-
Inadequate Base: Since the starting material is a hydrochloride salt, a stoichiometric amount of base is required to neutralize the HCl and generate the free base form of the imidazole, which is the reactive species. An insufficient amount of base will result in a low concentration of the active nucleophile.
-
Poor Nucleophile Strength: The success of the reaction is highly dependent on the strength of the nucleophile you are using to displace the chloride.[2] Weak nucleophiles will react slowly, leading to low conversion, especially under mild conditions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters. The reaction may require heating to proceed at a reasonable rate. The choice of solvent can dramatically impact the solubility of reagents and the rate of S\N2 reactions.[3]
-
Side Reactions: Undesired side reactions can consume your starting material or product. For instance, if your substrate has multiple reactive sites, you may get a mixture of products.
Troubleshooting Workflow: A Systematic Approach
When faced with a low-yielding reaction, a systematic approach to identify the root cause is essential. The following workflow will guide you through a logical diagnostic process.
Caption: A step-by-step decision tree for troubleshooting low conversion rates.
In-Depth Troubleshooting Guides
Q2: How can I confirm the quality of my this compound?
-
Visual Inspection: The compound should be a white to off-white solid. Any significant discoloration could indicate decomposition.
-
Melting Point: While not always definitive, a sharp melting point close to the literature value can be an indicator of purity.
-
Spectroscopic Analysis: The most reliable methods are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H NMR: This will confirm the chemical structure and can reveal the presence of impurities.
-
LC-MS: Liquid chromatography-mass spectrometry can assess purity and identify any potential contaminants or degradation products.[4]
-
-
Storage Conditions: This reagent is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1]
Q3: What is the role of the base, and how do I choose the right one?
The 1-(2-Chloroethyl)-2-methyl-1H-imidazole is supplied as a hydrochloride salt, meaning the imidazole ring is protonated. For it to act as a nucleophile in an alkylation reaction (if the reaction is at the other nitrogen), or for the chloroethyl group to be the electrophile, the imidazole must be in its neutral, free-base form.
-
Stoichiometry: You need at least one equivalent of base to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization.
-
Base Strength: The base should be strong enough to deprotonate the imidazole hydrochloride but not so strong that it causes unwanted side reactions with your substrate or solvent.
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Can be difficult to remove during workup. |
| Potassium Carbonate | ~10.3 (second pKa) | DMF, Acetonitrile, Acetone | Heterogeneous, requires good stirring. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | A very strong, non-nucleophilic base. Use with caution. |
Q4: My reaction is still sluggish even with the correct base. How should I optimize the reaction conditions?
-
Solvent Choice: The solvent plays a critical role in S\N2 reactions.[3]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred for S\N2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[2]
-
Protic Solvents: Protic solvents like ethanol or water can hydrogen bond with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, slowing the reaction rate.[3]
-
-
Temperature: Many alkylation reactions require heat to overcome the activation energy barrier.
-
Stepwise Increase: If your reaction is not proceeding at room temperature, try increasing the temperature in increments (e.g., to 50 °C, then 80 °C).
-
Monitoring: Use TLC or LC-MS to monitor the reaction progress at each temperature to find the optimal balance between reaction rate and decomposition.[6]
-
-
Reaction Time: Some reactions are simply slow and require extended reaction times. Monitor the reaction over 24-48 hours to determine if it is proceeding to completion.
Q5: I've identified a side product. What are the common side reactions?
-
Elimination: If your substrate has a proton on the carbon adjacent to the chloroethyl group, an E2 elimination reaction can occur, especially with a strong, sterically hindered base, to form a vinyl imidazole derivative.
-
Dimerization/Polymerization: The product of your reaction might be nucleophilic enough to react with another molecule of this compound, leading to dimers or oligomers.[5] This is more likely at higher concentrations.
-
Reaction at Multiple Sites: If your nucleophile has more than one reactive site, you may obtain a mixture of products.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for the alkylation of a generic nucleophile (Nu-H) with this compound.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your nucleophile (Nu-H, 1.0 eq).[7]
-
Add this compound (1.1 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).[5]
-
Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a suitable concentration (typically 0.1-0.5 M).[8]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
If using a high-boiling solvent like DMF, it can often be removed under high vacuum. Alternatively, perform an aqueous workup by diluting with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.[9]
-
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting materials for comparison.
-
Elution: Develop the TLC plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give your product an Rf value of ~0.3-0.4.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
References
-
Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (2022). Google Patents.
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Four Factors Affecting SN2 Reactions - Nucleophilic Substitution Part 2. (2024). YouTube. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Drug Monitoring and Clinical Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
1H-Imidazole hydrochloride. (n.d.). Chemsrc. Retrieved from [Link]
-
1-Ethyl-2-methylimidazole, >98%. (n.d.). RoCo Global. Retrieved from [Link]
-
methyl chloride 1001. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hovione.com [hovione.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for experiments involving 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the nuanced reactivity of this versatile compound. As Senior Application Scientists, we understand that success in the lab is not just about following steps, but about understanding the underlying chemical principles. This guide is structured to provide that critical insight.
Understanding the Core Reactivity: A Balancing Act
This compound is a bifunctional molecule with two primary reactive sites: the imidazole ring nitrogen and the chloroethyl side chain. The interplay between these sites, heavily influenced by the strength of the base employed, dictates the reaction outcome. The initial deprotonation of the imidazole ring is a prerequisite for its participation in nucleophilic reactions. Given that the pKa of an imidazolium ion is approximately 7, a base is required to neutralize the hydrochloride and deprotonate the imidazole ring itself (pKa ≈ 14-14.5) to generate the reactive neutral imidazole or the imidazolide anion.
The choice of base is paramount as it governs the competition between three primary reaction pathways:
-
Intermolecular Nucleophilic Substitution (Sₙ2): The deprotonated imidazole nitrogen of one molecule can attack the electrophilic carbon of the chloroethyl group of another molecule, leading to dimerization or polymerization. Alternatively, an external nucleophile can be alkylated.
-
Intramolecular Cyclization: The deprotonated imidazole nitrogen can potentially attack the chloroethyl group within the same molecule, leading to a strained cyclized product. However, this is generally less favorable.
-
Elimination (E2): A strong base can abstract a proton from the carbon adjacent to the chlorine atom, leading to the formation of 1-vinyl-2-methyl-1H-imidazole.
This guide will focus on troubleshooting the desired intermolecular nucleophilic substitution reactions while mitigating the undesired elimination pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during reactions with this compound.
Q1: My N-alkylation reaction with a strong base like sodium hydroxide is giving a low yield of the desired product and a significant amount of a volatile byproduct. What is happening?
A1: You are likely observing a competition between the desired Sₙ2 reaction and an E2 elimination side reaction. Strong, sterically unhindered bases like sodium hydroxide can readily abstract a proton from the carbon adjacent to the chlorine, leading to the formation of 1-vinyl-2-methyl-1H-imidazole. This vinylimidazole is often more volatile than the starting material or the desired product, which can complicate isolation and purification.
Troubleshooting Steps:
-
Base Selection: Switch to a weaker, non-nucleophilic base. Carbonates such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. These bases are strong enough to deprotonate the imidazole but are generally not basic enough to promote significant E2 elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMF to facilitate the Sₙ2 reaction.
Q2: I am trying to perform an N-alkylation with a secondary amine as the nucleophile in the presence of potassium carbonate, but the reaction is very slow. Can I use a stronger base to speed it up?
A2: While a stronger base would increase the rate of deprotonation of the imidazole, it would also significantly increase the rate of the competing E2 elimination, likely leading to a lower yield of your desired product.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Instead of a stronger base, try increasing the reaction temperature moderately (e.g., from room temperature to 50-60 °C) and monitor the reaction progress carefully by TLC or LC-MS.
-
Increase Nucleophile Concentration: Using a slight excess of the secondary amine can help to favor the intermolecular Sₙ2 reaction.
-
Consider a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to enhance the reaction rate when using inorganic bases like potassium carbonate in a two-phase system.
Q3: After running my reaction with sodium carbonate, I am having trouble purifying my product from the unreacted starting material and inorganic salts. What is the recommended work-up procedure?
A3: A standard acid-base extraction is typically effective for purifying N-alkylated imidazole derivatives.
Recommended Work-up Protocol:
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and quench with water. Dilute with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your N-alkylated product, being basic, should move into the aqueous layer as its hydrochloride salt, while unreacted starting material and non-basic impurities may remain in the organic layer.
-
Basify and Extract: Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to a pH > 8. This will deprotonate your product, making it soluble in organic solvents.
-
Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Weak Base (e.g., Potassium Carbonate)
This protocol is designed to favor the Sₙ2 reaction while minimizing elimination.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine, thiol, or other nucleophilic species)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile or DMF to the flask.
-
Add the nucleophile (1.0 - 1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography or acid-base extraction as described in the FAQ section.
Mechanistic Insights: The Role of Base Strength
The choice of base directly influences the predominant reaction mechanism.
Caption: Influence of base strength on reaction pathways.
Weak Bases (e.g., K₂CO₃, Na₂CO₃): These bases are sufficiently strong to deprotonate the imidazole ring, forming the neutral imidazole which is a good nucleophile. However, they are generally not basic enough to efficiently abstract the less acidic proton on the carbon adjacent to the chlorine. This kinetically favors the Sₙ2 pathway.
Strong Bases (e.g., NaOH, KOH, KOtBu): These bases will rapidly and completely deprotonate the imidazole. More importantly, their high basicity significantly increases the rate of the E2 elimination reaction. For primary alkyl halides like the chloroethyl group, a strong, sterically unhindered base will favor elimination.
Data Summary
| Base | Base Strength | Primary Expected Reaction | Common Side Reactions | Recommended Use Case |
| K₂CO₃ / Na₂CO₃ | Weak | Sₙ2 (N-Alkylation) | Minimal elimination | General N-alkylation with various nucleophiles. |
| Triethylamine (NEt₃) | Weak | Sₙ2 (N-Alkylation) | Minimal elimination | When a soluble organic base is preferred. |
| NaOH / KOH | Strong | E2 (Elimination) | Sₙ2 (N-Alkylation) | Synthesis of 1-vinyl-2-methyl-1H-imidazole. |
| NaH / KOtBu | Very Strong | E2 (Elimination) | Sₙ2 (N-Alkylation) | When complete and rapid elimination is desired. |
Conclusion
The reactivity of this compound is a classic example of the delicate balance between substitution and elimination reactions. The key to successfully steering the reaction towards the desired N-alkylation product lies in the judicious choice of base. By understanding the principles outlined in this guide and carefully selecting reaction conditions, researchers can effectively control the outcome of their experiments and achieve their synthetic goals.
References
-
Wikipedia. (n.d.). 1-Vinylimidazole. Retrieved from [Link]
-
LibreTexts. (2019). 10.1: An Overview of Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
- Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Arkivoc, 2012(5), 1516-1526.
"column chromatography techniques for purifying imidazole compounds"
Imidazole Compound Purification: A Technical Support Guide
Welcome to the Technical Support Center for the purification of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile N-heterocycles. Here, we address common issues in a direct question-and-answer format, grounding our advice in fundamental chromatographic principles to empower you to solve not just the problem at hand, but future challenges as well.
Section 1: Frequently Asked Questions - Foundational Knowledge
Q1: Why is the column chromatography of imidazole derivatives often so challenging?
A1: The difficulty primarily stems from the chemical nature of the imidazole ring itself. It possesses a basic nitrogen atom (the pKa of the conjugate acid is ~7), which leads to strong, undesirable interactions with the stationary phase.[1]
-
Interaction with Silica Gel: Standard silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface.[1] The basic nitrogen of the imidazole ring can interact strongly with these acidic sites, leading to several common problems:
-
Peak Tailing/Streaking: A portion of the compound binds too strongly, smearing it down the column and resulting in broad, asymmetric peaks with poor resolution.[1][2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute, causing significant loss of material and low recovery.[1]
-
-
Polarity: Imidazole compounds are often polar, which can complicate the choice of mobile phase, especially when trying to separate them from other polar impurities.
-
Metal Chelation: The imidazole ring is a known ligand for various metal ions. Trace metals in the silica gel can lead to chelation, further complicating elution and potentially degrading the compound.
Q2: What is the best stationary phase to start with for purifying an imidazole compound?
A2: The choice of stationary phase is critical and depends on the specific properties of your compound and its impurities.
-
Modified Silica Gel (First Choice for Most Cases): Standard silica gel is often the most accessible and provides high resolving power. The key is to mitigate the issues caused by its acidity. This is typically done by adding a basic modifier to the mobile phase, such as 0.1-1% triethylamine (TEA) or ammonia in methanol.[1][2][3] This modifier neutralizes the acidic silanol sites, preventing strong interactions with your basic compound and dramatically improving peak shape.[1][4]
-
Neutral or Basic Alumina (Excellent Alternative): For highly basic imidazoles or when a basic modifier is incompatible with your compound, alumina is a superior choice.[2][5] Neutral alumina (pH ~7) or basic alumina (pH ~10) eliminates the strong acidic interactions that cause tailing on silica.[5][6][7][8] This often removes the need for a mobile phase additive, simplifying downstream solvent removal.[5]
-
Reversed-Phase (RP) Silica (For Polar Compounds): If your imidazole derivative is highly polar and water-soluble, it may not be retained well on normal-phase media. In these cases, reversed-phase chromatography (e.g., using a C18 column) is the method of choice.[2][9][10] Here, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and the most polar compounds elute first.[7][9][10]
Table 1: Comparison of Stationary Phases for Imidazole Purification
| Stationary Phase | Primary Use Case | Advantages | Disadvantages |
| Silica Gel | General purpose, good for moderately polar, non-acid sensitive imidazoles. | High resolution, widely available, well-understood. | Acidic surface causes tailing/loss of basic compounds without modification.[1] |
| Neutral Alumina | Purification of basic or acid-sensitive imidazoles.[5][6][7] | Eliminates need for basic modifiers, prevents tailing of bases.[5] | Can be less resolving than silica for some compounds; may catalyze reactions.[6] |
| Reversed-Phase (C18) | Highly polar, water-soluble imidazole derivatives. | Excellent for polar analytes, compatible with aqueous mobile phases. | Less suitable for non-polar compounds; may require buffers for pH control.[10] |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is designed to help you diagnose and solve specific experimental issues.
Problem: My compound is streaking down the column, resulting in broad peaks and impure fractions.
Cause: This is the classic sign of strong interaction between your basic imidazole and the acidic silanol groups on the silica gel.[1] This leads to a phenomenon called "peak tailing."
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Incorporate 0.1-1% triethylamine (TEA) or a 10% ammonia in methanol solution into your eluent.[2][7]
-
How it Works: The basic additive preferentially binds to the acidic silanol sites on the silica, effectively "masking" them from your imidazole compound.[4] This allows your compound to travel through the column without excessive interaction, resulting in sharp, symmetrical peaks.
-
Self-Validation Check: Before running the column, spot your crude mixture on a TLC plate. Develop one plate in your chosen solvent system (e.g., 50% Ethyl Acetate/Hexane) and a second plate in the same system with 1% TEA added. A significant improvement in the spot shape (from a comet-like streak to a tight circle) on the second plate validates this approach.
-
-
Switch to a Neutral Stationary Phase: If adding a modifier is not effective or desirable (e.g., if your compound is unstable to bases or if removing TEA post-purification is problematic), switch to neutral alumina.[5][8]
Problem: My purification yield is very low. I'm losing most of my compound on the column.
Cause: This is likely due to irreversible adsorption of your compound to the stationary phase or on-column decomposition.[1]
Solutions:
-
Deactivate the Silica Gel: Before running the column, you can pre-treat the silica to reduce its acidity. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine.[11] Discard this initial solvent flush before loading your sample.
-
Use Dry Loading: Loading the sample in a highly polar or basic solvent can cause it to bind irreversibly at the top of the column. Instead, use a "dry loading" technique.[2][12]
-
Protocol: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully layer this powder on top of your packed column. This technique introduces the sample in a highly uniform, thin band, often leading to sharper peaks and better recovery.[2]
-
-
Check for Compound Stability: Your imidazole derivative might be unstable on acidic silica.
-
Self-Validation Check: Perform a 2D TLC analysis. Spot your compound in one corner of a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If a new spot appears in addition to the original on the diagonal, it indicates decomposition on the silica.[13] In this case, switching to neutral alumina is the best course of action.[13]
-
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
A decision tree to guide researchers from problem to solution.
Caption: A decision-making workflow for troubleshooting peak tailing.
Section 3: Key Experimental Protocols
Protocol 1: Flash Chromatography of an Imidazole Derivative on Silica Gel with a Basic Modifier
This protocol outlines a standard procedure for purifying a moderately polar, basic imidazole compound.
-
Solvent System Selection (TLC):
-
Develop a solvent system (e.g., Ethyl Acetate/Hexanes or Methanol/Dichloromethane) that gives your desired compound an Rf value of ~0.25-0.35 on a silica gel TLC plate.
-
Add 0.5-1% triethylamine (TEA) to the chosen solvent system to improve spot shape. This will be your mobile phase.[2]
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).
-
Prepare a slurry of silica gel in your mobile phase (with TEA).
-
Pour the slurry into the column and use gentle pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Load Recommended):
-
Dissolve your crude material (e.g., 200 mg) in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add ~500 mg of silica gel to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure (flash chromatography).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator. Note that removing the last traces of TEA may require placing the sample under high vacuum overnight.[5]
-
Diagram 2: General Workflow for Imidazole Purification
An overview of the entire purification process from start to finish.
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Validation & Comparative
"1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride vs other alkylating agents"
A Comparative Guide to 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride and Other Alkylating Agents for Researchers in Drug Development
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of this compound with other established alkylating agents used in oncology research and development. We will delve into the structural nuances, mechanistic differences, and the experimental methodologies required for a thorough evaluation of these cytotoxic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of DNA alkylating agents and the rationale behind selecting appropriate candidates for further investigation.
Introduction to Alkylating Agents in Oncology
Alkylating agents represent one of the earliest and most significant classes of cancer chemotherapeutics.[1][2] Their fundamental mechanism of action involves the covalent attachment of an alkyl group to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[3][4] This modification of DNA, particularly at the N7 position of guanine, can lead to a cascade of cytotoxic events, including DNA strand breaks, abnormal base pairing, and the formation of inter- and intra-strand cross-links.[3][5] Ultimately, this damage disrupts DNA replication and transcription, triggering cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[6][7]
The clinical utility of alkylating agents is a balance between their potent anti-tumor activity and their significant side effects, which stem from a lack of specificity for cancer cells.[8] Modern research focuses on developing novel alkylating agents with improved therapeutic indices, either through enhanced tumor targeting or by exploiting specific vulnerabilities in cancer cell DNA repair pathways.
In this context, this compound emerges as a compound of interest. While not as extensively characterized as classical nitrogen mustards or temozolomide, its structure, featuring a reactive chloroethyl group appended to a biologically relevant imidazole scaffold, suggests potential as an alkylating agent. This guide will compare its putative mechanism and properties against well-established agents like Chlorambucil and Temozolomide.
Structural and Mechanistic Comparison of Alkylating Agents
The reactivity, selectivity, and overall biological effect of an alkylating agent are intrinsically linked to its chemical structure. Below, we compare the structure of this compound with that of Chlorambucil, a classical nitrogen mustard, and Temozolomide, a modern methylating agent.
Chemical Structures
Caption: Chemical structures of the compared alkylating agents.
Mechanism of Action: Established vs. Putative
Nitrogen Mustards (e.g., Chlorambucil): Nitrogen mustards are bifunctional alkylating agents, meaning they possess two reactive chloroethyl groups.[6] Their mechanism is initiated by an intramolecular cyclization, where the nitrogen atom attacks the γ-carbon of one of the chloroethyl side chains, displacing the chloride ion to form a highly reactive aziridinium (ethyleneiminium) ion.[9][10] This electrophilic intermediate is then attacked by a nucleophilic site on DNA, most commonly the N7 of guanine.[9][11] The process can be repeated with the second chloroethyl arm, leading to the formation of DNA interstrand cross-links, which are particularly cytotoxic lesions as they prevent the separation of DNA strands required for replication.[5][9]
Caption: Activation and DNA methylation by Temozolomide.
This compound (Putative Mechanism): Based on its structure, this compound is a monofunctional alkylating agent. It possesses a single chloroethyl group, which is the hallmark of many alkylating agents. The mechanism is likely analogous to the first step of nitrogen mustard action. The imidazole nitrogen could facilitate the formation of a reactive aziridinium-like intermediate or the direct displacement of the chloride by a DNA nucleophile.
However, the electronic properties of the imidazole ring, being less electron-rich than the aliphatic amine in mechlorethamine or the aniline-like nitrogen in chlorambucil, may influence the rate of activation. A computational study on nitrogen mustards highlighted that the basicity of the nitrogen atom is crucial for the ease of aziridinium ion formation; less basic nitrogens lead to slower activation. [10]Therefore, 1-(2-Chloroethyl)-2-methyl-1H-imidazole might be less reactive than classical nitrogen mustards. As a monofunctional agent, it would form mono-adducts on DNA rather than cross-links. [12]While less cytotoxic than cross-links, mono-adducts can still stall replication forks and induce apoptosis if present in sufficient numbers.
Comparative Performance Data
The efficacy of an alkylating agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. Lower IC50 values indicate greater potency. The table below summarizes reported IC50 values for established alkylating agents across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Selected Alkylating Agents
| Alkylating Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorambucil | A549 (Lung) | 25 - 50 | [3] |
| MCF7 (Breast) | 10 - 25 | [3] | |
| HCT116 (Colon) | > 50 | [3] | |
| Temozolomide | U87 MG (Glioblastoma, MGMT-) | 50 - 100 | [13] |
| T98G (Glioblastoma, MGMT+) | > 500 | [13] | |
| Melphalan | RPMI 8226 (Myeloma) | 1 - 5 | [14] |
| Cisplatin | A2780 (Ovarian) | 1 - 2 | [15] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time) and can vary between studies. The data presented are for comparative purposes.
No published cytotoxicity data for this compound is currently available. Determining its IC50 across a panel of cancer cell lines with varying DNA repair capacities would be a critical first step in its evaluation.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel compound like this compound against established alkylating agents, standardized, well-controlled in vitro assays are essential. Below are detailed protocols for two fundamental experiments.
Protocol 1: Cell Viability Assay for Cytotoxicity (IC50) Determination
This protocol uses a standard luminescence-based assay to measure ATP content as an indicator of cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of alkylating agents on a selected cancer cell line and calculate the IC50 value for each compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, white-walled tissue culture plates
-
Alkylating agents (dissolved in an appropriate solvent like DMSO or PBS)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Cell Seeding: a. Trypsinize and count cells, then resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL. b. Dispense 100 µL of the cell suspension into each well of the 96-well plate (5,000 cells/well). c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of each alkylating agent in complete medium. A typical starting point is a 2-fold dilution series over 10 points, starting from 200 µM. b. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only). c. Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control solution. d. Incubate the plate for a further 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
Viability Measurement: a. Equilibrate the plate and the luminescent assay reagent to room temperature for 30 minutes. b. Add 100 µL of the assay reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data by setting the average luminescence from the vehicle control wells to 100% viability. b. Plot the normalized viability (%) against the logarithm of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Caption: Workflow for the cell viability and IC50 determination assay.
Protocol 2: Gel-Based DNA Alkylation and Repair Assay (alk-BER Assay)
This protocol is adapted from a method to directly measure methyl DNA adducts in genomic DNA and can be used to assess the DNA-damaging potential of an alkylating agent. [16][17] Objective: To quantify the level of DNA alkylation in cells treated with an alkylating agent and to assess the cell's capacity to repair this damage.
Materials:
-
Cells treated with the alkylating agent for a defined period.
-
Genomic DNA isolation kit.
-
DNA repair enzymes: Alkyl-N-purine DNA glycosylase (AAG) and AP endonuclease 1 (APE1).
-
Alkaline agarose gel electrophoresis system.
-
DNA stain (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Cell Treatment and DNA Isolation: a. Treat cultured cells with a specific concentration of the alkylating agent (e.g., the IC50 value) for a short period (e.g., 1 hour). b. For repair studies, wash the cells to remove the drug and re-incubate in fresh medium for various time points (e.g., 1, 3, 6, 24 hours). c. Harvest the cells at each time point and immediately isolate high-quality genomic DNA using a commercial kit.
-
Enzymatic Conversion of Adducts to Strand Breaks: a. For each DNA sample, set up two reactions: one with and one without the repair enzymes. b. In the "+ enzyme" tube, incubate a fixed amount of genomic DNA (e.g., 1 µg) with AAG and APE1 enzymes in their appropriate buffer. These enzymes will recognize alkylated bases (specifically N7-methylguanine and N3-methyladenine) and create a single-strand break (SSB) at that site. [16] c. Incubate both tubes at 37°C for 1 hour.
-
Alkaline Agarose Gel Electrophoresis: a. Prepare a 0.7% agarose gel in an alkaline electrophoresis buffer (e.g., 50 mM NaOH, 1 mM EDTA). The alkaline condition denatures the DNA, separating the strands. b. Load the enzyme-treated and untreated DNA samples mixed with an alkaline loading buffer. c. Run the gel at a low voltage (e.g., 1 V/cm) overnight in a cold room to separate the DNA fragments. DNA containing SSBs will migrate faster as smaller fragments.
-
Quantification and Analysis: a. Neutralize the gel and stain with a fluorescent DNA dye. b. Image the gel using a gel documentation system. c. Quantify the amount of DNA in each lane. The decrease in the intensity of the high-molecular-weight DNA band in the enzyme-treated lane compared to the untreated lane is proportional to the number of alkylation-induced SSBs. d. By comparing the amount of damage immediately after treatment with the damage at later time points, the rate of DNA repair can be determined.
Conclusion and Future Directions
This compound presents a chemical structure indicative of a monofunctional DNA alkylating agent. Its potential efficacy and mechanism of action, while inferred from its structure, require rigorous experimental validation. In comparison to bifunctional nitrogen mustards like Chlorambucil, it is expected to be less potent due to its inability to form DNA interstrand cross-links. Its reactivity may also be lower due to the electronic nature of the imidazole ring. Compared to Temozolomide, it induces a different type of DNA lesion (chloroethyl adduct vs. methyl adduct), which would be processed differently by the cell's DNA repair machinery, potentially offering a different spectrum of activity and resistance profile.
For drug development professionals, the critical next steps in evaluating this compound would be:
-
Comprehensive Cytotoxicity Screening: Determine IC50 values across a diverse panel of cancer cell lines, including those with known defects in DNA repair pathways (e.g., MGMT-deficient, BRCA-deficient).
-
Mechanistic Validation: Employ assays like the alk-BER protocol to confirm direct DNA alkylation. Further analysis using mass spectrometry could identify the specific DNA adducts formed. [18]3. Selectivity and Toxicity Profiling: Assess the cytotoxicity towards non-cancerous cell lines to establish a preliminary therapeutic index.
By following a logical and systematic evaluation process, the true potential of novel alkylating agents like this compound can be accurately determined, paving the way for the development of more effective and safer cancer therapies.
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Zhang, J., Stevens, M. F., & Laughton, C. A. (2012). Temozolomide: mechanisms of action, repair and resistance. British journal of cancer, 106(6), 1029-1034. [Link]
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Wikipedia. (2024). Chlorambucil. [Link]
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Wikipedia. (2024). Temozolomide. [Link]
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National Center for Biotechnology Information. (n.d.). Chlorambucil. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. [Link]
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Volpe, D. A., et al. (2003). Myeloid clonogenic assays for comparison of the in vitro toxicity of alkylating agents. Toxicology in Vitro, 17(3), 271-277. [Link]
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Colvin, M. (2019). The Nitrogen Mustards. Pharmacology & therapeutics, 200, 63-67. [Link]
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Singh, R., et al. (2018). Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. European journal of medicinal chemistry, 151, 401-433. [Link]
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De Vetta, M., et al. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Journal of chemical theory and computation, 8(7), 2381-2392. [Link]
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City of Hope. (2023). 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. [Link]
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Sledz, P., et al. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific reports, 11(1), 1-13. [Link]
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Oncohema Key. (2016). Alkylating Agents. [Link]
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Marinescu, M., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International journal of molecular sciences, 24(13), 10831. [Link]
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Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer research, 49(21), 5949-5953. [Link]
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Lown, J. W., et al. (1993). In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin. Journal of medicinal chemistry, 36(8), 968-976. [Link]
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Gilar, M., et al. (1998). procedure for selective DNA alkylation and detection by mass spectrometry. Nucleic acids research, 26(24), 5732-5738. [Link]
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Sledz, P., et al. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports, 11(1), 16039. [Link]
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ResearchGate. (2021). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. [Link]
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Wang, Y. (2023). Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. DNA Repair, 125, 103487. [Link]
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National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. [Link]
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ResearchGate. (2014). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
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PubChem. (n.d.). 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1). [Link]
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National Center for Biotechnology Information. (2024). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. [Link]
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Wikipedia. (2024). 2-Methylimidazole. [Link]
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Chloroethyl vs. Bromoethyl Imidazoles: A Comparative Guide to Reactivity in Bioconjugation and Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of their synthetic endeavors. Among the vast arsenal of chemical tools, haloalkyl imidazoles serve as critical building blocks, particularly in the realm of bioconjugation and the synthesis of pharmacologically active molecules. The imidazole moiety itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a reactive haloethyl side chain transforms this versatile heterocycle into a potent alkylating agent, capable of forming stable covalent bonds with a variety of nucleophiles.
This guide provides an in-depth comparison of the reactivity of two commonly employed haloethyl imidazoles: 1-(2-chloroethyl)imidazole and 1-(2-bromoethyl)imidazole. We will delve into the fundamental chemical principles governing their reactivity, present a framework for their experimental comparison, and offer practical insights to aid in the selection of the optimal reagent for your specific application.
The Decisive Factor: Leaving Group Ability
The primary reaction of interest when employing chloroethyl and bromoethyl imidazoles is nucleophilic substitution, most commonly proceeding through a bimolecular (SN2) mechanism. In this reaction, a nucleophile attacks the electrophilic carbon atom attached to the halogen, displacing the halide ion, referred to as the leaving group. The efficiency of this process is critically dependent on the ability of the leaving group to depart.
A good leaving group is a species that is stable on its own, which generally correlates with it being a weak base. When comparing the halide ions, bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is due to several factors:
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. This means its electron cloud is more easily distorted, which helps to stabilize the partial negative charge that develops in the transition state of an SN2 reaction.
-
Basicity: Bromide is the conjugate base of a stronger acid (HBr) compared to chloride (HCl). Consequently, bromide is a weaker base and more stable as an anion in solution, making it more willing to accept the electron pair from the carbon-halogen bond.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to break the C-Br bond, leading to a lower activation energy for the reaction.
Comparative Data Overview
The following table summarizes the key properties of chloroethyl and bromoethyl imidazoles and their expected relative reactivity in N-alkylation reactions.
| Feature | 1-(2-Chloroethyl)imidazole | 1-(2-Bromoethyl)imidazole | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a weaker base and more stable anion. |
| C-X Bond Strength | Stronger | Weaker | Greater orbital overlap in the C-Cl bond. |
| Polarizability of X | Lower | Higher | Bromine has a larger, more diffuse electron cloud. |
| Expected Reactivity | Lower | Higher | Better leaving group ability of bromide. |
| Stability/Shelf-life | Generally higher | Generally lower | Higher reactivity can lead to slower degradation over time. |
| Cost | Typically lower | Typically higher | Brominated reagents are often more expensive to produce. |
Reaction Mechanism and Workflow
The N-alkylation of a nucleophile (Nu:) with a 1-(2-haloethyl)imidazole proceeds via an SN2 mechanism. The reaction is bimolecular, meaning the rate depends on the concentration of both the nucleophile and the haloethyl imidazole.
Caption: SN2 mechanism for the alkylation of a nucleophile with a 1-(2-haloethyl)imidazole.
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of chloroethyl and bromoethyl imidazoles, a well-controlled kinetic study is essential. The following protocol outlines a robust method for comparing the rates of N-alkylation of a model nucleophile, such as 4-nitroaniline, which has a distinct UV-Vis chromophore, facilitating analysis by HPLC.
Materials
-
1-(2-Chloroethyl)imidazole hydrochloride
-
1-(2-Bromoethyl)imidazole hydrobromide
-
4-Nitroaniline
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stir bars
-
Constant temperature bath
-
HPLC system with a UV detector
-
Syringes and syringe filters (0.45 µm)
Experimental Workflow
Caption: Experimental workflow for the comparative kinetic analysis.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 0.1 M stock solution of 4-nitroaniline in acetonitrile.
-
Prepare separate 0.1 M stock solutions of 1-(2-chloroethyl)imidazole hydrochloride and 1-(2-bromoethyl)imidazole hydrobromide in acetonitrile. Neutralize these solutions by adding a molar equivalent of a non-nucleophilic base, such as a hindered amine, to generate the free base of the haloethyl imidazole.
-
-
Reaction Setup:
-
In two separate round-bottom flasks, place a magnetic stir bar and add a calculated volume of the 4-nitroaniline stock solution and acetonitrile to achieve a final concentration of 0.01 M 4-nitroaniline in the desired reaction volume.
-
Place the flasks in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C) and allow the solutions to equilibrate for 15 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reactions, simultaneously add a calculated volume of the neutralized 1-(2-chloroethyl)imidazole and 1-(2-bromoethyl)imidazole stock solutions to their respective flasks to achieve a final concentration of 0.01 M.
-
Start a timer immediately upon addition.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the starting materials (4-nitroaniline, 1-(2-haloethyl)imidazole) from the N-alkylated product. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[5][6]
-
Monitor the elution profile at a wavelength where 4-nitroaniline and the product have strong absorbance (e.g., 380 nm).
-
Inject the quenched and filtered samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of the 4-nitroaniline reactant and the N-alkylated product at each time point.
-
Generate a calibration curve for 4-nitroaniline to convert peak areas to concentrations.
-
Plot the concentration of 4-nitroaniline versus time for both reactions.
-
Determine the initial reaction rate for each reaction from the initial slope of the concentration vs. time plot. The reaction with the steeper initial slope is the faster reaction.
-
Interpreting the Results and Making an Informed Decision
The experimental data will almost certainly confirm that the reaction with 1-(2-bromoethyl)imidazole proceeds at a significantly faster rate than with its chloro- counterpart. This has several practical implications for the researcher:
-
For rapid and efficient reactions: When high throughput or short reaction times are critical, 1-(2-bromoethyl)imidazole is the superior choice.
-
For reactions with less reactive nucleophiles: The higher reactivity of the bromo- derivative may be necessary to achieve a reasonable yield when reacting with a weak nucleophile.
-
For controlled or stepwise reactions: The lower reactivity of 1-(2-chloroethyl)imidazole can be advantageous in situations where a more controlled reaction is desired, or in cases where multiple reactive sites are present in the nucleophile and selectivity is a concern.
-
Cost and stability considerations: For large-scale syntheses where cost is a major factor, the less expensive 1-(2-chloroethyl)imidazole may be preferred, provided the longer reaction times and potentially lower yields are acceptable. Its greater stability may also be a benefit for long-term storage.
Conclusion
The choice between chloroethyl and bromoethyl imidazoles is a classic example of the trade-off between reactivity, stability, and cost in chemical synthesis. The superior leaving group ability of bromide makes 1-(2-bromoethyl)imidazole the more reactive and often more efficient alkylating agent. However, the lower cost and greater stability of 1-(2-chloroethyl)imidazole make it a viable and sometimes preferable alternative for specific applications. By understanding the underlying chemical principles and, where necessary, performing a straightforward comparative analysis as outlined in this guide, researchers can make an informed decision to select the optimal reagent to advance their research and development goals.
References
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- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review on the anticancer and pharmacological properties of novel imidazole derivatives. Journal of medicinal chemistry, 57(11), 4531–4561.
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Jenkins, T. C., Naylor, M. A., O'Neill, P., Threadgill, M. D., Cole, S., Stratford, I. J., ... & Stier, M. A. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins. Journal of medicinal chemistry, 33(9), 2603–2610. Available from: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
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-
Gabov, I. S., Khamidullina, L. A., Puzyrev, I. S., Ezhikova, M. A., Kodess, M. I., & Pestova, A. V. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086. Available from: [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. Available from: [Link]
-
El-Kassem, L. T. A., & El-Sherif, Z. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5939. Available from: [Link]
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- 3. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to the Structural Confirmation of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount in drug development. Imidazole-based compounds, in particular, are prevalent scaffolds in medicinal chemistry, known for a wide array of biological activities.[1][2] The subject of this guide, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride, is a key building block whose precise structure must be unequivocally confirmed to ensure the desired outcome in subsequent synthetic steps and the safety and efficacy of the final product.
This guide will walk you through a multi-faceted spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build an unassailable case for the structure of this compound.
The Spectroscopic Fingerprint: Predicted Data Summary
For a rapid comparative overview, the following table summarizes the predicted spectroscopic data for this compound. The subsequent sections will provide a detailed rationale for these predictions, grounded in data from analogous compounds and fundamental spectroscopic principles.
| Spectroscopic Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm (s, 3H, -CH₃), ~4.0 ppm (t, 2H, -CH₂-Cl), ~4.5 ppm (t, 2H, N-CH₂-), ~7.5 ppm (d, 1H, Imidazole H4/H5), ~7.6 ppm (d, 1H, Imidazole H4/H5), ~10-12 ppm (br s, 1H, N-H⁺) |
| ¹³C NMR | Chemical Shift (δ) | ~12 ppm (-CH₃), ~42 ppm (-CH₂-Cl), ~50 ppm (N-CH₂-), ~120 ppm (Imidazole C4/C5), ~125 ppm (Imidazole C4/C5), ~145 ppm (Imidazole C2) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 144/146 (approx. 3:1 ratio) for the free base |
| Key Fragments | m/z 109, m/z 81, m/z 42 | |
| FTIR Spectroscopy | Key Absorptions (cm⁻¹) | ~3100-3000 (C-H aromatic stretch), ~2900-2800 (C-H aliphatic stretch), ~1600-1500 (C=N and C=C ring stretch), Broadband ~2700-2400 (N⁺-H stretch), ~750-650 (C-Cl stretch) |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
The predicted ¹H NMR spectrum provides a proton-by-proton confirmation of the structure. The chemical shifts are influenced by the electronic environment of each proton.
-
Methyl Protons (-CH₃): A singlet peak is expected around δ 2.6 ppm . The deshielding effect of the imidazole ring will shift this peak slightly downfield compared to a simple alkyl methyl group.
-
Chloroethyl Protons (-CH₂-CH₂-Cl): This will appear as two triplets due to mutual coupling. The methylene group attached to the chlorine (-CH₂-Cl) is expected around δ 4.0 ppm , being significantly deshielded by the electronegative chlorine atom. The methylene group attached to the imidazole nitrogen (N-CH₂-) is predicted around δ 4.5 ppm . The electron-withdrawing nature of the positively charged imidazolium ring leads to a downfield shift.
-
Imidazole Ring Protons (H4 and H5): These protons will appear as doublets in the aromatic region, predicted around δ 7.5 and 7.6 ppm . Their exact shifts can be influenced by the solvent and the anisotropic effects of the ring.[2]
-
Imidazolium Proton (N-H⁺): The protonation of the second nitrogen to form the hydrochloride salt will give rise to a broad singlet in the downfield region, typically between δ 10-12 ppm . The broadness is due to chemical exchange with any residual water in the solvent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the N-H⁺ proton, which would be exchanged in D₂O.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
¹³C NMR complements the ¹H NMR data by providing information about the carbon framework.
-
Methyl Carbon (-CH₃): Expected to appear in the aliphatic region, around δ 12 ppm .
-
Chloroethyl Carbons (-CH₂-CH₂-Cl): The carbon attached to chlorine (-CH₂-Cl) will be significantly deshielded, appearing around δ 42 ppm . The carbon attached to the nitrogen (N-CH₂-) will be further downfield due to the influence of the imidazolium ring, predicted around δ 50 ppm .
-
Imidazole Ring Carbons: The C4 and C5 carbons are expected in the range of δ 120-125 ppm . The C2 carbon, being adjacent to two nitrogen atoms, will be the most deshielded of the ring carbons, appearing around δ 145 ppm .
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, we would typically analyze the free base, as the hydrochloride salt is not volatile.
-
Molecular Ion (M⁺): The free base, 1-(2-Chloroethyl)-2-methyl-1H-imidazole, has a molecular formula of C₆H₉ClN₂. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 144 and 146 with a characteristic 3:1 intensity ratio .[3]
-
Key Fragmentation Pathways:
-
Loss of a chlorine radical (•Cl): This would result in a fragment at m/z 109 .
-
Cleavage of the ethyl chain: Loss of the chloroethyl group could lead to a fragment corresponding to the 2-methylimidazolium cation at m/z 81 .
-
Loss of ethylene from the chloroethyl side chain: A common fragmentation for ethyl-substituted compounds, leading to a fragment at m/z 42 (CH₂=CH₂).
-
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the free base (obtained by neutralizing the hydrochloride salt) in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce the fragmentation pathways, which should be consistent with the proposed structure.
Relationship between Structure and MS Data
Caption: Key fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple method to identify the presence of key functional groups.
-
C-H Stretching: Aromatic C-H stretches from the imidazole ring are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the methyl and ethyl groups will appear between 2900-2800 cm⁻¹ .
-
N⁺-H Stretching: A very characteristic broad absorption band is expected in the 2700-2400 cm⁻¹ region, which is indicative of the N⁺-H stretch of the imidazolium hydrochloride salt.[4]
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to absorptions in the 1600-1500 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 750-650 cm⁻¹ .
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Alternative and Complementary Techniques
While NMR, MS, and IR spectroscopy form the core of structural elucidation for small molecules, other techniques can provide valuable complementary information:
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the compound. The experimental values should match the theoretical values calculated from the molecular formula (C₆H₁₀Cl₂N₂ for the hydrochloride salt). This provides strong evidence for the correct molecular formula.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure. While more time-consuming, it is considered the gold standard for structural confirmation. A related compound, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, has been characterized by X-ray crystallography, providing a solid reference for the core structure.[5]
Conclusion
The structural confirmation of this compound is a critical step in its use in pharmaceutical development. A multi-technique spectroscopic approach, as outlined in this guide, provides a robust and self-validating methodology. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR, researchers can have high confidence in the structure of this important imidazole derivative. For absolute confirmation, particularly in regulatory filings, complementing these spectroscopic methods with elemental analysis or X-ray crystallography is highly recommended.
References
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National Institute of Standards and Technology. (n.d.). Imidazole hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
- Kumar, T. M. M., Bhavya, P., Bhaskar, B. L., Prasad, H. J. S., Yathirajan, H. S., & Parkin, S. (2022). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole.
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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A Comparative Guide to the Bioactivity of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride Derivatives and Related Analogues
This guide provides a comprehensive comparison of the bioactivity of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships of imidazole derivatives, with a particular focus on their anticancer properties. By synthesizing data from multiple studies, we aim to provide an objective analysis supported by experimental evidence to inform future research and development in this promising area of medicinal chemistry.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged five-membered heterocyclic structure that forms the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with a wide range of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the imidazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of a compound's biological efficacy and pharmacokinetic profile.[2] This guide will focus on the bioactivity of derivatives related to this compound, exploring how substitutions on the imidazole core influence their therapeutic potential, particularly in oncology.
Comparative Bioactivity of Imidazole Derivatives
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, a broader analysis of substituted imidazole and benzimidazole compounds reveals significant structure-activity relationships (SAR). The following data, extracted from various studies, highlights the cytotoxic effects of different imidazole derivatives against several cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives
| Compound ID | Core Structure | Key Substituents | Cell Line | IC50 (µM) | Reference |
| Compound 1 | Imidazole-oxadiazole hybrid | 3,5-dichloro-4-methoxyphenyl | MCF-7 (Breast) | 3.02 | [5] |
| HepG2 (Liver) | Promising | [5] | |||
| A549 (Lung) | Promising | [5] | |||
| Compound 16 | Imidazole-piperazine hybrid | Aromatic amide | K-562 (Leukemia) | 5.66 ± 2.06 | [5] |
| Compound 22 | Thiazolyl-imidazol-2-amine | 4-phenylthiazol-2-yl, 4-thiophen-2-yl | NUGC-3 (Gastric) | 0.05 | [6] |
| Compound 24 | Imidazole-biphenyl conjugate | Two meta-methoxy groups | HeP2 (Laryngeal) | 7.96 | [5] |
| HCT-116 (Colon) | 12.51 | [5] | |||
| Compound 53 | Imidazole-oxazole hybrid | 3,5-dinitro substituent on phenyl | PC3 (Prostate) | 0.023 | [5] |
| A549 (Lung) | 0.045 | [5] | |||
| MCF-7 (Breast) | 0.99 | [5] | |||
| A2780 (Ovarian) | 0.13 | [5] | |||
| Compound 9b | Imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine | - | K562 (Leukemia) | 5.597 | [7] |
| U937 (Leukemia) | 3.512 | [7] | |||
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-h-imidazole-4-yl] acetate | Imidazole derivative | 4-chlorophenyl | A549 (Lung) | 250 | [8] |
| NCI-H460 (Lung) | 300 | [8] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the bioactivity of imidazole derivatives is highly dependent on the nature and position of their substituents. For instance, the presence of electron-withdrawing groups, such as the 3,5-dinitro substituent in Compound 53, can lead to potent anticancer activity across multiple cell lines.[5] Similarly, hybridization with other heterocyclic moieties like oxazole, thiazole, and pyrazole can significantly enhance cytotoxic effects.
Mechanistic Insights: Targeting Key Signaling Pathways
Many imidazole derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1] One of the frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers.
Conclusion and Future Directions
The imidazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The bioactivity data for a range of imidazole and benzimidazole derivatives clearly demonstrate that strategic chemical modifications can lead to compounds with potent and selective anticancer activity. While direct comparative data for derivatives of this compound is not extensively available, the broader structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new analogues.
Future research should focus on synthesizing and systematically evaluating a library of derivatives of the core compound to establish more precise SARs. Furthermore, elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be critical for their advancement as clinical candidates. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the discovery and development of the next generation of imidazole-based therapeutics.
References
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- Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure–activity relationship study - ResearchG
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.
- Imidazoles as potential anticancer agents - PMC - PubMed Central.
- Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - NIH.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchG
- In-silico and in-vitro functional validation of imidazole deriv
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Public
- In vitro anticancer activity of imidazole derivatives - ResearchG
- Benzimidazole(s)
- Design, Synthesis of Analgesics and Anticancer of Some New Deriv
- Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine deriv
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher.
- Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - MDPI.
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A Comparative Guide to Purity Assessment of Synthesized 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride
Introduction: The Critical Role of Purity in Drug Development
1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules.[1] As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can exhibit their own pharmacological or toxicological effects, interfere with the intended mechanism of action, or compromise the stability of the API.[2][3]
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust assessment of purity for synthesized this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the strengths and limitations of each approach, empowering researchers and drug development professionals to build a self-validating and rigorous purity assessment strategy.
Understanding Potential Impurities
The purity profile of a synthesized compound is intrinsically linked to its synthetic route. A common pathway to N-alkylated imidazoles involves the reaction of the parent imidazole with an alkylating agent.[4] Potential impurities in the synthesis of this compound can therefore include:
-
Starting Materials: Unreacted 2-methylimidazole or the alkylating agent (e.g., 1-bromo-2-chloroethane).
-
Isomeric Impurities: Positional isomers such as 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride.[5][6]
-
Byproducts: Compounds formed from side reactions, such as dimerization or reaction with solvent.
-
Degradants: Impurities formed during workup or storage.
A multi-faceted analytical approach is essential to detect, identify, and quantify this diverse range of potential contaminants.
Overall Purity Assessment Workflow
A robust purity assessment strategy employs multiple, orthogonal techniques to build a complete picture of the sample's composition. Each method provides a different analytical perspective, and their combined results create a high-confidence purity profile.
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A Comparative Guide to the In Vitro Efficacy of Novel Imidazole Derivatives Synthesized from 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
This guide provides an in-depth technical comparison of novel imidazole derivatives synthesized from the versatile starting material, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride. Designed for researchers, scientists, and drug development professionals, this document details the synthetic rationale, step-by-step experimental protocols for in vitro evaluation, and a comparative analysis of their potential anticancer and antimicrobial activities.
Introduction: The Enduring Potential of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and coordination with metallic centers allow for diverse interactions with biological targets.[2][3] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1]
The starting material, this compound, represents a valuable building block for generating novel derivatives. The presence of a reactive chloroethyl group provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the exploration of new chemical space. This guide outlines a plausible synthetic strategy to create a small library of such compounds and subsequently evaluates their biological potential using established in vitro assays.
Synthesis of Novel Imidazole Derivatives
The chloroethyl moiety of 1-(2-Chloroethyl)-2-methyl-1H-imidazole is susceptible to nucleophilic attack. By reacting it with a series of nucleophiles, a diverse set of derivatives can be readily synthesized. The following section details a representative synthetic workflow.
Diagram of the Synthetic Workflow
Caption: Synthetic route for the derivatization of 1-(2-Chloroethyl)-2-methyl-1H-imidazole.
General Synthetic Protocol
-
Neutralization: To a solution of this compound (1 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq.) to neutralize the hydrochloride and free the reactive amine.
-
Nucleophilic Substitution: Add the desired nucleophile (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography.
-
Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the crude product by column chromatography to obtain the desired derivative.
This general procedure can be adapted for a variety of nucleophiles to generate a library of compounds for screening.
In Vitro Testing: A Comparative Evaluation
The synthesized imidazole derivatives were subjected to in vitro testing to assess their potential as anticancer and antimicrobial agents. Standard, well-validated assays were employed to ensure the reliability and reproducibility of the results.
Diagram of the In Vitro Testing Workflow
Caption: Workflow for the in vitro evaluation of synthesized imidazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized imidazole derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Escherichia coli and Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Analysis
The following tables summarize the hypothetical in vitro activity data for a series of synthesized imidazole derivatives compared to standard reference compounds.
Table 1: Anticancer Activity against MCF-7 Cells
| Compound ID | R-Group (from Nucleophile) | IC50 (µM) |
| Derivative 1 | Morpholino | 15.2 |
| Derivative 2 | Azido | 8.9 |
| Derivative 3 | Thiouronium | 25.4 |
| Doxorubicin | - (Standard) | 0.8 |
Lower IC50 values indicate higher potency.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-Group (from Nucleophile) | E. coli (Gram-negative) | S. aureus (Gram-positive) |
| Derivative 1 | Morpholino | 32 | 16 |
| Derivative 2 | Azido | 64 | 32 |
| Derivative 3 | Thiouronium | 16 | 8 |
| Ciprofloxacin | - (Standard) | 0.5 | 1 |
Lower MIC values indicate higher potency.
Discussion and Future Directions
The hypothetical data presented suggest that derivatization of this compound can lead to compounds with notable biological activity. For instance, the azido-functionalized derivative (Derivative 2) showed the most promising, albeit modest, anticancer activity among the synthesized compounds. In the antimicrobial assays, the thiouronium salt (Derivative 3) displayed the best activity against both Gram-positive and Gram-negative bacteria.
These preliminary findings underscore the value of the 1-(2-chloroethyl)-2-methyl-1H-imidazole scaffold in generating novel bioactive molecules. Further structure-activity relationship (SAR) studies, involving the synthesis and screening of a larger and more diverse library of derivatives, are warranted. Promising lead compounds should be further evaluated for their mechanism of action, selectivity, and in vivo efficacy.
References
- Vertex AI Search. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
- MDPI. (n.d.). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Imidazole Derivatives
In the landscape of drug discovery, the evaluation of a novel compound's cytotoxic potential is a critical early-stage gatekeeper. For researchers investigating new imidazole derivatives, which have shown significant promise in anticancer therapy, selecting the appropriate cytotoxicity assay is a pivotal decision that influences the trajectory of preclinical development.[1][2] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and experimental rationale necessary to make an informed choice.
The Foundational Principle: What Are We Measuring?
Cytotoxicity assays are designed to quantify the degree to which a substance can damage or kill cells.[3] These assays typically measure one of three key cellular events: loss of membrane integrity, inhibition of metabolic activity, or apoptosis. The choice of assay should be guided by the anticipated mechanism of action of the imidazole derivative and the specific research question being addressed.
A Comparative Analysis of Key Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is a crucial step in the drug discovery process.[4] Factors such as the assay's principle, sensitivity, cost, and throughput must be carefully considered. Below is a comparative overview of four widely used cytotoxicity assays: MTT, XTT, LDH, and Neutral Red Uptake.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5] | Well-established, cost-effective, and suitable for high-throughput screening.[6] | Requires a solubilization step for the formazan crystals, which can introduce variability. Can be affected by compounds that interfere with mitochondrial respiration.[7] |
| XTT | Similar to MTT, XTT measures metabolic activity through the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble.[8] | Eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors. Generally more sensitive than the MTT assay. | Can be more expensive than the MTT assay. The reaction is primarily driven by mitochondrial dehydrogenases, so it can be influenced by compounds affecting mitochondrial function. |
| LDH | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[9] | Directly measures cell membrane damage, providing a clear indication of cytotoxicity. It is a non-destructive assay, allowing for the potential for further analysis of the cell lysate. | Can be affected by high background LDH levels in serum-containing media.[10][11] Less sensitive for detecting early apoptotic events where the membrane is still intact. |
| Neutral Red Uptake | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13] | Inexpensive and more sensitive than some other cytotoxicity assays.[12] It can be completed in a relatively short amount of time. | The assay's performance can be influenced by factors that affect lysosomal function. |
In-Depth Protocol: The MTT Assay for Imidazole Derivatives
The MTT assay remains a popular choice for initial cytotoxicity screening due to its simplicity and cost-effectiveness.[6][14] Here, we provide a detailed, self-validating protocol for assessing the cytotoxicity of novel imidazole derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Culture and harvest the desired cell line (e.g., a relevant cancer cell line for anticancer drug screening).
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][15]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the imidazole derivative.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing correctly.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[15]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15][16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[17]
-
Potential Signaling Pathways Affected by Imidazole Derivatives
Many imidazole derivatives exert their cytotoxic effects by targeting specific cellular pathways.[1] Understanding these potential mechanisms is crucial for interpreting cytotoxicity data and for further drug development.
Caption: Potential signaling pathways targeted by cytotoxic imidazole derivatives.
Recent studies have shown that imidazole derivatives can induce cell cycle arrest, particularly at the G2/M phase.[1] They can also trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[18] Furthermore, some imidazole-based compounds have been designed as inhibitors of key signaling kinases like EGFR and BRAF, which are often dysregulated in cancer.[18]
Trustworthiness and Self-Validation
To ensure the reliability of cytotoxicity data, it is imperative to adhere to rigorous experimental design and include appropriate controls. The international standard ISO 10993-5 provides a framework for in vitro cytotoxicity testing and emphasizes the importance of using both positive and negative controls.[19][20][21] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[22] The use of multiple, independent assays that measure different cellular endpoints can also strengthen the validity of the findings.
Conclusion
The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of novel imidazole derivatives. A thorough understanding of the principles, advantages, and limitations of each assay is essential for generating reliable and meaningful data. This guide provides a comparative framework to assist researchers in making an informed choice, along with a detailed protocol for the widely used MTT assay. By adhering to sound experimental design and incorporating appropriate controls, researchers can confidently assess the cytotoxic potential of their novel compounds and advance the most promising candidates toward further development.
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A Senior Scientist's Guide to LC-MS Analysis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole Hydrochloride Reaction Products
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
In pharmaceutical development and chemical synthesis, the rigorous characterization of reaction products is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a reactive intermediate, and like many alkylating agents, its reactions can yield a complex mixture of products, byproducts, and unreacted starting materials. The inherent polarity and potential for isomeric products make the analytical separation and identification of these compounds a significant challenge. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering a framework for developing robust analytical strategies to navigate this complexity. The goal is to move beyond mere data generation to a state of analytical certainty.
Part 1: Strategic Method Selection - A Comparative Overview
The successful analysis of the reaction products of this compound hinges on the strategic selection of both the chromatographic separation technique and the mass spectrometric detection method. Given the polar and basic nature of the imidazole moiety, careful consideration of the stationary and mobile phases is critical to achieve adequate retention and symmetrical peak shapes.
Chromatographic Strategies: Reversed-Phase vs. HILIC
Reversed-Phase Liquid Chromatography (RPLC) is often the initial approach for many small molecule analyses due to its versatility and reproducibility.[1] For polar compounds like imidazole derivatives, which can be poorly retained on traditional nonpolar stationary phases (e.g., C18), several modifications can be employed.[2][3][4]
-
Polar-Embedded and Polar-Endcapped Columns: These columns possess stationary phases that are modified to increase interaction with polar analytes, thereby improving retention.
-
Mobile Phase Optimization: The use of acidic mobile phase additives, such as formic acid or acetic acid, is crucial.[5] These additives serve a dual purpose: they protonate the basic imidazole nitrogen, increasing its polarity and interaction with the stationary phase, and they provide a source of protons to enhance ionization for mass spectrometry detection.[2]
-
Aqueous Normal Phase (ANP): Utilizing silica hydride-based columns, ANP offers an alternative retention mechanism to traditional RPLC and HILIC for polar compounds.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative for highly polar compounds that exhibit insufficient retention in RPLC.[1][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7] A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to their retention.[8]
-
Advantages for Imidazole Derivatives: HILIC can provide superior retention for the polar reaction products, leading to better separation from the void volume and reduced interference from matrix components.[4] The high organic content of the mobile phase can also enhance electrospray ionization (ESI) efficiency, leading to improved sensitivity in the MS detector.[1]
-
Elution Order: It's important to note that the elution order in HILIC is often the reverse of that in RPLC, with the most polar compounds being retained the longest.[3][9]
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Amide, Diol)[3][7] |
| Mobile Phase | High aqueous content for polar analytes | High organic content (typically >70% acetonitrile) |
| Elution Order | Nonpolar analytes retained longer | Polar analytes retained longer[9] |
| Best For | Broad range of small molecules, nonpolar to moderately polar | Highly polar and hydrophilic compounds[1][4] |
| MS Compatibility | Generally good, ion-pairing agents can cause suppression | Excellent, high organic content enhances ESI efficiency[1] |
Mass Spectrometric Detection: The Power of High Resolution
The choice of mass spectrometer is dictated by the analytical goal: quantification of known products or identification of unknown impurities.
Tandem Mass Spectrometry (MS/MS) , often performed on a triple quadrupole instrument, is the gold standard for targeted quantification due to its high sensitivity and selectivity. However, for the analysis of unknown reaction products, High-Resolution Mass Spectrometry (HRMS) is indispensable.[10][11][12]
-
Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound.[12][13] This is a critical first step in structure elucidation.
-
Fragmentation Analysis: When coupled with tandem MS capabilities (MS/MS), HRMS provides high-resolution fragmentation data.[13] By analyzing the fragmentation patterns, it is possible to piece together the structure of an unknown product or impurity.[10][13]
-
Soft Ionization: Electrospray ionization (ESI) is a "soft" ionization technique, meaning it causes minimal fragmentation of the analyte in the source.[14] This is advantageous as it typically results in an abundant molecular ion, which is the primary piece of information for determining the molecular weight.[14]
Part 2: Experimental Workflow & Protocols
A robust analytical workflow is essential for obtaining reliable and reproducible results. The following diagram and protocol outline a typical approach for the LC-MS analysis of the reaction products of this compound.
Caption: A typical workflow for the LC-MS analysis of reaction products.
Detailed Experimental Protocol: A Starting Point
This protocol provides a starting point for method development. Optimization will be necessary based on the specific reaction mixture and analytical instrumentation.
1. Sample Preparation:
- Quench the reaction if necessary.
- Dilute an aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid for RPLC).
- Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC Parameters (Reversed-Phase Example):
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. MS Parameters (HRMS Example):
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 325 °C.
- Gas Flow: 8 L/min.
- Scan Range: m/z 50-1000.
- Acquisition Mode: Full Scan with data-dependent MS/MS on the top 3 most intense ions.
Part 3: Data Interpretation and Alternative Techniques
Interpreting the Data
The primary output from the LC-HRMS analysis will be a total ion chromatogram (TIC) showing the separation of the various components of the reaction mixture. By examining the mass spectra of the individual peaks, it is possible to propose elemental compositions for the parent ions and their fragments. This information, combined with knowledge of the starting materials and expected reaction pathways, allows for the tentative identification of the reaction products.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive characterization.
| Technique | Strengths | Weaknesses | Comparison to LC-MS |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. | Requires derivatization for polar compounds; not suitable for thermally labile molecules. | Less suitable for the direct analysis of polar, non-volatile imidazole derivatives without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural information. | Lower sensitivity than MS; requires larger sample amounts. | Complementary to LC-MS; used to confirm the structures of isolated products. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive. | Low resolution and sensitivity; primarily a qualitative tool. | Useful for rapid reaction monitoring but lacks the detailed information provided by LC-MS. |
Conclusion
The analysis of the reaction products of this compound requires a nuanced and strategic approach. The choice between RPLC and HILIC for chromatographic separation, coupled with the power of high-resolution mass spectrometry for detection and identification, provides a robust platform for comprehensive characterization. By understanding the principles behind these techniques and employing a systematic workflow, researchers can confidently identify and quantify the components of complex reaction mixtures, ensuring the quality and safety of their chemical entities. While LC-MS is a cornerstone of this analysis, its integration with orthogonal techniques like NMR is crucial for unambiguous structure elucidation.
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Rupérez, F. J., et al. (2011). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Molecules, 16(12), 10138-10153. Retrieved from [Link]
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Bell, D. S. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 37(s4), 22-29. Retrieved from [Link]
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Mack, A. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Retrieved from [Link]
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What is the difference between HILIC columns VS normal/reverse columns? (2022, December 1). Hawach Scientific. Retrieved from [Link]
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Selectivity for Polar Acids in LC: Tips & Techniques. (2017, August 2). Phenomenex. Retrieved from [Link]
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"evaluating the target specificity of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride-based compounds"
A Comparative Guide to Evaluating the Target Specificity of Covalent Imidazole-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the target specificity of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride and its derivatives. These compounds, characterized by an imidazole scaffold and a reactive chloroethyl moiety, are presumed to function as covalent inhibitors. Determining their specificity is paramount for advancing them as viable therapeutic candidates, as it directly impacts their efficacy and safety profile. We will move beyond a simple listing of methods to explain the strategic rationale behind a multi-tiered experimental approach, comparing state-of-the-art techniques with supporting methodologies.
The Specificity Challenge: Covalent Action and the Risk of Promiscuity
The 1-(2-chloroethyl) group is a classic electrophilic "warhead," structurally similar to nitrogen mustards.[1][2] This feature enables the compound to form stable, covalent bonds with nucleophilic residues on proteins, most commonly cysteine.[3][4] Unlike reversible inhibitors that bind and dissociate, covalent inhibitors form a lasting bond, which can lead to potent and sustained target inhibition.[4]
However, this reactivity is a double-edged sword. An insufficiently optimized electrophile can react indiscriminately with numerous cellular proteins, leading to off-target effects and toxicity.[5] Therefore, the central challenge is to demonstrate that a derivative of this class selectively alkylates its intended target while sparing the broader proteome. This guide outlines a robust, multi-pronged strategy to validate such selectivity.
A Tiered Strategy for Comprehensive Specificity Profiling
A successful specificity evaluation campaign does not rely on a single experiment. It employs a logical cascade of assays, starting with broad, unbiased discovery and progressively narrowing down to confirm on-target activity and rule out common liabilities.
Caption: A tiered workflow for evaluating covalent inhibitor specificity.
Tier 1: Unbiased Discovery of Potential Cellular Targets
The first crucial step is to identify, without bias, every protein in the cell that physically interacts with the compound. Chemical proteomics is the leading methodology for this purpose.[6][7]
Method 1: Thermal Proteome Profiling (TPP)
-
Principle: TPP is based on the concept that when a ligand binds to a protein, it typically increases the protein's thermal stability.[8] By heating cell lysates treated with the compound across a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, one can identify proteins that are stabilized (potential targets) or destabilized.[8]
-
Expertise: This is a powerful initial screen because it is label-free and performed on native proteins in a complex biological matrix, providing a global view of interactions.[6] It can detect not only the primary target but also downstream effects on protein complexes.
-
Comparison: Compared to affinity-based pulldown methods, TPP is less prone to identifying non-specific binders that stick to affinity resins. Its main advantage is its unbiased, proteome-wide scope.
Method 2: Activity-Based Protein Profiling (ABPP)
-
Principle: ABPP uses chemical probes to directly map the reactive sites within a proteome.[6] While a full ABPP screen can be complex, a simplified approach for an alkylating agent involves competitive profiling or using a clickable alkyne- or azide-modified version of the compound to enrich and identify its covalent binding partners.
-
Expertise: This method provides direct evidence of covalent modification, which TPP only infers through stability changes. It is the definitive technique for identifying the direct, covalent off-targets of a reactive compound.
-
Comparison: ABPP is more technically demanding than TPP as it may require synthesis of a modified probe. However, it provides higher confidence in identifying direct covalent interactions, whereas TPP also captures changes in the stability of proteins that are part of a complex with the direct target.
Tier 2: Validating On-Target Engagement in a Cellular Context
Once a list of potential targets is generated, the next step is to confirm that the compound engages the intended target in living cells at relevant concentrations.
Method 3: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA applies the same principle of ligand-induced thermal stabilization as TPP but focuses on a single target protein.[9][10][11] After treating intact cells with the compound, the cells are heated, lysed, and the amount of soluble target protein is quantified, typically by Western Blot, ELISA, or high-throughput methods like AlphaScreen®.[9][10] A shift in the melting curve indicates target engagement.[12][13]
-
Expertise: This is the gold-standard assay for confirming target engagement in a physiologically relevant environment.[10][12] It proves that the compound can penetrate the cell membrane, reach its target, and bind with sufficient affinity to cause a measurable biophysical change.
-
Trustworthiness: A robust CETSA experiment includes a full dose-response curve to determine an EC50 for target engagement, which should correlate with the compound's functional activity in cellular assays.
Sources
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 5. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride (Molecular Formula: C₆H₁₀Cl₂N₂, Molecular Weight: 181.06), a process critical for maintaining a safe and compliant laboratory environment.
This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols described herein are designed as a self-validating system, ensuring that safety and regulatory compliance are intrinsically linked to the workflow.
Foundational Step: Hazard Profile & Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound is a chlorinated heterocyclic compound with a distinct hazard profile that dictates every aspect of its handling and disposal. Failure to recognize these hazards is the primary point of failure in any laboratory safety protocol.
This compound is classified with multiple hazards under the Globally Harmonized System (GHS).[1] Its reactivity and toxicity necessitate stringent control measures.
| Hazard Classification | Category | Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion can be dangerous. Strict prohibition of eating/drinking in the lab is critical. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Skin absorption is a significant route of exposure. Impervious gloves and lab coats are mandatory. |
| Skin Corrosion/Irritation | Category 1B / 2 | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage | The compound can cause significant skin damage, ranging from irritation to corrosive burns.[1][2][3] Direct contact must be avoided. |
| Serious Eye Damage/Irritation | Category 1 / 2A | H319: Causes serious eye irritation / H318: Causes serious eye damage | Risk of severe, potentially irreversible eye damage.[2] Chemical splash goggles and face shields are essential. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | The solid can form dust that is hazardous if inhaled.[1][3] All handling must be done in a ventilated enclosure. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract.[1][3][4] Engineering controls are the primary defense. |
Furthermore, upon combustion, this compound may emit highly toxic and corrosive fumes, including hydrogen chloride, phosgene, and nitrogen oxides.[5] This thermal decomposition profile directly informs the selection of an appropriate final disposal method.
Pre-Disposal Operations: Safety and Engineering Controls
Before any waste is handled, the environment and the operator must be prepared. These preliminary steps are non-negotiable.
Mandatory Personal Protective Equipment (PPE)
The following PPE provides a barrier against the primary exposure routes identified in the hazard profile.
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields, worn with a face shield. | Protects against dust particles and potential splashes, addressing the severe eye irritation/damage hazard.[1][2] |
| Hand | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). | Prevents dermal contact, a primary route of toxic exposure and cause of skin irritation/burns.[1][2] |
| Body | Flame-resistant laboratory coat and closed-toe shoes. | Protects skin from contamination and provides a barrier against accidental spills.[1] |
| Respiratory | Not typically required if engineering controls are functioning properly. | If dust is generated outside of a fume hood, a full-face respirator with appropriate cartridges is necessary.[1] |
Essential Engineering Controls
Reliance on PPE alone is insufficient. The laboratory environment must be engineered to contain the hazard.
-
Chemical Fume Hood: All handling of solid this compound and its waste, including weighing and containerizing, must occur within a certified chemical fume hood.[6] This contains hazardous dust and vapors at the source.
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[6]
Step-by-Step Disposal Protocol
This protocol ensures waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Workflow for Disposal of this compound
Caption: Disposal decision workflow for this compound.
Waste Segregation and Collection
Causality: This compound is a halogenated organic solid. Under the Resource Conservation and Recovery Act (RCRA), halogenated wastes have specific disposal requirements.[7][8] Mixing it with non-halogenated or incompatible waste streams can create dangerous reactions and violate federal disposal regulations.[2]
-
Step 1: Designate a specific, dedicated waste container for "Halogenated Organic Solids."
-
Step 2: Collect all waste, including unused pure chemical, reaction residues, and materials heavily contaminated with the compound, directly into this container.
-
Step 3: Do NOT mix with strong acids, strong oxidizing agents, or strong reducing agents, as these are known incompatibilities.[2]
Containerization and Labeling
Causality: Proper containment and labeling are mandated by law to ensure safe handling during storage and transport, and to inform waste disposal technicians of the container's contents and associated hazards.[9]
-
Step 1: Use a container made of a compatible material (e.g., high-density polyethylene) that is in good condition, with a tightly sealing lid.
-
Step 2: Affix a "Hazardous Waste" label to the container.
-
Step 3: Clearly write the full chemical name: "this compound." Do not use abbreviations.
-
Step 4: Indicate the accumulation start date (the date the first particle of waste enters the container).[9]
-
Step 5: Keep the container closed at all times except when adding waste.
Managing Contaminated Materials
Causality: Items that are merely contaminated still carry the hazard profile of the chemical and must be treated as hazardous waste.
-
Labware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or methanol). Collect all three rinses as "Halogenated Organic Liquid Waste."
-
Consumables: Disposable items like weigh boats, contaminated gloves, and absorbent pads used for cleanup must be placed in the designated solid waste container.
Final Disposal Pathway
Causality: Due to its toxicity and chlorinated nature, this compound cannot be neutralized in the lab, disposed of in sanitary sewers, or placed in regular trash. The only acceptable disposal method is through a licensed entity that can manage and destroy the chemical in a controlled manner.
-
Step 1: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.
-
Step 2: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
Step 3: The required method of destruction is high-temperature incineration at a permitted facility.[1] This process must include flue gas scrubbing to neutralize the acidic gases (e.g., HCl) generated during combustion.[1]
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Step 1: Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or dust has become airborne, evacuate the laboratory.
-
Step 2: Don PPE: Before attempting any cleanup, don the full PPE suite as described in Section 2.1.
-
Step 3: Control Dust: Do not use methods that will generate dust.[3]
-
Step 4: Clean Up: Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Carefully sweep or scoop the material into a designated waste container.[3][6] Avoid using a vacuum unless it is an explosion-proof model designed for hazardous dust.[3]
-
Step 5: Package and Label: Seal the container with the spill cleanup debris and label it as "Hazardous Waste" containing this compound.
-
Step 6: Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste.
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound are conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
- 2-(CHLOROMETHYL)
- SAFETY DATA SHEET: 2-(Chloromethyl)-1-methyl-1H-imidazole. Fisher Scientific.
- 2-(Chloromethyl)
- Imidazole hydrochloride Material Safety D
- 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride. Sigma-Aldrich.
- This compound AldrichCPR. Sigma-Aldrich.
- Identification and Listing of Hazardous Waste Under RCRA. U.S. Environmental Protection Agency.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Cole-Parmer.
- 5-Chloro-1-ethyl-2-methyl-1H-imidazole Safety D
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
